4-Propylbenzenesulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-propylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGAGRZHLNPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371925 | |
| Record name | 4-propylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146949-07-7 | |
| Record name | 4-propylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-Propylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Propylbenzenesulfonyl Chloride
Abstract
4-Propylbenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to the versatile reactivity of the sulfonyl chloride functional group. This guide provides a detailed examination of the primary synthetic pathways for its preparation, focusing on the direct chlorosulfonation of propylbenzene and a two-step approach involving sulfonation followed by chlorination. The document delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses critical process parameters, safety considerations, and analytical characterization techniques. This content is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Importance
This compound serves as a crucial building block for introducing the 4-propylphenylsulfonyl moiety into target molecules. This functional group is prevalent in a range of biologically active compounds. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily reacting with a variety of nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonate esters, and other sulfur-containing derivatives, respectively.[1]
The synthesis of arylsulfonyl chlorides is a foundational process in medicinal chemistry. However, traditional methods often present challenges related to regioselectivity, harsh reaction conditions, and the use of hazardous reagents.[1] This guide aims to provide a clear, technically grounded overview of the most reliable and practical methods for synthesizing this compound, emphasizing both chemical theory and practical laboratory execution.
Overview of Primary Synthetic Pathways
Two principal routes dominate the synthesis of this compound. The choice between these pathways often depends on factors such as available starting materials, required scale, purity specifications, and safety infrastructure.
-
Pathway 1: Direct Chlorosulfonation of Propylbenzene. This is a one-step electrophilic aromatic substitution (EAS) where propylbenzene reacts directly with chlorosulfonic acid.[1] It is often favored for its directness but requires careful control due to the highly reactive and corrosive nature of the reagent.
-
Pathway 2: Two-Step Synthesis via 4-Propylbenzenesulfonic Acid. This method involves the initial sulfonation of propylbenzene to form 4-propylbenzenesulfonic acid, which is then converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3]
The following sections will explore these pathways in detail.
Pathway 1: Direct Chlorosulfonation of Propylbenzene
This method is the most direct route and involves the reaction of propylbenzene with an excess of chlorosulfonic acid (ClSO₃H).
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The propyl group (-CH₂CH₂CH₃) is an ortho-, para-directing activator. Due to steric hindrance from the propyl group, the substitution occurs predominantly at the para position. The electrophile in this reaction is believed to be the chlorosulfonium cation (SO₂Cl⁺), generated from the auto-dissociation of chlorosulfonic acid.[4][5]
The mechanism can be summarized in two key steps:
-
Generation of the Electrophile : 3 ClSO₂OH ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺
-
Electrophilic Attack : The π-system of the propylbenzene ring attacks the electrophilic SO₂Cl⁺, forming a resonance-stabilized carbocation intermediate (sigma complex). A base (like SO₃Cl⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the final product, this compound.
Visualizing the Direct Chlorosulfonation Pathway
Caption: Direct synthesis of this compound from propylbenzene.
Experimental Protocol
This protocol is adapted from general procedures for the chlorosulfonation of alkylbenzenes and should be performed with rigorous safety precautions in a well-ventilated fume hood.[6][7]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Propylbenzene | 120.19 | 60.1 g (69.5 mL) | 0.50 |
| Chlorosulfonic Acid | 116.52 | 233.0 g (131.6 mL) | 2.00 |
| Crushed Ice/Water | - | 2 kg | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Saturated NaCl (brine) | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | 20 g | - |
Procedure:
-
Setup: Equip a 1 L three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize the evolving HCl gas.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (2.00 mol) and cool the flask to 0-5 °C using an ice-salt bath.
-
Addition of Substrate: Add propylbenzene (0.50 mol) dropwise from the dropping funnel to the stirred chlorosulfonic acid over 2-3 hours. Crucially, maintain the internal reaction temperature below 10 °C to minimize side reactions and charring. Vigorous HCl evolution will be observed.[6]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Quenching: In a separate large beaker (e.g., 4 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution.[7] The product will often precipitate or separate as an oily layer.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them sequentially with cold water (100 mL) and saturated brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Advantages and Disadvantages
-
Advantages:
-
Atom Economy: A direct, one-step process.
-
Cost-Effective: Utilizes readily available and inexpensive starting materials.
-
-
Disadvantages:
-
Harsh Conditions: Employs a large excess of a highly corrosive and water-reactive reagent.[8][9][10]
-
Safety Hazards: The reaction is highly exothermic and produces large volumes of corrosive HCl gas. Quenching is also hazardous.[11]
-
Regioselectivity: While para-substitution is dominant, minor amounts of the ortho-isomer may form, requiring careful purification.
-
Pathway 2: Two-Step Synthesis via Sulfonic Acid Intermediate
This pathway avoids the direct use of chlorosulfonic acid on the starting arene, offering a potentially milder and more controlled, albeit longer, synthetic route.
Step A: Sulfonation of Propylbenzene
Mechanism: Propylbenzene is treated with fuming sulfuric acid (oleum) or concentrated sulfuric acid to introduce a sulfonic acid group (-SO₃H), again, primarily at the para position through an EAS mechanism. The electrophile is sulfur trioxide (SO₃).[12][13]
Protocol:
-
In a flask equipped with a stirrer, add propylbenzene (1.0 mol).
-
Cool the flask to 0 °C and slowly add fuming sulfuric acid (20% SO₃, approx. 1.2 mol) while maintaining the temperature below 20 °C.
-
After addition, warm the mixture to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or disappearance of the organic layer).
-
The resulting 4-propylbenzenesulfonic acid can often be used directly in the next step or isolated by pouring the mixture into a saturated sodium chloride solution, which precipitates the sodium salt.[14]
Step B: Chlorination of 4-Propylbenzenesulfonic Acid
Mechanism: The sulfonic acid (or its sodium salt) is converted to the sulfonyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used, often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] The reaction proceeds via the formation of a chlorosulfite intermediate, which then eliminates SO₂ and releases a chloride ion to form the final product.
Protocol:
-
To the crude 4-propylbenzenesulfonic acid (1.0 mol), add thionyl chloride (1.5 mol) and a catalytic amount of DMF (e.g., 0.5 mL).
-
Gently heat the mixture to 70-80 °C under reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining crude this compound is then purified by vacuum distillation as described in Pathway 1.
Visualizing the Two-Step Workflow
Caption: Two-step synthesis of this compound via a sulfonic acid intermediate.
Advantages and Disadvantages
-
Advantages:
-
Improved Control: The two steps can be optimized independently.
-
Milder Conditions: Avoids the use of a large excess of chlorosulfonic acid.
-
Potentially Higher Purity: Can lead to a cleaner product with fewer isomeric impurities.
-
-
Disadvantages:
-
Longer Process: Involves an additional synthetic step and potentially an intermediate isolation.
-
Reagent Handling: Thionyl chloride is also corrosive and moisture-sensitive, requiring careful handling.[15]
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 2.6 ppm) and the aromatic protons (two doublets in the 7-8 ppm region, characteristic of a 1,4-disubstituted ring).
-
¹³C NMR will confirm the number of unique carbon environments.
-
-
Infrared (IR) Spectroscopy: Strong absorption bands will be observed around 1370 cm⁻¹ and 1180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
Physical Properties: The boiling point and refractive index should be compared to literature values (b.p. 275-276 °C, n20/D 1.5400).
Safety and Handling
The synthesis of this compound involves highly hazardous materials. A thorough risk assessment must be conducted before any experimental work.
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic gases (HCl, SO₃).[8][9][11] It can cause severe burns to the skin, eyes, and respiratory tract.[16] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Thionyl Chloride (SOCl₂): A corrosive liquid that reacts with water to produce HCl and SO₂ gases. It is toxic by inhalation and can cause severe irritation.[15] All handling should be done in a fume hood.
-
General Precautions: All reactions should be conducted behind a safety shield. Ensure appropriate quenching procedures and waste disposal protocols are in place.
Conclusion
Both direct chlorosulfonation and the two-step sulfonation-chlorination sequence are viable and effective methods for preparing this compound. The direct pathway offers speed and simplicity but demands stringent control over reaction conditions and safety measures. The two-step pathway provides greater control and can yield a product of higher purity, making it suitable for applications with strict quality requirements. The ultimate choice of method will be guided by the specific needs of the research or production environment, balancing efficiency, safety, and desired product quality.
References
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Baxendale, I. R., et al. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (RSC Publishing).
- New Jersey Department of Health. (2004). Hazard Summary: Chlorosulphonic Acid.
- Veolia North America. (n.d.). Chlorosulfonic Acid Handbook.
- Wallace, D. J., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access.
- Google Patents. (n.d.). New process for the production of arensulfonyl chloride from arensulfonic acid.
- International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.
- PubChem. (n.d.). Chlorosulfonic acid.
- Google Patents. (n.d.). Method for the preparation of polysulfonyl chlorides of styrene resins.
- Google Patents. (n.d.). Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
- ResearchGate. (n.d.). Conversion of sulfonate to sulfonylchloride with thionylchloride.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition.
- OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry.
- Britannica. (n.d.). Thionyl chloride.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
- ResearchGate. (2014). How to carry out a sulfonation reaction?.
- 3D chemistry. (2020, October 4). Chlorosulphonation of benzene. YouTube.
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 12. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]
- 14. 4-Propylbenzenesulfonic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. Thionyl chloride | chemical compound | Britannica [britannica.com]
- 16. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Propylbenzenesulfonyl chloride CAS number and identifiers
An In-Depth Technical Guide to 4-Propylbenzenesulfonyl Chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, reactivity, applications, and critical safety protocols, grounding all information in authoritative data.
Core Identification and Chemical Identity
This compound is an aromatic sulfonyl chloride characterized by a propyl group substituted at the para-position of the benzene ring. This substitution pattern significantly influences its reactivity and physical properties. The primary identifiers and structural details are crucial for unambiguous sourcing and regulatory compliance.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 146949-07-7 | [1][2][3] |
| IUPAC Name | This compound | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO₂S | [2][3] |
| Synonyms | p-propylbenzenesulfonyl chloride, 4-n-propylbenzenesulfonyl chloride, 4-propylbenzene-1-sulfonyl chloride | [1][2] |
| InChI Key | LEFGAGRZHLNPLS-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCCc1ccc(cc1)S(Cl)(=O)=O | [1][3] |
| MDL Number | MFCD00041508 | [2] |
| EC Number | 678-414-1 | [1] |
| PubChem CID | 2737222 |[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in various reaction conditions. It is a liquid at room temperature and is sensitive to moisture, a critical consideration for maintaining its reactivity.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.70 g/mol | [1][2][3] |
| Physical Form | Liquid | |
| Boiling Point | 275-276 °C (lit.) | [2] |
| Melting Point | 20-22 °C | [2] |
| Density | 1.223 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.5400 (lit.) |
| Sensitivity | Moisture Sensitive |[2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of propylbenzene. The most common industrial and laboratory-scale method involves direct chlorosulfonation.
General Synthesis Pathway: Chlorosulfonation
The primary route involves the reaction of propylbenzene with an excess of chlorosulfonic acid. The mechanism proceeds via the formation of the highly electrophilic sulfur trioxide (SO₃) in situ, which then attacks the electron-rich benzene ring. The para-position is favored due to the ortho, para-directing nature of the alkyl (propyl) group and to minimize steric hindrance.
A similar, well-documented process is the synthesis of 4-isopropylbenzenesulfonyl chloride, which involves adding cumene (isopropylbenzene) to chlorosulfonic acid at low temperatures.[4] This method can be adapted for propylbenzene, with the key being careful temperature control to suppress the formation of undesired isomers and by-products like sulfones.[4]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol Considerations
-
Reaction Setup: The reaction must be conducted in anhydrous conditions in glassware equipped with a dropping funnel and a gas outlet to vent the hydrogen chloride (HCl) gas by-product safely.
-
Temperature Control: The addition of chlorosulfonic acid to propylbenzene is highly exothermic. The reaction vessel should be cooled in an ice bath to maintain a low temperature (typically 0-10 °C) during the addition to prevent side reactions.
-
Work-up: The reaction mixture is typically quenched by slowly pouring it onto crushed ice. This precipitates the crude sulfonyl chloride, which is insoluble in water.
-
Purification: The crude product is then separated, washed, and can be purified by vacuum distillation.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). It is a potent electrophile, readily reacting with a wide range of nucleophiles.
Core Reactivity: Sulfonamide Formation
The most significant reaction is with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The propyl group provides lipophilicity, which can be crucial for modulating a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.
Key Applications
-
Synthetic Intermediate: It serves as a versatile building block for introducing the 4-propylphenylsulfonyl moiety into more complex molecules.[5]
-
Pharmaceutical Development: It is used as a starting material for creating novel drug candidates.[5] Its derivatives have been explored in various therapeutic areas, as seen in research on antimalarial and antithrombotic agents.[5]
-
Precursor to Other Compounds: It is a key reactant in the synthesis of related compounds like Sodium 4-n-propylbenzenesulfonate and N-(2-aminophenyl)arylsulfonamide.[5]
Sources
- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-n-Propylbenzenesulfonyl chloride, 95%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 4-PROPYLBENZENE-1-SULFONYL CHLORIDE | CAS 146949-07-7 [matrix-fine-chemicals.com]
- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
A Spectroscopic Guide to 4-Propylbenzenesulfonyl Chloride: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectral data for 4-propylbenzenesulfonyl chloride (C₉H₁₁ClO₂S), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectral signatures is paramount for confirming the molecule's identity, purity, and structural integrity during synthetic processes.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic sulfonyl chloride. Its structure, consisting of a benzene ring substituted with a propyl group and a sulfonyl chloride functional group at the para position, gives rise to a unique and predictable spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive characterization of this compound.
Molecular Formula: C₉H₁₁ClO₂S[1]
Molecular Weight: 218.70 g/mol [1]
Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300 MHz or higher.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet | 2H | Aromatic protons ortho to -SO₂Cl |
| ~7.35 | Doublet | 2H | Aromatic protons meta to -SO₂Cl |
| ~2.65 | Triplet | 2H | -CH₂- attached to the benzene ring |
| ~1.65 | Sextet | 2H | -CH₂- of the propyl group |
| ~0.95 | Triplet | 3H | -CH₃ of the propyl group |
Interpretation:
The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets for a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl chloride group are deshielded and appear at a lower field (~7.85 ppm) compared to the protons meta to this group (~7.35 ppm).
The aliphatic region reveals the structure of the propyl group. The methylene (-CH₂-) protons adjacent to the aromatic ring are deshielded by the ring current and appear as a triplet around 2.65 ppm due to coupling with the adjacent methylene group. The middle methylene protons of the propyl chain appear as a sextet around 1.65 ppm, being coupled to both the adjacent methylene and methyl groups. Finally, the terminal methyl (-CH₃) protons appear as a triplet at approximately 0.95 ppm, the highest field signal, due to coupling with the neighboring methylene group. This pattern is consistent with what is observed for the propyl group in similar structures like propylbenzene.[2]
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is obtained to simplify the signals to single lines for each unique carbon atom.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Quaternary aromatic carbon attached to -SO₂Cl |
| ~145 | Quaternary aromatic carbon attached to the propyl group |
| ~129 | Aromatic CH carbons ortho to -SO₂Cl |
| ~127 | Aromatic CH carbons meta to -SO₂Cl |
| ~38 | -CH₂- attached to the benzene ring |
| ~24 | -CH₂- of the propyl group |
| ~13 | -CH₃ of the propyl group |
Interpretation:
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The two quaternary carbons of the benzene ring, one attached to the sulfonyl chloride group and the other to the propyl group, will appear at the lowest field in the aromatic region (~145-148 ppm). The four aromatic CH carbons will give rise to two signals around 127-129 ppm. The aliphatic carbons of the propyl group will be observed at a much higher field, with the carbon attached to the ring appearing around 38 ppm, the middle methylene carbon at approximately 24 ppm, and the terminal methyl carbon at about 13 ppm. This is in line with the expected chemical shifts for a propyl-substituted benzene ring.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using Attenuated Total Reflectance (ATR) or by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (propyl group) |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~1375 | S=O asymmetric stretch | Sulfonyl chloride |
| ~1180 | S=O symmetric stretch | Sulfonyl chloride |
| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene |
| ~580 | S-Cl stretch | Sulfonyl chloride |
Interpretation:
The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two strong bands around 1375 cm⁻¹ and 1180 cm⁻¹, respectively. These are highly diagnostic for the sulfonyl chloride functionality.[4] The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1480 cm⁻¹ region. The aliphatic propyl group will show C-H stretching absorptions just below 3000 cm⁻¹. Furthermore, the substitution pattern of the benzene ring is indicated by the C-H out-of-plane bending vibration around 820 cm⁻¹, which is characteristic of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, where it is vaporized and separated from any impurities. It then enters the mass spectrometer, where it is ionized and fragmented.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 218/220 | [M]⁺ (Molecular ion) |
| 183 | [M - Cl]⁺ |
| 119 | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 218, with a smaller [M+2]⁺ peak at m/z 220 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. The most prominent peaks in the mass spectrum reported in the PubChem database are at m/z 183, 119, and 91.[1]
The peak at m/z 183 corresponds to the loss of a chlorine radical from the molecular ion. The peak at m/z 119 is likely due to the loss of the entire sulfonyl chloride group, resulting in a propylbenzene cation. A subsequent rearrangement and fragmentation of the propylbenzene cation can lead to the formation of the highly stable tropylium ion at m/z 91.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural characterization of this compound. The data presented in this guide, derived from established spectroscopic principles and available database information, serves as a reliable reference for scientists engaged in the synthesis and analysis of this important chemical compound. Adherence to the outlined experimental protocols and a thorough understanding of the spectral interpretations are crucial for ensuring the quality and identity of this compound in research and development settings.
References
- PubChem. 4-N-Propylbenzenesulphonyl chloride. [Link]
- Doc Brown's Chemistry. Interpreting the infrared spectrum of propylbenzene. [Link]
- Doc Brown's Chemistry. C-13 NMR spectrum of propylbenzene. [Link]
- Doc Brown's Chemistry. H-1 proton NMR spectrum of propylbenzene. [Link]
- ResearchGate. IR spectra of the standard P-ASC. [Link]
Sources
- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 4-Propylbenzenesulfonyl Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-propylbenzenesulfonyl chloride, a crucial intermediate in synthetic organic chemistry. An understanding of its solubility is paramount for optimizing reaction conditions, enhancing product purity, and ensuring safe laboratory practices. This document delves into a qualitative solubility analysis, presents a robust experimental protocol for quantitative determination, and offers a strategic workflow for solvent selection in synthetic applications.
Core Concepts: Structure, Reactivity, and Solubility
This compound (C₉H₁₁ClO₂S) is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a propyl group and a sulfonyl chloride functional group.[1] Its molecular weight is approximately 218.70 g/mol .[1] The molecule possesses both nonpolar (the propyl-substituted benzene ring) and polar (the sulfonyl chloride group) characteristics, which dictates its solubility in various organic solvents.
The key to understanding its solubility lies in the principle of "like dissolves like." Solvents with similar polarity to this compound are more likely to be effective at dissolving it. However, the high reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture and nucleophiles like alcohols, must be a primary consideration in solvent selection to prevent solvolysis.[2] The compound is classified as corrosive and can cause severe skin burns and eye damage, necessitating stringent safety protocols during handling.[1]
Qualitative Solubility Profile
While exhaustive quantitative solubility data for this compound is not extensively published, a qualitative assessment can be derived from its structural features and the known solubility of analogous sulfonyl chlorides.[3][4] The compound is expected to exhibit good solubility in a range of aprotic organic solvents. Its solubility in protic solvents is likely to be complicated by its reactivity.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |
| Aprotic Nonpolar | Hexane, Toluene, Benzene | Limited to Moderate | The nonpolar aromatic ring and propyl group contribute to solubility, but the polar sulfonyl chloride group limits it. |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Good to Excellent | These solvents can effectively solvate both the polar and nonpolar portions of the molecule without reacting with the sulfonyl chloride group. |
| Protic Polar | Water, Methanol, Ethanol | Soluble with Reaction | While it may dissolve, it will readily react with these solvents (hydrolysis or alcoholysis), leading to the formation of the corresponding sulfonic acid or ester. This is generally undesirable unless the reaction is intended. |
| Ethers | Diethyl ether | Moderate to Good | Offers a balance of polarity for dissolution. |
Quantitative Solubility Determination: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected anhydrous organic solvent
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Volumetric flasks (various sizes)
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (PTFE, 0.22 µm)
Safety Precautions
-
Conduct all operations within a certified fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
This compound is corrosive and moisture-sensitive.[1][2] Handle with care and avoid contact with skin and eyes.
-
Ensure all glassware is dry to prevent hydrolysis of the sulfonyl chloride.
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume (e.g., 5.0 mL) of the selected anhydrous solvent.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation for Analysis:
-
Turn off the stirrer and allow the solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the bath temperature.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a volumetric flask to remove any suspended microparticles.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: Logical Workflow for Solvent Selection.
Conclusion
The solubility of this compound is a critical parameter that influences its application in organic synthesis. A thorough understanding of its behavior in various organic solvents allows for the optimization of reaction conditions, leading to improved yields and purity of the desired products. While it exhibits good solubility in aprotic polar solvents, its reactivity with protic solvents necessitates careful selection to avoid unwanted side reactions. The experimental protocol detailed in this guide provides a robust framework for the quantitative determination of its solubility, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Cas 146949-07-7, 4-N-PROPYLBENZENESULFONYL CHLORIDE | lookchem. (n.d.).
- 4-n-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem. (n.d.).
- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. (n.d.).
- 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem. (n.d.).
- 4-Methoxybenzenesulfonyl chloride - Solubility of Things. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
- A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (2025, August 6).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7).
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Propylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Propylbenzenesulfonyl chloride (PBSC). As a key intermediate in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals, a thorough understanding of its three-dimensional structure and preferred conformations is critical for predicting its reactivity and biological interactions. This document integrates theoretical calculations with experimental spectroscopic data to offer a multi-faceted perspective. We explore the rotational barriers of the propyl and sulfonyl chloride moieties, characterize its key physicochemical and spectroscopic features, and outline a validated workflow for its conformational analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the structural insights of PBSC in their work.
Introduction
This compound, also known as p-propylbenzenesulfonyl chloride, is an aromatic sulfonyl chloride that serves as a vital building block in synthetic organic chemistry. The sulfonyl chloride functional group is highly reactive and readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamides. This sulfonamide linkage is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[1] The 4-propyl substituent provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Understanding the molecule's three-dimensional structure—its bond lengths, angles, and, most importantly, its conformational preferences—is paramount. The spatial arrangement of the sulfonyl chloride group relative to the aromatic ring and the orientation of the flexible propyl chain can significantly influence the molecule's reactivity, crystal packing, and how it fits into the active site of a biological target. This guide presents a detailed examination of these structural features through a synergistic approach combining computational modeling and experimental data.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its unique combination of a benzene ring substituted at the para position with a propyl group and a sulfonyl chloride group.
Systematic Identifiers:
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.
| Property | Value | Source(s) |
| Molecular Weight | 218.70 g/mol | [2][3] |
| Physical Form | Liquid | |
| Melting Point | 20-22 °C | [3] |
| Boiling Point | 275-276 °C (lit.) | [3] |
| Density | 1.223 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.5375 - 1.5400 (lit.) | [3] |
| Sensitivity | Moisture Sensitive | [3] |
Conformational Analysis: A Dual Approach
The conformational flexibility of this compound arises primarily from rotation around two key single bonds: the C(aryl)-S bond and the C(aryl)-C(propyl) bond, as well as the C-C bonds within the propyl chain itself. To fully elucidate its conformational landscape, we employ a validated workflow that integrates computational prediction with experimental verification.
Caption: Integrated workflow for conformational analysis.
Theoretical & Computational Analysis
Computational chemistry provides a powerful lens to predict the stable conformations and the energy required to interconvert between them. Density Functional Theory (DFT) is the method of choice for achieving a balance between accuracy and computational cost for a molecule of this size.
Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Construct the 3D structure of this compound.
-
Conformational Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles of interest:
-
C2-C1-S-Cl dihedral: Defines the orientation of the sulfonyl chloride group.
-
C5-C4-C(propyl)-C(propyl) dihedral: Defines the orientation of the propyl group.
-
-
Geometry Optimization: From the PES scan, identify all energy minima. Perform full geometry optimizations on these candidate structures using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Perform vibrational frequency calculations on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield predicted IR spectra and thermodynamic properties.
-
NMR Prediction: Use the optimized geometries to predict ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
Key Conformational Insights:
-
Sulfonyl Chloride Orientation: The orientation of the S-Cl bond relative to the benzene ring is a critical parameter. X-ray diffraction studies on analogous molecules, like 4-methyl benzenesulfonyl chloride, show that the C(aryl)-S-Cl plane is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 84.3°.[5] This staggered conformation minimizes steric hindrance between the chlorine atom and the ortho-hydrogens of the ring.
-
Propyl Group Conformation: The n-propyl chain can exist in different conformations, primarily the anti (trans) and gauche forms, referring to the C(aryl)-Cα-Cβ-Cγ dihedral angle. The anti conformer, where the carbon backbone is fully extended, is typically the lowest in energy due to minimized steric repulsion.
Caption: Predicted lowest energy conformer of this compound.
Experimental Verification & Spectroscopic Characterization
Experimental data is essential to validate and refine the computational models. While a dedicated crystal structure for this compound is not publicly available, data from spectroscopy and analogous structures provide robust validation.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each nucleus in the solution state.
-
¹H NMR: The spectrum is characterized by distinct regions for the aromatic and aliphatic protons.
-
Aromatic Region (~7.3-8.0 ppm): The protons on the benzene ring typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring. Similar spectra for 4-fluorobenzenesulfonyl chloride show this distinct splitting pattern.[6]
-
Alkyl Region (~0.9-2.7 ppm): The propyl group protons appear as a triplet (CH₃), a sextet (CH₂), and a triplet (CH₂), consistent with their respective neighboring protons. The chemical shift of the benzylic CH₂ group is the most downfield due to the influence of the aromatic ring.[7]
-
-
¹³C NMR: The spectrum confirms the number of unique carbon environments and their electronic nature.
Vibrational Spectroscopy (FTIR)
Infrared (IR) spectroscopy is highly sensitive to the vibrational modes of specific functional groups, serving as a molecular fingerprint.
-
S=O Stretching: The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands. For benzenesulfonyl chlorides, these are the asymmetric stretch (νₐₛ) typically found around 1375 cm⁻¹ and the symmetric stretch (νₛ) around 1185 cm⁻¹.[8][9]
-
C-H Stretching: Bands for aromatic C-H stretching appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.
Synthesis and Reactivity Considerations
A common and effective method for synthesizing 4-alkylbenzenesulfonyl chlorides is the direct chlorosulfonation of the corresponding alkylbenzene.
General Synthetic Protocol (based on analogous preparations):
-
Reaction Setup: Propylbenzene is added dropwise to an excess of chlorosulfonic acid (ClSO₃H) at a controlled low temperature (e.g., 0-10 °C) with vigorous stirring.[10][11]
-
Reaction: The electrophilic chlorosulfonation reaction proceeds, evolving hydrogen chloride gas. The reaction is typically stirred for a few hours after the addition is complete.[11]
-
Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Extraction & Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and purified, typically by vacuum distillation.
The reactivity of the sulfonyl chloride group is dictated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The conformation of the molecule can influence the accessibility of this sulfur center to incoming reagents.
Applications in Research and Drug Development
The primary utility of this compound is as a precursor for the synthesis of sulfonamides. By reacting it with a primary or secondary amine, a diverse library of compounds can be generated. The 4-propyl group provides a non-polar, lipophilic moiety that can be used to probe hydrophobic pockets in enzyme active sites or to improve membrane permeability of a potential drug candidate. Its structural rigidity, conferred by the benzene ring, combined with the conformational flexibility of the propyl chain, makes it a versatile tool for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
The molecular architecture of this compound is defined by a 1,4-disubstituted benzene core with two conformationally distinct substituents. Computational modeling strongly predicts a lowest-energy state where the C(aryl)-S-Cl plane is nearly orthogonal to the aromatic ring and the propyl chain adopts an extended anti conformation. These theoretical predictions are well-supported by experimental spectroscopic data (NMR and IR), which align with the characteristic signatures of the aromatic ring, the sulfonyl chloride group, and the alkyl chain. This integrated understanding of its structure and conformation provides a solid foundation for medicinal chemists and researchers to rationally design and synthesize novel molecules with tailored properties for applications in drug development and materials science.
References
- Matrix Fine Chemicals. (n.d.). 4-PROPYLBENZENE-1-SULFONYL CHLORIDE.
- Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra.
- Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride.
- NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook.
- University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- PubChem. (n.d.). Benzenesulfonyl chloride.
- ResearchGate. (2014). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.
- PubMed. (2002). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters.
- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride.
- Figshare. (2002). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- NIH National Center for Biotechnology Information. (2019). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
- Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- PubChem. (n.d.). 4-(Propan-2-yl)benzene-1-sulfonyl chloride.
- SciSpace. (1988). The Molecular Structure of 4-Methyl Benzenesulfonyl Chloride.
- PubMed. (1999). Conformational Analysis of a Novel Cyclic Enkephalin Analogue Using NMR and EDMC Calculations.
- Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum.
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-n-Propylbenzenesulfonyl chloride, 95%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 4-PROPYLBENZENE-1-SULFONYL CHLORIDE | CAS 146949-07-7 [matrix-fine-chemicals.com]
- 5. scispace.com [scispace.com]
- 6. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]
- 7. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]
- 9. Benzenesulfonyl chloride(98-09-9) IR Spectrum [m.chemicalbook.com]
- 10. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 4-Propylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: The Versatile Role of 4-Propylbenzenesulfonyl Chloride in Modern Synthesis
This compound, a member of the sulfonyl chloride family, is a key reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] The presence of the 4-propyl group provides a degree of lipophilicity, which can be strategically employed to modulate the physicochemical properties of target molecules, such as their solubility, membrane permeability, and metabolic stability. This guide offers an in-depth exploration of this compound, from its commercial availability and quality control to its safe handling and diverse applications in contemporary research and development.
Commercial Availability and Supplier Specifications
While a valuable synthetic building block, the commercial availability of this compound can be variable. Researchers should verify the current stock status with suppliers. Below is a comparative overview of major chemical suppliers who have historically listed this product.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability (as of Jan 2026) |
| Sigma-Aldrich (MilliporeSigma) | 4-N-Propylbenzenesulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | 218.70 | Not specified on current listings | Discontinued |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 4-n-Propylbenzenesulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | 218.70 | 95% | Check for current availability |
| Enamine | 4-propylbenzene-1-sulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | 218.7 | 95% | Inquire for availability |
Note: Due to the dynamic nature of chemical supply, it is imperative to contact the suppliers directly for the most up-to-date information on availability, pricing, and lead times.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the chlorosulfonation of propylbenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring, primarily at the para position due to the ortho-, para-directing effect of the alkyl group and steric hindrance at the ortho positions.
A robust and scalable method for the synthesis of similar p-substituted alkylbenzenesulfonyl chlorides has been detailed in the patent literature.[2][3] The following protocol is adapted from these principles for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propylbenzene
-
Chlorosulfonic acid
-
Sodium sulfate (anhydrous)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a four-necked flask, combine propylbenzene and a catalytic amount of anhydrous sodium sulfate.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring under a nitrogen atmosphere.
-
Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and generates HCl gas, which should be vented to a scrubber.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 10-20 °C) for 1-3 hours to ensure complete reaction.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or crystallization if necessary.
Causality of Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions (such as the formation of sulfones), and minimize the decomposition of the product.
-
Anhydrous Conditions: Chlorosulfonic acid is highly reactive with water. Anhydrous conditions are essential to prevent the hydrolysis of the reagent and the product.
-
Catalyst: The use of an inorganic salt like sodium sulfate can help to suppress side reactions.[2]
-
Quenching on Ice: This step serves to hydrolyze any remaining chlorosulfonic acid and to facilitate the separation of the product from the aqueous phase.
Quality Control and Characterization
Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a common technique for assessing the purity of sulfonyl chlorides.
Typical HPLC Parameters:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.[4][5]
-
Detection: UV spectrophotometer, typically at a wavelength where the aromatic ring absorbs (e.g., 215-254 nm).[5]
-
Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The retention time will be specific to the exact method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃) Chemical Shifts:
-
Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Propyl Group Protons:
-
A triplet corresponding to the methyl group (CH₃) around δ 0.9 ppm.
-
A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.6 ppm.
-
A triplet for the methylene group attached to the benzene ring (Ar-CH₂-) around δ 2.7 ppm.
-
Predicted ¹³C NMR (CDCl₃) Chemical Shifts:
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the sulfonyl group being the most downfield.
-
Propyl Group Carbons: Aliphatic signals in the range of δ 13-38 ppm.
Safe Handling, Storage, and Disposal
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Moisture Sensitivity: Handle under anhydrous conditions, and protect from atmospheric moisture to prevent hydrolysis to the corresponding sulfonic acid.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal.
Applications in Research and Drug Development: The Synthesis of Sulfonamides
A primary application of this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Reaction Mechanism: Sulfonamide Formation
Caption: General mechanism of sulfonamide synthesis.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes the synthesis of N-benzyl-4-propylbenzenesulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add benzylamine to the solution.
-
Add triethylamine to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Stir the reaction at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-4-propylbenzenesulfonamide.
Workflow Diagram: Sulfonamide Synthesis and Purification
Caption: A typical workflow for sulfonamide synthesis.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of organic compounds, particularly sulfonamides. Its utility in drug discovery and development is well-established, allowing for the introduction of a key functional group and the modulation of molecular properties. While its commercial availability may require verification, its synthesis is achievable through established methods. A thorough understanding of its properties, safe handling procedures, and reaction characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- A preparation method and process of 4-isopropylbenzenesulfonyl chloride.
- 4-N-Propylbenzenesulphonyl chloride. PubChem. [Link]
- A preparation method and process for p-substituted alkylbenzenesulfonyl chloride.
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
- Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
- Benzenesulfonyl chloride. Organic Syntheses. [Link]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Preparation of sulfonamides from N-silylamines.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
- Supporting information: - The Royal Society of Chemistry. [Link]
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]
- 1H NMR and 13C NMR of the prepared compounds.
- HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.
- HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
A Technical Guide to the Theoretical Exploration of 4-Propylbenzenesulfonyl Chloride
This guide provides an in-depth exploration of 4-propylbenzenesulfonyl chloride through the lens of modern computational chemistry. It is designed for researchers, scientists, and professionals in drug development seeking to understand and predict the molecular properties, reactivity, and spectroscopic signatures of this important chemical intermediate. By integrating theoretical calculations with experimental data, we present a self-validating framework for the comprehensive analysis of substituted aromatic sulfonyl chlorides.
Introduction: The Significance of Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide array of functional groups, most notably sulfonamides. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. The substituent on the benzene ring, in this case, a propyl group, can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these influences at a molecular level is paramount for rational drug design and process optimization.
Theoretical calculations offer a powerful and cost-effective avenue to probe the intricacies of molecular structure, electronics, and energetics. By employing quantum chemical methods, we can predict a range of properties that are often challenging or time-consuming to measure experimentally. This guide will delineate the application of Density Functional Theory (DFT) to elucidate the characteristics of this compound, providing a robust protocol that can be adapted for other aromatic sulfonyl chlorides.
Molecular Structure and Conformational Analysis
The initial step in any theoretical investigation is the determination of the molecule's most stable three-dimensional structure. For this compound, a key structural feature is the orientation of the propyl group and the sulfonyl chloride group relative to the benzene ring.
Computational Approach
A conformational search is performed to identify the lowest energy conformer. This is followed by a geometry optimization using a suitable level of theory. A widely used and effective method is the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Caption: Workflow for determining the optimized molecular geometry.
The optimized geometry will reveal key bond lengths, bond angles, and dihedral angles. For instance, the orientation of the S-Cl bond with respect to the benzene ring is a critical parameter influencing its reactivity.
Spectroscopic Analysis: A Bridge Between Theory and Experiment
A crucial aspect of validating theoretical calculations is the comparison of predicted spectroscopic data with experimental measurements. This establishes the reliability of the computational model.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, which are experimentally observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy.
Experimental Validation: An experimental Attenuated Total Reflectance (ATR)-FTIR spectrum for this compound is available in public databases such as PubChem.[1] Key vibrational modes to compare include:
-
S=O stretching: Typically strong bands in the region of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).
-
S-Cl stretching: A band in the region of 500-600 cm⁻¹.
-
C-S stretching: A band in the region of 600-800 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands in the region of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
A scaling factor (typically around 0.96-0.98 for B3LYP functionals) is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. Both ¹H and ¹³C NMR chemical shifts can be predicted and compared to experimental data.
-
¹H NMR: Aromatic protons in the 7-8 ppm region, and aliphatic protons of the propyl group in the 0.9-2.7 ppm region.
-
¹³C NMR: Aromatic carbons in the 120-150 ppm range, and aliphatic carbons in the 10-40 ppm range.
Discrepancies between calculated and experimental spectra can provide insights into solvent effects or conformational averaging that may not be fully captured by the gas-phase theoretical model.
Electronic Properties and Reactivity
DFT calculations provide a wealth of information about the electronic structure of a molecule, which is directly related to its reactivity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the LUMO is expected to be localized on the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic and nucleophilic sites. For this compound, the MEP map is expected to show a region of positive electrostatic potential (electrophilic) around the sulfur atom of the sulfonyl chloride group, confirming it as the site for nucleophilic attack. The oxygen atoms will exhibit negative potential (nucleophilic).
Non-Covalent Interactions and Crystal Packing
While a crystal structure for this compound is not available, theoretical methods can be used to predict potential intermolecular interactions that would govern its solid-state packing. Analysis of the crystal structures of related aromatic sulfonyl chlorides reveals the importance of weak hydrogen bonds and other non-covalent interactions.
Computational Approach: Techniques such as Hirshfeld surface analysis can be applied to a theoretical crystal structure to visualize and quantify intermolecular contacts. This analysis can reveal the presence of C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the benzene rings. These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
Tabulated Data
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 146949-07-7 | |
| Molecular Formula | C₉H₁₁ClO₂S | [1] |
| Molecular Weight | 218.70 g/mol | [1] |
| Melting Point | 20-22 °C | |
| Boiling Point | 275-276 °C | |
| Density | 1.223 g/mL at 25 °C |
Experimental Protocols
In Silico Experimental Protocol for DFT Calculations
-
Initial Structure Generation: Draw the 2D structure of this compound in a molecular modeling software and convert it to a 3D structure.
-
Conformational Analysis: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Subject the lowest energy conformer to a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.
-
NMR Chemical Shift Calculation: Using the optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
-
Electronic Property Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO. Generate the MEP map.
-
Data Analysis and Visualization: Visualize the optimized structure, vibrational modes, molecular orbitals, and MEP map using appropriate software. Compare the calculated spectroscopic data with experimental values, applying a scaling factor to the vibrational frequencies if necessary.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By combining DFT calculations with available experimental data, a deep understanding of its structural, spectroscopic, and electronic properties can be achieved. This self-validating approach not only provides valuable insights into the behavior of this specific molecule but also establishes a robust methodology for the computational analysis of other substituted aromatic sulfonyl chlorides, thereby aiding in the rational design of new chemical entities and the optimization of synthetic processes.
References
- PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride. National Center for Biotechnology Information.
Sources
potential biological activities of 4-Propylbenzenesulfonyl chloride derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 4-Propylbenzenesulfonyl Chloride Derivatives
Foreword: The Emergence of the Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group represents a cornerstone in medicinal chemistry, a privileged scaffold whose discovery heralded the dawn of the antibiotic age with the advent of Prontosil. Its journey, however, did not end with antimicrobial agents. The inherent versatility of the sulfonyl chloride precursor allows for the facile synthesis of a vast library of derivatives, each with unique physicochemical properties and biological targets. This guide focuses on a specific, yet promising, subclass: derivatives of this compound. The presence of the propyl group imparts a degree of lipophilicity that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. We will delve into the synthesis, established biological activities, and mechanistic underpinnings of these compounds, providing researchers and drug development professionals with a foundational understanding of their therapeutic potential.
The this compound Core: A Synthetic Gateway
The parent compound, this compound, is an aromatic sulfonyl chloride characterized by a propyl group at the para position of the benzene ring.[1][2] Its chemical structure (SMILES: CCCC1=CC=C(C=C1)S(=O)(=O)Cl) provides a reactive sulfonyl chloride (-SO₂Cl) group, which is a powerful electrophile.[1] This reactivity is the lynchpin for the synthesis of diverse derivatives, most commonly through the formation of sulfonamides.
Core Synthesis Strategy: Sulfonamide Formation
The predominant synthetic route to biologically active derivatives involves the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction is robust and high-yielding. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion.
The choice of reaction conditions can be tailored to the specific amine substrate. A common approach involves using a tertiary amine base like pyridine, which serves both as a solvent and an acid scavenger to neutralize the hydrochloric acid byproduct.[3] Alternatively, reactions can be performed in aqueous media at high pH, using a base like sodium hydroxide, which can be surprisingly efficient, particularly for hydrophobic amines.[4][5] A two-step industrial method for preparing para-substituted alkylbenzene sulfonyl chlorides involves controlled sulfonation followed by chlorination, which can optimize yield and reduce isomers.[6]
Caption: General synthesis of 4-propylbenzenesulfonamide derivatives.
Anticancer Activities: Targeting Malignant Proliferation
A significant body of research points to the potent anticancer activities of benzenesulfonamide derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including enzyme inhibition, induction of apoptosis, and cell cycle arrest.
Mechanism of Action: PGAM1 Inhibition
One compelling mechanism involves the inhibition of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[7] Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), making them particularly vulnerable to disruptions in this pathway. A study on evodiamine derivatives bearing benzenesulfonyl groups demonstrated that several compounds had potent antitumor activity against various cancer cell lines, including H460 (lung cancer) and PC9 (lung cancer).[7] The most active compounds, 9 , 18 , and 28 , showed IC₅₀ values on H460 cells of 9.1 µM, 10.5 µM, and 9.5 µM, respectively, outperforming the known PGAM1 inhibitor PGMI-004A.[7] Mechanistic studies revealed these derivatives could induce apoptosis, arrest the cell cycle at the G2/M phase, and cause mitochondrial dysfunction.[7]
Caption: Inhibition of PGAM1 by sulfonyl derivatives disrupts cancer cell metabolism.
In Vitro Cytotoxicity Data
The efficacy of benzenesulfonyl derivatives has been quantified across numerous cancer cell lines. The data consistently show activity in the low micromolar to nanomolar range for optimized structures.
| Derivative Class | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Benzenesulfonyl-Evodiamine | H460 (Lung) | 9.1 µM - 10.5 µM | [7] |
| N-Aryl Sulfonyl | MCF7 (Breast) | 8.66 µg/mL | [3] |
| 4-Chloro-2-mercaptobenzenesulfonamide | HOP-62 (Lung) | 0.05 µM | [8] |
| 4-Chloro-2-mercaptobenzenesulfonamide | HCT-116 (Colon) | 0.33 - 1.08 µM | [8] |
Antimicrobial Potential: A Renewed Frontier
While the initial sulfonamide drugs targeted bacteria, research into new derivatives continues to yield compounds with potent and broad-spectrum antimicrobial activity. This is critical in the face of rising multidrug resistance.
Spectrum of Activity
Derivatives of benzenesulfonyl chloride have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][9] Studies have shown that these compounds can be more effective than their starting materials, indicating the sulfonamide linkage is key to their biological function.[3] The mechanism often involves the inhibition of essential metabolic pathways in the microbes, similar to classic sulfa drugs which inhibit dihydropteroate synthase.
Antimicrobial Screening Data
Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. The lower the MIC value, the more effective the compound.
| Derivative | Microorganism | Activity (MIC in mg/mL) | Reference |
| Benzenesulphonamide 4d | E. coli | 6.72 | [9] |
| Benzenesulphonamide 4h | S. aureus | 6.63 | [9] |
| Benzenesulphonamide 4a | P. aeruginosa | 6.67 | [9] |
| Benzenesulphonamide 4f | B. subtilis | 6.63 | [9] |
| Benzenesulphonamide 4e | C. albicans | 6.63 | [9] |
| Benzenesulphonamide 4e | A. niger | 6.28 | [9] |
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a driver of numerous diseases, from arthritis to cardiovascular disease. Benzenesulfonyl derivatives have emerged as promising leads for novel non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often mediated by the suppression of key pro-inflammatory signaling molecules. A study on 4-o-methyl-benzenesulfonyl benzoxazolone (MBB) found that it significantly reduced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated cells.[10][11] Other derivatives have been designed as multi-target inhibitors, simultaneously blocking cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the transient receptor potential vanilloid 1 (TRPV1) channel, which are all key players in inflammation and pain signaling.[12]
Experimental Protocols: From Bench to Biological Insight
To ensure scientific integrity, methodologies must be robust and reproducible. Here we provide validated, step-by-step protocols for the synthesis of a representative derivative and for a fundamental biological evaluation.
Synthesis of a Representative N-Aryl-4-propylbenzenesulfonamide
Causality: This protocol utilizes pyridine as both a solvent and a base. Pyridine's basicity is sufficient to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Its ability to dissolve the reactants facilitates the reaction. The final precipitation in ice-cold water is a classic and effective method for isolating the crude product from the water-soluble pyridine hydrochloride salt.
Methodology:
-
In a round-bottom flask, dissolve the desired aromatic amine (10 mmol) in pyridine (20 mL).
-
To this solution, add this compound (10 mmol, 1.0 eq) portion-wise while stirring at room temperature.
-
Heat the reaction mixture in a water bath and reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any residual pyridine and salts.
-
Dry the product completely. Recrystallize from a suitable solvent, such as ethanol, to obtain the purified sulfonamide derivative.[3]
In Vitro Cytotoxicity Evaluation: The MTT Assay
Causality: This assay is a self-validating system for assessing cell viability. Its principle rests on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan crystal. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells. Dead cells lack this enzymatic activity and thus produce no color.
Caption: Standard workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H460 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Return the plate to the incubator and incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3][7]
Conclusion and Future Outlook
Derivatives of this compound represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The existing body of research clearly demonstrates their potential in oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating more detailed mechanisms of action, exploring novel derivative classes through combinatorial chemistry, and advancing the most promising leads into in vivo models to validate their therapeutic efficacy and safety profiles.
References
- PubChem. 4-N-Propylbenzenesulphonyl chloride.
- Al-Sultani, A. A. J., & Abd Al-Razaq, A. A. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. International Journal of Health Sciences, 6(S1), 10839-10851. [Link]
- Akinlabi, A. K., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 8534812. [Link]
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(4), 104611. [Link]
- Brzozowski, Z., et al. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 40(5), 457-466. [Link]
- King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(7), 1747-1755. [Link]
- King, J. F., et al. (1994).
- Tung, Y. T., et al. (2018). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Molecules, 23(10), 2633. [Link]
- Bar-Zeev, Y., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(43), 23205-23210. [Link]
- Baker, W. R., et al. (1984). Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives. Antimicrobial Agents and Chemotherapy, 25(1), 113-117. [Link]
- PubChem. 4-(propylsulfamoyl)benzene-1-sulfonyl chloride.
- Tang, R., et al. (2018). Anti-inflammatory effects of 4-o-methyl-benzenesulfonyl benzoxazolone (MBB) in vivo and in vitro as a novel NSAIDs lead compound. BMC Pharmacology and Toxicology, 19(1), 1-10. [Link]
- CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
- Zhang, W., et al. (2023). Synthesis and Biological Evaluation of N-(benzene sulfonyl)acetamide Derivatives as Anti-inflammatory and Analgesic Agents with COX-2/5-LOX/TRPV1 Multifunctional Inhibitory Activity. PAIN. [Link]
- Sharaf El-Din, N. A. (2000). Some Sulfonyl derivatives with expected antibacterial interest.
- Shafi, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2329. [Link]
- Tang, R., et al. (2018). Anti-inflammatory effects of 4-o-methyl-benzenesulfonyl benzoxazolone (MBB) in vivo and in vitro as a novel NSAIDs lead compound.
Sources
- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-N-Propylbenzolsulfonylchlorid | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemcom.com [echemcom.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of 4-o-methyl-benzenesulfonyl benzoxazolone (MBB) in vivo and in vitro as a novel NSAIDs lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasp-pain.org [iasp-pain.org]
Methodological & Application
Application Notes & Protocols: Synthesis of N-Substituted Sulfonamides using 4-Propylbenzenesulfonyl Chloride
Foreword: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone in modern medicinal chemistry and drug development.[1][2] Since the discovery of the first sulfa drugs in the 1930s, this structural motif has been integral to a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The chemical and metabolic stability of the sulfonamide linkage, coupled with its unique physicochemical profile, makes it an attractive bioisostere for amide bonds, often leading to improved pharmacokinetic and pharmacodynamic properties.[6]
This guide provides a comprehensive overview of the synthesis of N-substituted sulfonamides with a specific focus on the use of 4-propylbenzenesulfonyl chloride. We will delve into the underlying reaction mechanisms, provide detailed, field-proven laboratory protocols, and discuss the critical aspects of safety, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation in their work.
Mechanistic Rationale: The Nucleophilic Substitution Pathway
The synthesis of a sulfonamide from this compound and a primary or secondary amine is a classic example of a nucleophilic substitution reaction at a sulfur center.[7][8] The fundamental principle of this transformation is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound. This forms a transient pentacoordinate intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the intermediate.
-
Proton Transfer: The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture, to yield the neutral sulfonamide product and a protonated base.
A base, such as pyridine or triethylamine, is crucial in this reaction to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1] The neutralization of HCl drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.
Diagram 1: General Reaction Mechanism
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 4-Propylbenzenesulfonyl Chloride as a Protecting Group for Amines
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions.[1] While a plethora of amine protecting groups exist, arenesulfonyl chlorides have long been a mainstay, offering a robust and reliable means of protection.[2] The resulting sulfonamides are stable to a wide range of reaction conditions.
However, the very stability that makes sulfonamides attractive as protecting groups can also be their downfall, often necessitating harsh conditions for their removal.[3] The widely used p-toluenesulfonyl (tosyl) group, for instance, typically requires strong acids or dissolving metal reductions for cleavage, conditions that may not be tolerated by other sensitive functional groups within a complex molecule.[4] Conversely, more labile groups like the o-nitrobenzenesulfonyl (o-NBS) or p-nitrobenzenesulfonyl (nosyl) groups, while easier to remove, can be unstable under various synthetic conditions.[3]
This guide introduces 4-propylbenzenesulfonyl chloride as a valuable, yet perhaps underutilized, alternative in the chemist's toolkit for amine protection. The presence of the n-propyl group offers a subtle but significant modification to the electronic and physical properties of the protecting group compared to its more common counterparts. This alteration can influence solubility, crystallinity, and potentially the kinetics of both the protection and deprotection steps, providing a nuanced option for challenging synthetic routes. This document provides a comprehensive overview, including detailed protocols for the synthesis of the protecting group, its application in amine protection, and subsequent deprotection strategies, grounded in established chemical principles.
Synthesis of this compound
The synthesis of this compound can be achieved via electrophilic aromatic substitution of propylbenzene with chlorosulfonic acid. This method is analogous to the well-established procedures for the synthesis of other arenesulfonyl chlorides.[5]
Protocol: Synthesis of this compound
Disclaimer: This protocol is based on established methods for the synthesis of similar arenesulfonyl chlorides.[5][6] Appropriate safety precautions should be taken when handling chlorosulfonic acid, which is a highly corrosive and reactive substance.
Materials:
-
Propylbenzene
-
Chlorosulfonic acid
-
Sodium chloride (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
To the flask, add propylbenzene (1.0 equivalent).
-
Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise from the dropping funnel to the stirred propylbenzene, ensuring the internal temperature is maintained between 0 and 5 °C. The reaction is exothermic and generates HCl gas, which should be vented to a scrubber.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction mixture).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation if necessary.
Expected Outcome: this compound is expected to be a colorless to pale yellow oil or low-melting solid.
Protection of Amines with this compound
The reaction of this compound with a primary or secondary amine in the presence of a base affords the corresponding sulfonamide. This reaction is analogous to the classical Hinsberg test for amines.[7] Pyridine is a commonly used base and solvent for this transformation, acting as a nucleophilic catalyst and an acid scavenger.
Protocol: Protection of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous pyridine (or a mixture of anhydrous DCM and pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DCM to the stirred aniline solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenyl-4-propylbenzenesulfonamide can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Expected Characterization Data for N-phenyl-4-propylbenzenesulfonamide:
Based on analogous compounds, the following spectroscopic data can be anticipated:[6]
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.7-7.8 (d, 2H, Ar-H ortho to SO₂), ~7.2-7.4 (m, 5H, Ar-H of phenyl ring), ~7.1-7.2 (d, 2H, Ar-H meta to SO₂), ~2.6 (t, 2H, -CH₂-CH₂-CH₃), ~1.6 (m, 2H, -CH₂-CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₂-CH₃). A broad singlet for the N-H proton will also be present.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~148 (Ar-C), ~138 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~121 (Ar-CH), ~38 (-CH₂-), ~24 (-CH₂-), ~14 (-CH₃).
-
IR (KBr, cm⁻¹): ν ~3250-3300 (N-H stretch), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch).
Deprotection of 4-Propylbenzenesulfonamides
The cleavage of the sulfonamide bond is the critical step in the utility of any sulfonyl protecting group. The choice of deprotection method will depend on the overall stability of the molecule. Two common strategies are acidic hydrolysis and reductive cleavage.
Protocol 1: Acidic Hydrolysis
Strong acids, such as a mixture of hydrobromic acid in acetic acid, can be effective for the cleavage of sulfonamides. This method is often suitable for robust molecules that can withstand harsh acidic conditions.
Materials:
-
N-Aryl-4-propylbenzenesulfonamide
-
33% Hydrobromic acid in acetic acid
-
Phenol (as a scavenger)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add the N-aryl-4-propylbenzenesulfonamide (1.0 equivalent) and phenol (1.0-2.0 equivalents).
-
Add a solution of 33% HBr in acetic acid.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the liberated amine with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography or distillation.
Protocol 2: Reductive Cleavage with Sodium Naphthalenide
For molecules containing acid-sensitive functional groups, reductive cleavage offers a milder alternative. Sodium naphthalenide is a powerful single-electron transfer reagent that can effectively cleave the S-N bond of sulfonamides.
Materials:
-
N-Aryl-4-propylbenzenesulfonamide
-
Sodium metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of Sodium Naphthalenide Solution (in a separate flask under inert atmosphere):
-
To a solution of naphthalene (1.1 equivalents) in anhydrous THF, add freshly cut sodium metal (1.0 equivalent) in small pieces with vigorous stirring.
-
The solution will turn a dark green color, indicating the formation of the sodium naphthalenide radical anion. Stir for 1-2 hours at room temperature.
-
-
Deprotection Reaction:
-
In a separate flask under an inert atmosphere, dissolve the N-aryl-4-propylbenzenesulfonamide (1.0 equivalent) in anhydrous THF.
-
Cool the sulfonamide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the pre-formed sodium naphthalenide solution via cannula to the sulfonamide solution until the green color persists.
-
Stir the reaction mixture at -78 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography.
-
Advantages and Applications of the 4-Propylbenzenesulfonyl Group
The choice of a 4-alkylbenzenesulfonyl protecting group can offer several advantages:
-
Modified Solubility: The introduction of the propyl group increases the lipophilicity of the protected amine compared to a tosyl or nosyl derivative. This can be advantageous in improving the solubility of the sulfonamide in organic solvents, which can be particularly useful in solution-phase peptide synthesis or when dealing with large, greasy molecules.[5]
-
Crystallinity: The nature of the alkyl substituent can influence the packing of the molecules in the solid state, potentially leading to more crystalline and easier-to-handle protected intermediates.[4]
-
Electronic Effects: The electron-donating nature of the propyl group (compared to the electron-withdrawing nitro group in nosyl) makes the sulfur atom less electrophilic, which can subtly alter the reactivity and stability of the sulfonamide.
These properties make this compound a useful reagent in scenarios where the properties of the more common sulfonyl protecting groups are not ideal.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₉H₁₁ClO₂S | 218.70 | Colorless to pale yellow oil or low-melting solid |
| N-Phenyl-4-propylbenzenesulfonamide | C₁₅H₁₇NO₂S | 275.37 | White to off-white solid |
Experimental Workflows
Protection Workflow
Caption: Workflow for the protection of an amine.
Deprotection Workflow (Acidic Hydrolysis)
Caption: Workflow for acidic deprotection.
Reaction Mechanisms
Amine Protection Mechanism
Caption: Mechanism of amine sulfonylation.
Reductive Deprotection Mechanism
Caption: Mechanism of reductive desulfonylation.
Safety Information
-
This compound: As with other sulfonyl chlorides, this reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorosulfonic acid: This is a highly corrosive and toxic substance that reacts violently with water. All work with chlorosulfonic acid must be conducted in a fume hood with extreme caution and appropriate PPE.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated area.
-
Hydrobromic acid in acetic acid: This is a highly corrosive solution. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound represents a valuable addition to the repertoire of amine protecting groups. Its unique physical properties, conferred by the propyl substituent, can offer advantages in terms of solubility and handling of protected intermediates. The protection and deprotection protocols, based on well-established sulfonamide chemistry, are robust and adaptable to a variety of substrates. While it may not be as commonly employed as the tosyl or nosyl groups, for the discerning synthetic chemist facing specific challenges in a multi-step synthesis, the 4-propylbenzenesulfonyl group is a strategic option worthy of consideration.
References
- [No Author]. (n.d.). Wiley-VCH 2007 - Supporting Information.
- [No Author]. (n.d.). Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Google Patents.
- [No Author]. (n.d.). Supporting information:. The Royal Society of Chemistry.
- Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure.
- Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2-/3-Substituted Phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
- Gowda, B. T., & Shetty, M. (2004). Synthetic, Infrared,1H and13C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-substituted benzenesulphonamides, p-X'C6H4SO2NH(p-XC6H4), where X' or X = H, CH3, C2H5, F, Cl or Br.
- [No Author]. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
- [No Author]. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem.com.
- [No Author]. (n.d.). Process for the preparation of 4- chlorobenzenesulfonyl chloride. Google Patents.
- PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride.
- PubChem. (n.d.). 4-Propylbenzenesulfonamide. NIH.
- [No Author]. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
- [No Author]. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate.
- [No Author]. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Im, J. H., et al. (2019). Thermotropic Liquid-Crystalline Properties of Viologens Containing 4-n-alkylbenzenesulfonates. MDPI.
- [No Author]. (n.d.). Method for the deblocking/deprotection of compounds obtained by solid phase synthesis. Google Patents.
- [No Author]. (n.d.). Deprotection method. Google Patents.
- [No Author]. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PMC - NIH.
- Beiner, M., et al. (2007). On the crystallization behavior of frustrated alkyl groups in poly(n-octadecyl methacrylate). ResearchGate.
- [No Author]. (n.d.). Supporting Information.
- [No Author]. (n.d.). Benzenesulfonyl chloride. Organic Syntheses.
- Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2-/3-Substituted Phenyl).
- [No Author]. (n.d.). Supporting Information.
- [No Author]. (n.d.). 1 - Supporting Information.
- [No Author]. (n.d.). Protective Groups in Peptide Synthesis. NIH.
- [No Author]. (n.d.). Sulfonyl Protective Groups. Chem-Station.
Sources
- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Characterization of N-Substituted 4-Propylbenzenesulfonamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and organic synthesis, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This document provides a detailed guide to the reaction of 4-propylbenzenesulfonyl chloride with primary and secondary amines, offering insights into the reaction mechanism, comprehensive experimental protocols, and data interpretation. The 4-propyl substituent offers a lipophilic handle that can be valuable in modulating the pharmacokinetic properties of drug candidates.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.[6] This is followed by the expulsion of the chloride ion as a leaving group. The key distinction in the reactivity between primary and secondary amines lies in the presence of a proton on the nitrogen atom in the resulting sulfonamide.
-
Primary Amines: React to form N-alkyl-4-propylbenzenesulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a water-soluble salt.[7]
-
Secondary Amines: React to form N,N-dialkyl-4-propylbenzenesulfonamides. The resulting sulfonamide lacks a proton on the nitrogen atom and is therefore not acidic. It remains insoluble in aqueous base.[8]
This differential solubility forms the basis of the classical Hinsberg test for distinguishing between primary and secondary amines.[7][9]
Figure 1: General mechanism for the reaction of this compound with primary and secondary amines.
Experimental Protocols
The following protocols are provided as a general guideline and can be optimized based on the specific amine used.
Protocol 1: Synthesis of N-Butyl-4-propylbenzenesulfonamide (from a Primary Amine)
Materials:
-
This compound
-
n-Butylamine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Addition of Amine and Base: To the stirring solution, add n-butylamine (1.1 eq) followed by the dropwise addition of pyridine (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 1-3 hours).
-
Workup:
-
Dilute the reaction mixture with additional dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-butyl-4-propylbenzenesulfonamide.
Protocol 2: Synthesis of N,N-Diethyl-4-propylbenzenesulfonamide (from a Secondary Amine)
Materials:
-
This compound
-
Diethylamine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Addition of Amine and Base: Add diethylamine (1.1 eq) to the solution, followed by the slow addition of pyridine (1.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC. Reactions with secondary amines may be slower than with primary amines.[10]
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic phase with 1 M HCl (2 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure N,N-diethyl-4-propylbenzenesulfonamide.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. par.nsf.gov [par.nsf.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for Sulfonylation using 4-Propylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and practices of sulfonylation reactions utilizing 4-propylbenzenesulfonyl chloride. Sulfonamides and sulfonate esters are pivotal structural motifs in medicinal chemistry and drug development, valued for their biological activity and their role as stable isosteres for amides and carboxylic acids.[1][2] This guide offers a detailed exploration of the underlying reaction mechanisms, step-by-step protocols for the synthesis of sulfonamides and sulfonate esters, and practical insights into reaction optimization and troubleshooting. Furthermore, it emphasizes the critical safety protocols required for handling sulfonyl chlorides and associated reagents.
Introduction: The Significance of the Sulfonyl Group
The incorporation of a sulfonyl group into organic molecules is a cornerstone of modern synthetic and medicinal chemistry. Arylsulfonyl compounds, in particular, are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[3] this compound serves as a versatile reagent for introducing the 4-propylbenzenesulfonyl moiety, which can impart specific physicochemical properties to a target molecule, such as altered solubility, lipophilicity, and metabolic stability.
The resulting sulfonamides (from amines) and sulfonate esters (from alcohols) are of particular interest. Sulfonamides are well-known for their antibacterial properties and are found in drugs targeting a range of conditions, from diuretics to antiviral agents.[4] Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, facilitating the synthesis of complex molecular architectures.[5][6]
Reaction Mechanism: A Tale of Nucleophilic Attack
The fundamental reaction of this compound with a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic acyl substitution-like mechanism at the electrophilic sulfur atom.
The presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine or alcohol and driving the reaction to completion.[7]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. researchgate.net [researchgate.net]
The Versatile Role of 4-Propylbenzenesulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities.[1] At the heart of sulfonamide synthesis lies the sulfonyl chloride, a reactive intermediate that enables the facile construction of this critical pharmacophore. Among the vast array of available sulfonyl chlorides, 4-Propylbenzenesulfonyl chloride emerges as a particularly intriguing building block. Its unique combination of a reactive sulfonyl chloride moiety and a lipophilic n-propyl group offers medicinal chemists a valuable tool to modulate the physicochemical and biological properties of lead compounds.
This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a key synthetic intermediate, provide detailed experimental protocols for the synthesis of novel sulfonamides, and discuss the burgeoning therapeutic potential of the 4-propylbenzenesulfonamide scaffold in various disease areas.
Physicochemical Properties and Safety Considerations
This compound is a colorless to light yellow liquid with a molecular weight of 218.70 g/mol .[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₂S | [2] |
| Molecular Weight | 218.70 g/mol | [2] |
| Boiling Point | 275-276 °C | [3] |
| Density | 1.223 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5400 | [3] |
| CAS Number | 146949-07-7 | [2][3] |
Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Core Application: Synthesis of 4-Propylbenzenesulfonamides
The primary application of this compound in medicinal chemistry is the synthesis of N-substituted 4-propylbenzenesulfonamides. This is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine, a transformation often referred to as a Hinsberg reaction.[5]
General Synthetic Workflow
The synthesis of N-aryl-4-propylbenzenesulfonamides generally follows the workflow depicted below.
Sources
- 1. Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system | Semantic Scholar [semanticscholar.org]
- 2. 4-Propylbenzenesulfonamide | C9H13NO2S | CID 2265561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 4. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Sulfonate Esters using 4-Propylbenzenesulfonyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of sulfonate esters from alcohols using 4-propylbenzenesulfonyl chloride. Sulfonate esters are pivotal intermediates in drug development and organic synthesis, primarily for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. This guide details the underlying reaction mechanism, a robust step-by-step protocol for synthesis and purification, methods for characterization, and critical safety considerations. The information is tailored for researchers, scientists, and professionals in drug development, emphasizing causality, practical insights, and procedural integrity.
Introduction to Sulfonylation
The conversion of an alcohol's hydroxyl group, a notoriously poor leaving group (OH⁻), into a sulfonate ester is a fundamental "alcohol activation" strategy in organic chemistry.[1][2] The resulting sulfonate moiety is an exceptional leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms.
This compound is an analog of the more common p-toluenesulfonyl chloride (TsCl). The propyl group provides increased lipophilicity to the corresponding sulfonate esters, which can be advantageous for solubility in organic solvents and for modifying the physical properties of pharmaceutical intermediates. The reaction involves the nucleophilic attack of an alcohol on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The sulfonylation of an alcohol with this compound proceeds via a nucleophilic substitution mechanism at the sulfur center. A tertiary amine, such as pyridine or triethylamine (Et₃N), is commonly employed as a base and catalyst.[4]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of this compound. This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: The amine base removes the proton from the oxonium ion intermediate, yielding the neutral sulfonate ester and the corresponding ammonium salt byproduct.
Pyridine can also act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then readily attacked by the alcohol.[4] This catalytic pathway often accelerates the reaction.
Experimental Protocol: Synthesis of an Exemplary Sulfonate Ester
This protocol describes the synthesis of a sulfonate ester from a generic primary alcohol (R-CH₂OH). Researchers should adjust molar equivalents and reaction times based on the specific alcohol used.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (≥98%) | Round-bottom flask with stir bar |
| Primary Alcohol (e.g., 1-Butanol) | Addition funnel |
| Pyridine or Triethylamine (Et₃N), anhydrous | Magnetic stir plate |
| Dichloromethane (DCM), anhydrous | Ice bath |
| 1 M Hydrochloric Acid (HCl) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Saturated Sodium Chloride (Brine) soln. | Glassware for extraction & drying |
| Anhydrous Magnesium Sulfate (MgSO₄) | Silica gel for column chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | NMR tubes, IR sample holder |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and minimize side product formation.
-
Reagent Addition: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add cold water to quench any unreacted sulfonyl chloride.
-
Workup - Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (2x) to remove the pyridine or triethylamine.
-
Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2x) to remove any residual HCl and the 4-propylbenzenesulfonic acid byproduct.
-
Workup - Brine Wash: Wash the organic layer with brine (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective. The fractions containing the pure product (identified by TLC) are combined and concentrated to yield the purified sulfonate ester. For solid esters, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of sulfonate esters.
Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized sulfonate ester.
| Technique | Expected Observations for Butyl 4-Propylbenzenesulfonate |
| ¹H NMR | Aromatic Protons: Two doublets in the δ 7.3-7.8 ppm range.[7] Alcohol Moiety (α-protons): A triplet around δ 4.0-4.2 ppm (protons on carbon adjacent to sulfonate oxygen are deshielded).[8] Propyl Group: A triplet (Ar-CH₂), a multiplet (CH₂), and a triplet (CH₃) between δ 0.9-2.7 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the propyl group carbons, and the butyl group carbons. The carbon atom bonded to the sulfonate oxygen (Cα) will be shifted downfield. |
| FT-IR | S=O Stretch: Two strong, characteristic absorption bands around 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region.[8] |
| Mass Spec. | The molecular ion peak (M⁺) and characteristic fragmentation patterns should be observed. |
Safety & Handling
Sulfonyl chlorides are corrosive and moisture-sensitive reagents that require careful handling.[9][10]
-
Handling: Always handle this compound and all other sulfonyl chlorides in a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[9][12]
-
Moisture Sensitivity: Sulfonyl chlorides react with water (including atmospheric moisture) to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container in a dry, cool, and well-ventilated place, preferably in a desiccator.[10]
-
Spills: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite. Do not use water. Neutralize the area carefully.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[9]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive reagents (moisture contamination). | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure glassware is flame- or oven-dried. |
| Insufficient reaction time. | Monitor the reaction carefully by TLC to ensure completion before workup. | |
| Formation of Alkyl Chloride | Use of pyridine as a solvent (not just a base) can sometimes lead to displacement of the tosylate by chloride. | Use a non-nucleophilic solvent like DCM or toluene. Use a non-nucleophilic base like triethylamine if this is a persistent issue.[13] |
| Product Hydrolysis | Exposure to water during workup or storage. | Perform workup steps efficiently without letting layers sit for extended periods. Ensure the product is thoroughly dried before storage. |
| Difficult Purification | Co-elution of product with impurities. | Adjust the polarity of the chromatography solvent system. Consider using a different stationary phase or recrystallization. |
References
- A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (n.d.). Organic Chemistry International.
- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- SULPHURYL CHLORIDE Safety Data Sheet. (n.d.). SD Fine-Chem.
- Dehydroxylative Sulfonylation of Alcohols. (2023). The Journal of Organic Chemistry.
- Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. (1999). Semantic Scholar.
- Safety Data Sheet - 3-Chloro-4-fluorobenzene-1-sulfonyl chloride. (2021). Angene Chemical.
- A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (n.d.). Radboud Repository.
- General procedures for the purification of Esters. (n.d.). Chempedia - LookChem.
- This compound. (n.d.). Cenmed Enterprises.
- A method for the production of sulfate or sulfonate esters. (n.d.). Google Patents.
- ss-NMR analysis showing the formation of sulfonate esters. (n.d.). ResearchGate.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ACS Publications.
- Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. (n.d.). Figshare.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). NIH National Library of Medicine.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ResearchGate.
- Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation. (n.d.). MDPI.
- Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.). Wiley Online Library.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.). Europe PMC.
- CHEM 203 Lecture Notes on Alcohol Activation. (n.d.).
- Activation of Alcohols: Reactions with sulfonyl chlorides. (2020). YouTube.
- Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. (n.d.). Google Patents.
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube.
- Reactions of Alcohols. (2024). Chemistry LibreTexts.
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Reactions of Alcohols. (2022). Chemistry LibreTexts.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. angenechemical.com [angenechemical.com]
- 13. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: 4-Propylbenzenesulfonyl Chloride in the Synthesis of Novel Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4-Propylbenzenesulfonyl Chloride
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonyl chloride functional group is a cornerstone for constructing complex molecular architectures. Among the diverse array of sulfonyl chlorides, this compound stands out as a particularly valuable reagent. Its propyl group offers a moderate lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of a final drug candidate, such as solubility, membrane permeability, and metabolic stability.
This guide provides an in-depth exploration of the utility of this compound as a key building block for synthesizing novel heterocyclic compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction optimization, and providing detailed, validated protocols for immediate application in the laboratory. The sulfonamide linkage, formed from the reaction of a sulfonyl chloride with an amine, is a bioisostere of the amide bond but often imparts improved hydrolytic stability and unique hydrogen bonding capabilities, making it a privileged functional group in drug design.[1][2]
Core Chemistry: Reactivity and Mechanistic Considerations
The primary reactivity of this compound stems from the highly electrophilic sulfur atom. This electrophilicity is driven by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. The most common reaction is a nucleophilic attack on the sulfur atom by a primary or secondary amine, which proceeds through a stable intermediate to form a robust sulfonamide bond.[3][4] This reaction is foundational to many of the synthetic strategies discussed herein.
The choice of base and solvent is critical for success. Tertiary amines like triethylamine or pyridine are commonly used to neutralize the HCl byproduct generated during the reaction.[3][5] The solvent, typically an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile, must be chosen to ensure the solubility of all reactants while remaining inert to the highly reactive sulfonyl chloride.[3]
Application Note 1: Direct N-Sulfonylation of Heterocyclic Amines
One of the most direct applications of this compound is the N-sulfonylation of nitrogen-containing heterocycles. This strategy is frequently employed in late-stage functionalization of complex molecules to rapidly generate analogues for structure-activity relationship (SAR) studies.[6][7] The resulting N-sulfonylated heterocycles often exhibit distinct biological activities compared to their non-sulfonylated precursors.
Scientific Principle: This reaction is a classic nucleophilic substitution on the sulfonyl group. The lone pair of electrons on the heterocyclic nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur center of the this compound. A non-nucleophilic base is essential to scavenge the liberated HCl, driving the reaction to completion and preventing the protonation of the starting amine.
Experimental Protocol: Synthesis of 1-(4-Propylphenylsulfonyl)piperidine
Objective: To synthesize a representative N-sulfonylated saturated heterocycle.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.05 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve piperidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Data Summary: Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical State | White to off-white solid |
| TLC Rf | ~0.6 (3:1 Hexanes:Ethyl Acetate) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (d), 7.3 (d), 3.1 (t), 2.6 (t), 1.6 (m), 1.3 (m), 0.9 (t) ppm |
Application Note 2: Synthesis of Substituted Pyrrolidines via Intramolecular Cyclization
This compound is also instrumental in constructing heterocyclic rings through reactions that leverage the sulfonamide moiety as a key functional handle for subsequent transformations. For instance, it can be used to activate an amine for an intramolecular cyclization reaction.
Scientific Principle: In this workflow, a primary amine containing a distal leaving group (e.g., a halide or tosylate) is first N-sulfonylated. The resulting sulfonamide is then deprotonated with a strong base. The sulfonamide proton is significantly more acidic (pKa ~10-11) than a typical amine proton, facilitating deprotonation. The resulting nitrogen anion acts as an intramolecular nucleophile, displacing the leaving group to form the heterocyclic ring.
Workflow Diagram: Intramolecular Cyclization
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemcom.com [echemcom.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes & Protocols: One-Pot Reactions Involving 4-Propylbenzenesulfonyl Chloride
Introduction
In the landscape of modern synthetic chemistry, one-pot reactions represent a paradigm of efficiency, elegance, and sustainability. By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, chemists can significantly reduce solvent waste, purification steps, and overall reaction time. This approach is particularly valuable in drug discovery and development, where rapid library synthesis and lead optimization are paramount.
4-Propylbenzenesulfonyl chloride (p-PBSCl) is a versatile arylsulfonyl chloride reagent. Its propyl group imparts a degree of lipophilicity that can be advantageous for modulating the pharmacokinetic properties of derivative compounds, making it a valuable building block in medicinal chemistry.[1] While structurally similar to the more common p-toluenesulfonyl chloride (TsCl), the specific properties of the propyl substituent can offer unique advantages in molecular design.
This guide provides in-depth application notes and detailed protocols for key one-pot reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic principles and experimental rationale to empower effective and innovative synthesis.
Reagent Properties, Safety, and Handling
Before commencing any experimental work, it is imperative to be fully acquainted with the properties and safety requirements of this compound. The compound is corrosive and moisture-sensitive, necessitating careful handling in a controlled laboratory environment.[2][3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₂S | [4] |
| Molecular Weight | 218.70 g/mol | [4] |
| Appearance | Liquid | |
| Melting Point | 20-22 °C | |
| Boiling Point | 275-276 °C (lit.) | [4] |
| Density | 1.223 g/mL at 25 °C (lit.) | [4] |
| CAS Number | 146949-07-7 | [4] |
| Signal Word | Danger | [4] |
| Hazard Pictogram | GHS05 (Corrosion) | [4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [4] |
| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P310 | [4] |
Core Handling Procedures:
-
Work Environment: Always handle this compound inside a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3]
-
Dispensing: Use dry glassware and syringes. The reagent is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Spills: Neutralize small spills with sodium bicarbonate before clean-up. For larger spills, evacuate the area and follow institutional emergency procedures.
Core Application: One-Pot Synthesis of N-Substituted Sulfonamides
The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[7] The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct method for its formation. A one-pot protocol streamlines this crucial transformation.
Principle and Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, driving the reaction to completion.
Caption: Mechanism of Sulfonamide Synthesis.
Detailed Experimental Protocol: One-Pot Synthesis of N-Benzyl-4-propylbenzenesulfonamide
This protocol provides a representative example using benzylamine. It can be readily adapted for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add benzylamine (1.05 equiv) and anhydrous DCM (approx. 0.2 M relative to the sulfonyl chloride). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the amine solution dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Work-up - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Work-up - Washing:
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess amine and triethylamine.
-
Wash with saturated NaHCO₃ solution (2x) to remove any unreacted sulfonyl chloride and residual acid.
-
Wash with brine (1x) to remove residual water.
-
Causality: Each washing step is designed to remove specific impurities, simplifying the final purification. The acidic wash protonates basic compounds (amines), making them water-soluble, while the basic wash hydrolyzes and removes the acidic sulfonyl chloride.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-benzyl-4-propylbenzenesulfonamide.
Caption: Experimental Workflow for One-Pot Sulfonamide Synthesis.
Application in One-Pot Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity.[8] Arylsulfonyl chlorides can serve as key components in radical-mediated MCRs, providing access to complex, densely functionalized molecules.[9]
Principle and Mechanistic Insight
A representative example is the visible-light-driven photoredox-catalyzed MCR involving an alkene, a sulfonyl chloride, and a third component.[9] In this process, a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) with the sulfonyl chloride to generate a sulfonyl radical. This radical adds to the alkene, creating a new carbon-centered radical, which can then be trapped by another reaction partner in the pot to rapidly build a complex scaffold.
Caption: General Schematic of a Three-Component Reaction.
Representative Protocol: Photoredox-Catalyzed Sulfonylation-Addition
This protocol is adapted from established literature on visible-light MCRs and serves as a starting point for exploration with this compound.[9] Optimization will likely be required.
Materials:
-
Alkene substrate (e.g., a 2-vinylaniline derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Third component (e.g., a sulfur ylide) (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) (1-2 mol%)
-
Solvent, degassed (e.g., Acetonitrile or DMF)
-
Schlenk tube or vial with a magnetic stirrer
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Setup: To a Schlenk tube, add the alkene (1.0 equiv), this compound (1.2 equiv), the third component (1.5 equiv), and the photocatalyst (1-2 mol%).
-
Degassing: Add the solvent and thoroughly degas the mixture by three freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) for 20 minutes.
-
Causality: Oxygen can quench the excited state of the photocatalyst and interfere with radical pathways, so its removal is critical for reaction efficiency.
-
-
Reaction: Seal the tube and place it near the blue LED light source. Stir vigorously at room temperature. The reaction may require 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the functionalized product.
One-Pot Esterification via Carboxylic Acid Activation
While less common than dedicated coupling agents, sulfonyl chlorides can be used in a one-pot procedure to facilitate the esterification of carboxylic acids and alcohols. This method avoids the need to first convert the carboxylic acid into a more reactive acyl chloride.
Principle and Mechanistic Insight
The reaction proceeds through the in situ formation of a mixed sulfonic-carboxylic anhydride. This compound reacts with the carboxylate (formed by deprotonating the carboxylic acid with a base) to generate this highly reactive intermediate. The mixed anhydride is then readily attacked by the alcohol nucleophile to form the desired ester, releasing 4-propylbenzenesulfonate as a byproduct.
Caption: One-Pot Esterification via a Mixed Anhydride Intermediate.
Detailed Experimental Protocol: One-Pot Esterification of Benzoic Acid
This protocol is based on established methods using similar sulfonyl chlorides like TsCl.[10]
Materials:
-
Benzoic Acid (1.0 equiv)
-
Benzyl alcohol (1.1 equiv)
-
This compound (1.2 equiv)
-
N-Methylimidazole (NMI) or Pyridine (2.5 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Standard work-up reagents (as in Section 2)
Procedure:
-
Setup: To a dry round-bottom flask under N₂, add benzoic acid (1.0 equiv), benzyl alcohol (1.1 equiv), and anhydrous MeCN.
-
Base Addition: Add N-Methylimidazole or pyridine (2.5 equiv) and stir until all solids dissolve.
-
Causality: NMI/Pyridine acts as both the base to form the carboxylate and as a nucleophilic catalyst.
-
-
Activator Addition: Add this compound (1.2 equiv) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC for the disappearance of the carboxylic acid.
-
Work-up and Purification: Follow the aqueous work-up procedure outlined in Section 2 (steps 5-8) to remove the base, unreacted starting materials, and the sulfonic acid byproduct, yielding the desired benzyl benzoate ester after purification.
Conclusion
This compound is a highly effective and versatile reagent for mediating a range of one-pot transformations critical to modern organic synthesis. Its utility in the streamlined, efficient production of sulfonamides, complex functionalized heterocycles via MCRs, and esters demonstrates its value, particularly within the fast-paced environment of pharmaceutical and materials research. The protocols and insights provided herein serve as a robust foundation for researchers to leverage this reagent in their synthetic endeavors, enabling the rapid and efficient construction of novel molecular architectures.
References
- Title: Visible-Light-Driven Radical Multicomponent Reaction of 2-Vinylanilines, Sulfonyl Chlorides, and Sulfur Ylides for Synthesis of Indolines Source:Organic Letters, 2020 URL:[Link]
- Title: 4-N-PROPYLBENZENESULFONYL CHLORIDE Source:LookChem URL:[Link]
- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source:Journal of the American Chemical Society, 2023 URL:[Link]
- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source:Journal of the American Chemical Society, 2023 URL:[Link]
- Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source:Journal of the American Chemical Society, Author Manuscript URL:[Link]
- Title: Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds Source:ACS C
- Title: Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Source:Chemical Reviews URL:[Link]
- Title: Synthesis of library 13. Reagents and conditions...
- Title: 4-N-Propylbenzenesulphonyl chloride Source:PubChem, National Center for Biotechnology Inform
- Title: Reactions of Sulfonyl Chlorides and Unsaturated Compounds Source:Progress in Chemistry, 2022 URL:[Link]
- Title: Sulfonyl halide Source:Wikipedia URL:[Link]
- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source:Macmillan Group, Princeton University URL:[Link]
- Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source:National Center for Biotechnology Inform
- Title: Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole Source:ResearchG
Sources
- 1. Cas 146949-07-7,4-N-PROPYLBENZENESULFONYL CHLORIDE | lookchem [lookchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-N-Propylbenzenesulfonyl chloride 146949-07-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Topic: The Use of 4-Propylbenzenesulfonyl Chloride in the Preparation of Novel Sulfonamide-Based Ionic Liquids
An Application and Protocol Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Conventional Solvents
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Composed entirely of ions, they exhibit unique physicochemical properties such as negligible vapor pressure, high thermal stability, and a wide electrochemical window.[1][2] These characteristics position them as highly attractive alternatives to volatile organic compounds (VOCs) in a multitude of applications. A key feature of ILs is their "designability," where the properties can be finely tuned by modifying the structure of the cation or anion, leading to the development of "task-specific" ionic liquids.[1][2][3]
Among the vast library of ILs, those incorporating sulfonate or sulfonamide functionalities are of particular interest. The sulfonyl group can impart specific catalytic activities, alter solvation properties, and introduce a well-known pharmacophore, making these ILs valuable in catalysis, electrochemistry, and pharmaceutical sciences.[4][5]
This guide details the synthesis and characterization of a novel class of ionic liquids using 4-propylbenzenesulfonyl chloride as a key electrophilic precursor. The reaction with N-alkylated imidazoles yields imidazolium salts where the 4-propylbenzenesulfonyl moiety is covalently attached to a nitrogen atom of the cation. This approach creates a robust sulfonamide linkage, offering a unique cationic structure that combines aromatic, aliphatic, and sulfonyl functional groups. We will explore the synthetic protocol, the rationale behind experimental choices, characterization techniques, and potential applications for these bespoke materials.
Part 1: Synthesis of N-Sulfonylimidazolium Ionic Liquids
Principle of Synthesis
The core of the synthesis is a nucleophilic substitution reaction. The N-heterocycle, typically a 1-alkylimidazole, acts as a nucleophile, attacking the highly electrophilic sulfur atom of this compound. The departure of the chloride ion results in the formation of a stable N-sulfonylimidazolium chloride salt. The presence of the electron-withdrawing sulfonyl group on the imidazolium ring is expected to significantly influence the electronic properties and reactivity of the resulting IL.
General Reaction Scheme
Caption: General synthesis of N-sulfonylimidazolium chlorides.
Detailed Experimental Protocol: Synthesis of 1-(4-Propylbenzenesulfonyl)-3-methylimidazolium Chloride
This protocol provides a step-by-step method for a representative synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store under inert gas, moisture sensitive. |
| 1-Methylimidazole | ≥99%, anhydrous | e.g., Sigma-Aldrich | Distill before use for best results. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | e.g., Acros Organics | Use from a sealed bottle or solvent purifier. |
| Diethyl ether | Anhydrous | e.g., Fisher Scientific | For product precipitation/washing. |
| Round-bottom flask, two-neck | 100 mL | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Dropping funnel | 50 mL | - | Oven-dried before use. |
| Inert gas supply (Nitrogen or Argon) | High purity | - | For maintaining an anhydrous atmosphere. |
| Ice bath | - | - | For temperature control. |
Protocol Steps:
-
Reaction Setup:
-
Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried to remove residual moisture.
-
Place the flask under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
In the flask, dissolve 1-methylimidazole (1.0 eq, e.g., 4.1 g, 50 mmol) in 30 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, dissolve this compound (1.0 eq, e.g., 10.93 g, 50 mmol) in 20 mL of anhydrous acetonitrile.
-
-
Reaction Execution:
-
Begin vigorous stirring of the 1-methylimidazole solution.
-
Add the this compound solution dropwise from the funnel over a period of 30-45 minutes. Maintain the reaction temperature at 0 °C during the addition to control the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Add anhydrous diethyl ether to the concentrated solution with stirring until a precipitate forms. This step removes unreacted starting materials and byproducts that are soluble in ether.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with several portions of anhydrous diethyl ether to remove any remaining impurities.
-
Dry the final product, a white or off-white solid, under high vacuum for several hours to remove all traces of solvent.
-
Caption: Experimental workflow for N-sulfonylimidazolium IL synthesis.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. The use of an inert atmosphere and anhydrous solvents is critical to prevent the formation of the corresponding sulfonic acid, which would complicate the reaction and purification.[7]
-
Aprotic Solvent: Acetonitrile is an excellent choice as it is polar enough to dissolve the imidazolium salt product but is aprotic, preventing any side reactions with the electrophile.[6]
-
Temperature Control: The initial reaction is often exothermic. Starting at 0 °C ensures better control, minimizes potential side reactions, and improves the overall yield and purity of the product.[8]
Optional: Anion Metathesis for Property Tuning
The initial product is a chloride salt. To create "designer" ILs, the chloride anion can be exchanged for others like tetrafluoroborate ([BF4]⁻), hexafluorophosphate ([PF6]⁻), or bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).[9] This is typically achieved through a metathesis (ion exchange) reaction.
Protocol for Anion Exchange (Cl⁻ to [BF4]⁻):
-
Dissolve the synthesized imidazolium chloride salt in deionized water.
-
Add a slight excess (1.05 equivalents) of sodium tetrafluoroborate (NaBF₄) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate may form if the [BF4]⁻ salt is hydrophobic.
-
Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water to remove residual sodium chloride, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and dry the final ionic liquid under high vacuum to yield the [BF4]⁻ salt.[9]
Part 2: Characterization of the Synthesized Ionic Liquid
Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized IL.
Structural and Purity Analysis
| Technique | Expected Observations for 1-(4-Propylbenzenesulfonyl)-3-methylimidazolium Chloride |
| ¹H NMR | - Imidazolium Protons: Distinct signals for the C2, C4, and C5 protons, shifted downfield due to the ring's positive charge. A singlet for the N-CH₃ group. - Aromatic Protons: Two doublets in the aromatic region for the benzenesulfonyl group. - Propyl Protons: A triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ attached to the ring. |
| ¹³C NMR | - Characteristic signals for all unique carbons in the imidazolium ring, methyl group, propyl chain, and the aromatic ring of the sulfonyl group. |
| FT-IR (cm⁻¹) | - S=O Stretching: Strong, characteristic absorption bands around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric) for the sulfonyl group. - C=N and C=C Stretching: Bands in the 1500-1600 cm⁻¹ region corresponding to the imidazolium and aromatic rings. |
| Mass Spectrometry (ESI-MS) | - A prominent peak corresponding to the mass of the [M]⁺ cation: [C₁₃H₁₇N₂O₂S]⁺. |
Physicochemical Characterization
-
Thermal Gravimetric Analysis (TGA): This analysis determines the thermal stability and decomposition temperature of the ionic liquid. N-sulfonylimidazolium salts are expected to exhibit high thermal stability, a key property for applications at elevated temperatures.[10]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify phase transitions, such as the glass transition temperature (Tg) or melting point (Tm). Many ILs do not crystallize easily and exhibit a glass transition instead of a sharp melting point.[10]
Part 3: Potential Applications
The unique structure of ILs derived from this compound opens up several promising application areas.
-
Green Solvents and Catalysts: Like other ILs, these compounds can serve as environmentally benign reaction media for organic synthesis.[3][11] The presence of the sulfonyl group may also provide catalytic activity, particularly for acid-catalyzed reactions, positioning them as dual solvent-catalysts.[4]
-
Pharmaceutical Applications: The sulfonamide moiety is a cornerstone in medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs. This makes these ILs highly relevant to the pharmaceutical industry. They could be used as novel solvents to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) or investigated as potential API-ILs, where the cation itself possesses biological activity.[3][5][12]
-
Electrolytes: The combination of high thermal stability and ionic conductivity makes ILs prime candidates for use as electrolytes in electrochemical devices like batteries and supercapacitors.[13] The specific properties of these N-sulfonylimidazolium salts would need to be evaluated for such applications.
-
Biomass Processing: Certain ionic liquids are remarkably effective at dissolving lignocellulosic biomass, such as wood and agricultural waste, which is a critical step in the production of biofuels and renewable chemicals.[14][15] The solvation properties of these new ILs could be explored for this purpose.
Conclusion
The use of this compound provides a direct and efficient route to a novel class of N-sulfonylimidazolium ionic liquids. This guide offers a robust framework for their synthesis, purification, and characterization. The resulting materials, featuring a unique combination of a sulfonamide linkage, an imidazolium core, and an alkyl-aromatic group, hold significant promise as designer solvents, catalysts, and functional materials for a wide range of scientific and industrial applications, particularly in the fields of green chemistry and drug development.
References
- Taylor & Francis. (n.d.). Synthesis and Characterization of Sulfonyl‐Functionalized Ionic Liquids.
- ResearchGate. (n.d.). General route of synthesis of sulfonate‐based ionic liquids.
- Zhao, G., et al. (n.d.). Design and Characterization of Naphthalene Ionic Liquids. National Center for Biotechnology Information.
- MDPI. (2023, February 23). The Nanostructure of Alkyl-Sulfonate Ionic Liquids: Two 1-Alkyl-3-methylimidazolium Alkyl-Sulfonate Homologous Series.
- ResearchGate. (n.d.). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. Retrieved from https.researchgate.
- National Center for Biotechnology Information. (2019, September 19). Synthesis of novel functional ionic liquids and their application in biomass.
- (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
- National Center for Biotechnology Information. (2024, January 22). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants.
- ResearchGate. (n.d.). Propyl sulfonic acid functionalized imidazolium based ILs.
- Kariya, V. H., et al. (2017). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. International Scholars Journals.
- (n.d.). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications.
- (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole.
- Google Patents. (n.d.). US9871270B2 - Functionalized ionic liquids and their applications.
- National Center for Biotechnology Information. (2021, September 15). Ionic Liquid-Based Materials for Biomedical Applications.
- ResearchGate. (n.d.). Ionic-Liquid-Supported Synthesis of Amines and Derivatives.
- MDPI. (n.d.). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review.
- National Center for Biotechnology Information. (2023, February 20). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems.
- ResearchGate. (2011, July 21). Synthesis and characterization of branched polymeric ionic liquids with imidazolium chloride segments.
- National Center for Biotechnology Information. (n.d.). Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. isca.me [isca.me]
- 12. mdpi.com [mdpi.com]
- 13. US9871270B2 - Functionalized ionic liquids and their applications - Google Patents [patents.google.com]
- 14. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Propylbenzenesulfonyl Chloride
Welcome to the technical support center dedicated to enhancing the yield and efficiency of chemical reactions involving 4-Propylbenzenesulfonyl Chloride. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the expertise to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. The presence of the 4-propyl group, an electron-donating alkyl substituent, subtly influences the reactivity of the sulfonyl chloride group compared to its unsubstituted or methyl-substituted (tosyl chloride) counterparts. Understanding these nuances is key to optimizing reaction conditions and maximizing yields. This guide will delve into the practical aspects of working with this reagent, addressing common pitfalls and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high yields in sulfonamide synthesis with this compound?
A1: The most critical factor is maintaining strictly anhydrous conditions. This compound is highly susceptible to hydrolysis, which converts it to the unreactive 4-propylbenzenesulfonic acid[1]. All glassware must be thoroughly dried, and anhydrous solvents should be used. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent moisture contamination.
Q2: Which base should I choose for my reaction, and how much should I use?
A2: A non-nucleophilic organic base is generally preferred to avoid competition with the amine nucleophile. Pyridine and triethylamine (TEA) are common choices. Typically, a slight excess of the base (1.1 to 1.5 equivalents) is used to effectively neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the amine starting material would be protonated, rendering it non-nucleophilic and halting the reaction.
Q3: My primary amine is undergoing double sulfonylation (bis-sulfonylation). How can I prevent this side reaction?
A3: Bis-sulfonylation is a common side reaction with primary amines. To minimize this, you can employ a few strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the this compound. This ensures the sulfonyl chloride is the limiting reagent.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base, especially at low temperatures (e.g., 0 °C). This helps to maintain a low concentration of the sulfonyl chloride, disfavoring the second sulfonylation.
-
Use of a Bulky Base: Employing a sterically hindered base can sometimes help to selectively favor the mono-sulfonylation product.
Q4: Can I use this compound that has been stored for a long time?
A4: It is not recommended. Due to its moisture sensitivity, prolonged storage can lead to partial hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, even with careful handling. This will result in a lower effective concentration of the active reagent and consequently, lower reaction yields. For best results, use a fresh or recently purchased bottle of this compound.
Q5: What is the best way to monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product. Once the limiting starting material is no longer visible by TLC, the reaction can be considered complete.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most frequent problem. The following troubleshooting workflow can help identify and resolve the root cause.
Sources
common side reactions of 4-Propylbenzenesulfonyl chloride and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Common Side Reactions
Welcome to the Technical Support Center for 4-Propylbenzenesulfonyl Chloride. As Senior Application Scientists, we understand the critical importance of reaction specificity and yield in your research and development endeavors. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you navigate the common side reactions encountered when using this compound and other arylsulfonyl chlorides. Our goal is to equip you with the knowledge to optimize your reaction conditions, prevent the formation of unwanted byproducts, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a significant amount of a water-soluble byproduct, reducing my yield. What is likely happening and how can I prevent it?
A1: The most common side reaction involving sulfonyl chlorides is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid, in this case, 4-propylbenzenesulfonic acid.[1][2] This is especially prevalent if the reaction is exposed to atmospheric moisture or if the solvents and reagents are not sufficiently dry.[3]
Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents and ensure all other reagents are dry.
-
Controlled Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize the hydrolysis of any remaining sulfonyl chloride.[4][5] The low solubility of arylsulfonyl chlorides in water can sometimes aid in their precipitation before significant hydrolysis occurs.[5]
Q2: I am attempting to sulfonylate a pyridine derivative and am observing the formation of an unexpected isomer. What could be the cause?
A2: When reacting with certain activated substrates, such as 4-alkylpyridines, C-sulfonylation can compete with the desired N- or O-sulfonylation.[6] This side reaction is believed to occur through an initial N-sulfonylation, which activates the C-H bonds of the pyridine ring for deprotonation and subsequent sulfonylation.[6]
Prevention Strategies:
-
Stoichiometry Control: An excess of the sulfonylating agent can favor C-sulfonylation. It is recommended to use a controlled amount of this compound.[6]
-
Temperature Management: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity and disfavor the C-sulfonylation side reaction.[6]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) to scavenge the HCl byproduct without promoting unwanted side reactions.[6]
Q3: During my reaction, I'm isolating a significant amount of a bis-sulfonylated product. How can I promote mono-sulfonylation?
A3: The formation of bis-sulfonylated species occurs when the mono-sulfonylated product is still sufficiently reactive to undergo a second sulfonylation.[6] This is a common challenge with highly activated positions.[6]
Prevention Strategy:
-
Careful Stoichiometry: The most effective method to prevent bis-sulfonylation is to precisely control the stoichiometry of the this compound. Reducing the equivalents of the sulfonyl chloride used can significantly favor the formation of the mono-sulfone product.[6] Close monitoring of the reaction by techniques like TLC or LC-MS is crucial to determine the optimal endpoint before significant bis-sulfonylation occurs.
Q4: My reaction mixture is turning dark brown or black, and I'm observing gas evolution. What does this indicate?
A4: A dark color change and gas evolution are often signs of sulfonyl chloride decomposition.[4] The common decomposition byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4] This can be triggered by high temperatures or radical-mediated pathways.[4]
Prevention Strategies:
-
Temperature Control: Many reactions involving sulfonyl chlorides are best performed at temperatures below 30 °C to minimize thermal decomposition.[4]
-
Radical Inhibitors: If radical decomposition is suspected, the addition of a radical inhibitor, such as benzoquinone, to the reaction mixture can be beneficial.[4]
-
Degassing: To remove dissolved gases that might initiate radical chain reactions, degas the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it before starting the reaction.[4]
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Formation with a Primary or Secondary Amine
This is a frequent issue that can arise from several factors, including hydrolysis of the starting material and suboptimal reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). | Increased yield of the desired sulfonamide and reduced formation of 4-propylbenzenesulfonic acid. |
| Incorrect Base | Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[7] | Efficiently drives the reaction to completion by neutralizing the generated acid without competing with the amine nucleophile. |
| Over-alkylation of Primary Amine | Use a 2:1 ratio of amine to sulfonyl chloride to ensure enough free amine is present to react and to act as a base.[8] | Minimizes the formation of the ammonium halide salt of the starting amine, allowing for a more complete reaction. |
| Reaction pH | For reactions in aqueous media, the pH can significantly impact the yield. For some amines, higher pH can surprisingly lead to high yields of the sulfonamide.[9][10] | Optimization of pH can favor the aminolysis reaction over hydrolysis, leading to improved yields. |
Issue 2: Formation of Diaryl Sulfone Byproduct
During the synthesis of this compound itself, or in subsequent reactions under certain conditions, the formation of a diaryl sulfone byproduct can occur.[11]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reaction during synthesis | During the chlorosulfonation of propylbenzene, the use of an inorganic salt catalyst can suppress side reactions.[12] | Increased yield of this compound and reduced formation of the corresponding sulfone. |
| Reaction with Aromatic Solvents | Avoid using aromatic solvents that can undergo Friedel-Crafts type reactions with the sulfonyl chloride, especially in the presence of a Lewis acid catalyst. | Prevention of the formation of unwanted diaryl sulfone byproducts. |
Visualizing Side Reactions and Troubleshooting
Hydrolysis of this compound
The reaction with water leads to the formation of the corresponding sulfonic acid, a common cause of reduced yield.
Caption: Troubleshooting workflow for low reaction yield.
Competition Between N-Sulfonylation and C-Sulfonylation
In reactions with substrates like 4-alkylpyridines, a competitive side reaction can lead to the formation of a C-sulfonylated product.
Caption: Competing N- and C-sulfonylation pathways.
References
- Technical Support Center: Strategies to Avoid C-Sulfonyl
- 4-propylbenzene-1-sulfonyl chloride | 146949-07-7 - Sigma-Aldrich.
- 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem.
- CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google P
- Selective Late‐Stage Sulfonyl Chloride Formation
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
- 4-N-Propylbenzenesulfonyl chloride | C9H11ClO2S | CAS 146949-07-7 | lookchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- SAFETY D
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
- SAFETY D
- An Expedient Synthesis of Sulfinamides
- Selective Late‐Stage Sulfonyl Chloride Formation
- SAFETY D
- Benzenesulfonyl chloride - Organic Syntheses Procedure.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- Selective Late‐Stage Sulfonyl Chloride Formation
- Synthesis of sulfonyl chloride substr
- The Synthesis of Functionalised Sulfonamides - UCL Discovery.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWRbI7fYeNwB6R7LsWfh_1xfOKx8hx12ylLgK1NQU3mgffptv6CNqQQD6P7KzDsqQy5c5ZD6EJIQ45jTe1SWtBvXk4YVzPCo7bX3fCGwQhA-dN8NBXZ-aPdmaG-ilLQklKDU6lhFzNKs06pwEnzGTYyttkm3GiQbjrMb6CQNY=]([Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 146949-07-7,4-N-PROPYLBENZENESULFONYL CHLORIDE | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 12. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
purification techniques for 4-Propylbenzenesulfonyl chloride reaction products
Welcome to the technical support center for the purification of 4-Propylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this critical reagent. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining not just the corrective actions but the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered after the synthesis of this compound, typically from the reaction of 4-propylbenzene with chlorosulfonic acid.
Issue 1: The Crude Product is a Dark, Oily Residue Instead of a Solid
Q: After quenching my reaction in ice water and extracting with an organic solvent, my final crude product is a dark, viscous oil that won't crystallize. What's causing this and how can I fix it?
A: This is a classic issue that points to several potential impurities. The primary culprits are often residual acids and the hydrolyzed form of your product.
-
Causality:
-
4-Propylbenzenesulfonic Acid: The most common impurity is the sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[1][2] This hydrolysis happens when the sulfonyl chloride group (-SO₂Cl) reacts with water, especially during the aqueous workup, replacing the chloride with a hydroxyl group (-SO₂OH).[2] Sulfonic acids are often hygroscopic, meaning they absorb moisture from the air, and can exist as viscous, non-crystalline syrups which prevent the desired product from solidifying.
-
Residual Sulfuric or Chlorosulfonic Acid: Incomplete quenching or inefficient washing can leave traces of the strong acids used in the reaction. These can also contribute to the oily nature and dark color of the product.[3]
-
Diaryl Sulfones: A common side reaction is the formation of diaryl sulfones, which can be oily byproducts. This is more likely if an insufficient excess of chlorosulfonic acid was used during the synthesis.[2]
-
-
Troubleshooting Protocol:
-
Acid Removal: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it sequentially with:
-
Cold water (2x) to remove the bulk of the strong acids.
-
A cold, saturated sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly and vent the funnel frequently , as it will react with residual acid to produce CO₂ gas. This step is crucial for neutralizing and removing the acidic 4-propylbenzenesulfonic acid impurity.
-
Brine (saturated NaCl solution) (1x) to remove excess water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Expected Outcome: This acid-removal workflow should yield a crude product that is more likely to solidify upon standing or with further purification. If it remains an oil, it may indicate a high concentration of other byproducts, necessitating chromatographic purification.
Issue 2: Low Purity or Yield After Recrystallization
Q: I managed to get a solid, but after recrystallization, my yield is very low, or my purity (checked by NMR/Melting Point) hasn't improved significantly. What went wrong?
A: Recrystallization is a powerful but delicate technique. The choice of solvent and the execution of the procedure are paramount for success.[4]
-
Causality & Solutions:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the this compound poorly at low temperatures but completely at high temperatures. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.
-
Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude product.[4] This results in a non-saturated solution from which the product will not efficiently crystallize upon cooling, leading to low recovery.
-
Solution: If you suspect too much solvent was used, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.
-
-
Cooling Too Quickly: Placing the hot solution directly into an ice bath causes the product to crash out of solution rapidly, trapping impurities within the crystal lattice.[4]
-
Solution: Allow the flask to cool slowly to room temperature first. Once it has reached ambient temperature, then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]
-
-
Co-precipitation with Impurities: If an impurity has very similar solubility properties to your product, it may crystallize alongside it.
-
Solution: A different solvent system may be required. Sometimes a two-solvent system (e.g., dissolving in a minimal amount of a good solvent like DCM or Toluene and then adding a poor solvent like Hexane until turbidity appears) can provide better separation.
-
-
-
Recommended Solvents for Arylsulfonyl Chlorides:
-
A common and effective method is recrystallization from hexanes or a mixture of hexanes and a small amount of a more polar solvent like tetrahydrofuran or ethyl acetate.[5]
-
.dot T3_recrystallization_workflow { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,5", label="Recrystallization Troubleshooting Workflow", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Crude Solid Obtained", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in MINIMUM\n hot solvent"]; hot_filter [label="Hot Gravity Filter\n(if insoluble impurities present)"]; cool_slowly [label="Cool Slowly to RT,\n then Ice Bath"]; collect [label="Collect Crystals\n(Vacuum Filtration)"]; check_purity [label="Check Purity & Yield", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Low Purity or Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
troubleshoot [label="Troubleshoot:\n1. Re-evaluate solvent choice.\n2. Evaporate excess solvent.\n3. Ensure slow cooling.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> dissolve; dissolve -> hot_filter; hot_filter -> cool_slowly; cool_slowly -> collect; collect -> check_purity; check_purity -> success [label="High"]; check_purity -> fail [label="Low"]; fail -> troubleshoot [style=dashed]; } .dot Caption: Workflow for troubleshooting recrystallization.
Issue 3: Product Decomposes During Purification
Q: My product seems to be degrading during workup or purification, indicated by a color change to brown/black or a decrease in yield. How can I prevent this?
A: this compound, like most sulfonyl chlorides, is reactive and can decompose under certain conditions, primarily through hydrolysis.[3]
-
Causality & Prevention:
-
Hydrolysis: This is the primary degradation pathway. As mentioned, contact with water, especially at elevated temperatures or for prolonged periods, converts the product to the corresponding sulfonic acid.[1][2]
-
Prevention:
-
Keep all workup steps cold. Use ice-cold water for quenching and washing.
-
Perform aqueous workups as quickly as possible. Do not let the sulfonyl chloride sit in contact with aqueous layers for extended periods.[6]
-
Ensure all glassware and solvents for subsequent steps (e.g., recrystallization) are thoroughly dry.
-
-
-
Thermal Decomposition: While generally stable, prolonged heating at high temperatures can cause decomposition.
-
Prevention:
-
When removing solvent on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40 °C).
-
If using distillation for purification (less common for this compound), perform it under high vacuum to lower the boiling point.[6]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm the purity of my final this compound?
A1: A multi-technique approach is best for confirming purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and identifying impurities.[8] The presence of 4-propylbenzenesulfonic acid can sometimes be hard to distinguish from the sulfonyl chloride by ¹H NMR alone, but ¹³C NMR or the presence of a water peak (D₂O exchange) can help. Use anhydrous deuterated solvents like CDCl₃ for analysis.[7]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and decrease.[8]
-
Chromatography (GC-MS/HPLC): Gas or Liquid Chromatography can provide quantitative purity data. HPLC is often preferred as it avoids the high temperatures of GC that could potentially degrade the sample.[7][8]
Q2: How should I properly quench the initial reaction mixture containing chlorosulfonic acid?
A2: Quenching chlorosulfonic acid is highly exothermic and reacts violently with water, producing large volumes of HCl gas.[9][10] Safety is paramount.
-
Recommended Protocol: The safest method is to slowly pour the reaction mixture onto a large excess of crushed ice in a vigorously stirred, open beaker within a fume hood.[11] Adding the reaction mixture to ice (instead of vice-versa) ensures the quenching medium is always in excess, helping to control the exotherm.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, but with caution. Silica gel is slightly acidic and contains adsorbed water, which can promote hydrolysis of the sulfonyl chloride on the column.
-
Best Practices:
-
Use a less polar, non-protic eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM).[5]
-
Run the column relatively quickly to minimize contact time.
-
It is often better to use chromatography to purify a product that has already undergone a basic workup and recrystallization to remove the bulk of the impurities first.
-
Q4: How should I store the purified this compound?
A4: Due to its moisture sensitivity, proper storage is critical to maintain purity.[1]
-
Storage Conditions: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Data & Protocols
Table 1: Common Impurities and Removal Strategies
| Impurity | Chemical Structure | Common Cause | Recommended Removal Method |
| 4-Propylbenzenesulfonic Acid | CH₃CH₂CH₂C₆H₄SO₃H | Hydrolysis of product during aqueous workup. | Wash organic solution with cold, dilute NaHCO₃ solution. |
| Chlorosulfonic Acid | ClSO₃H | Incomplete quenching of the reaction. | Pour reaction mixture into excess ice; wash organic extract with cold water. |
| 4-Propylbenzene | CH₃CH₂CH₂C₆H₄ | Incomplete reaction (starting material). | Recrystallization (impurity often more soluble in cold solvent) or vacuum distillation. |
| Diaryl Sulfones | (CH₃CH₂CH₂C₆H₄)₂SO₂ | Side reaction, especially with insufficient chlorosulfonating agent. | Recrystallization or column chromatography. |
Protocol 1: Standard Post-Reaction Workup and Purification
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing a large excess of crushed ice with vigorous stirring in a fume hood.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (DCM) (3x).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Cold water (2x)
-
Saturated NaHCO₃ solution (2x) - Caution: Vent frequently!
-
Brine (1x)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: Dissolve the resulting crude solid in a minimum amount of boiling hexane (or a hexane/toluene mixture). Allow the solution to cool slowly to room temperature, then place in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexane. Dry the crystals under vacuum.
References
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical.
- CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. (n.d.). Google Patents.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications.
- Quenching reactive goodies is always fun if it's smokey. (2017). Reddit.
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
- Chlorosulfonic Acid. (n.d.). Veolia North America.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023). ResearchGate.
- Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Eureka | Patsnap.
- ntrimetric determination of some sulphonyl chlorides. (1995). Indian Journal of Chemistry.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). American Chemical Society.
- How to carry out a sulfonation reaction?. (2014). ResearchGate.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
- Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
- ICSC 1039 - CHLOROSULFONIC ACID. (n.d.). IPCS.
- Recrystallization - Single Solvent. (n.d.). University of Toronto.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. reddit.com [reddit.com]
optimizing reaction conditions for 4-Propylbenzenesulfonyl chloride (temperature, solvent, base)
Welcome to the Technical Support Center for the synthesis and optimization of 4-Propylbenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles that govern its outcome.
I. Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its preparation typically involves the chlorination of 4-propylbenzenesulfonic acid. The efficiency of this conversion is highly dependent on carefully controlled reaction parameters, including temperature, the choice of solvent, and the presence and nature of a base. This guide will provide a comprehensive overview of how to optimize these conditions to maximize yield and purity.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching the synthesis of this compound.
Q1: What are the most common reagents for converting 4-propylbenzenesulfonic acid to this compound?
A1: The most frequently employed chlorinating agents are thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H).[1][2] Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can also be used, but thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]
Q2: Why is temperature control so critical in this reaction?
A2: Temperature control is crucial for several reasons. The reactions are often exothermic, and poor heat management can lead to the formation of side products, such as diaryl sulfones, especially when using chlorosulfonic acid.[4] For reactions with thionyl chloride, the temperature influences the reaction rate and the stability of the product.
Q3: Is a solvent always necessary for this reaction?
A3: Not always. Reactions with thionyl chloride can sometimes be run neat. However, using an inert solvent provides better temperature control, facilitates stirring, and can improve the overall reaction efficiency. Common choices include dichloromethane (DCM), chloroform, and 1,2-dichloroethane.[5]
Q4: What is the primary role of a base in this synthesis?
A4: When using thionyl chloride, a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid (HCl) byproduct.[4] This prevents potential acid-catalyzed side reactions and can also catalyze the reaction by forming a more reactive intermediate with thionyl chloride.
Q5: My final product seems to be degrading over time. What is the likely cause?
A5: this compound is highly susceptible to hydrolysis.[4] Exposure to moisture, even atmospheric humidity, will convert it back to the corresponding sulfonic acid. Proper handling under anhydrous conditions and storage in a tightly sealed container are essential.
III. Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC to determine the optimal endpoint. |
| Hydrolysis of the product during workup: Exposure to water for an extended period or at elevated temperatures. | - Perform aqueous washes quickly and at low temperatures (0-5 °C).[4] - Use brine washes to reduce the solubility of the organic product in the aqueous phase. - Consider a non-aqueous workup by filtering through a pad of silica gel or basic alumina to remove polar impurities. | |
| Formation of diaryl sulfone byproduct: This is common when using chlorosulfonic acid with insufficient excess or improper addition. | - Use a sufficient excess of chlorosulfonic acid. - Add the alkylbenzene to the chlorosulfonic acid slowly, not the other way around, to maintain an excess of the chlorinating agent throughout the addition.[4] | |
| Product is an oil that won't crystallize | Presence of impurities: Residual solvent or byproducts can inhibit crystallization. | - Ensure all thionyl chloride has been removed under vacuum. - Purify the crude product by column chromatography on silica gel. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| Reaction mixture is difficult to stir | High concentration of reactants or precipitation of intermediates. | - Use a suitable inert solvent to maintain a stirrable mixture. Dichloromethane or 1,2-dichloroethane are good options.[5] - Ensure efficient mechanical stirring, especially on a larger scale. |
| Final product is contaminated with sulfonic acid | Incomplete reaction or hydrolysis after workup. | - Ensure the reaction has gone to completion before quenching. - During workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove the acidic sulfonic acid. Perform this wash quickly and at a low temperature to minimize hydrolysis of the sulfonyl chloride. |
IV. Optimizing Reaction Conditions: A Deeper Dive
A. Temperature
The optimal temperature for the synthesis of this compound depends on the chosen chlorinating agent.
-
With Chlorosulfonic Acid: The reaction is typically carried out at low temperatures, often between 0°C and 25°C, to control the exothermic reaction and minimize the formation of diaryl sulfone byproducts.[6][7][8]
-
With Thionyl Chloride: The reaction of a sulfonic acid with thionyl chloride is often performed at reflux, which can range from room temperature to the boiling point of the solvent used. A common approach is to heat the reaction mixture to ensure the reaction goes to completion.[9]
B. Solvent Selection
The choice of solvent is critical for controlling the reaction temperature and ensuring a homogeneous reaction mixture.
| Solvent | Key Properties & Considerations |
| Dichloromethane (DCM) | Inert, low boiling point (40 °C), and a good solvent for many organic compounds. Its low boiling point makes it easy to remove post-reaction. |
| 1,2-Dichloroethane | Higher boiling point (83.5 °C) than DCM, which can be advantageous for reactions requiring higher temperatures to go to completion.[5] |
| Chloroform | Similar properties to DCM but with a higher boiling point (61.2 °C). |
| Neat (No Solvent) | Can be used with thionyl chloride, but temperature control is more challenging. This approach simplifies workup as there is no solvent to remove. |
C. The Role of the Base
A base is a crucial component when using thionyl chloride, serving multiple functions.
-
Acid Scavenger: The reaction of a sulfonic acid with thionyl chloride produces HCl as a byproduct. A base, such as pyridine or triethylamine, neutralizes this HCl, preventing it from participating in unwanted side reactions.[4]
-
Catalyst: The base can react with thionyl chloride to form a more reactive electrophilic intermediate (a sulfinimidoyl chloride derivative), which then reacts more readily with the sulfonic acid. This catalytic role is particularly noted for DMF.[10][11]
Comparison of Common Bases:
| Base | Properties & Considerations |
| Pyridine | A moderately strong base that is also a good nucleophile. It is effective at neutralizing HCl and can act as a catalyst.[12] |
| Triethylamine | A stronger, non-nucleophilic base compared to pyridine. It is an excellent acid scavenger but may be less effective as a catalyst in this specific transformation.[5][12] |
| N,N-Dimethylformamide (DMF) | Often used in catalytic amounts, DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly effective activating agent for the conversion of acids to acid chlorides.[10][11] |
V. Reaction Mechanism & Experimental Workflow
Understanding the reaction mechanism provides insight into the critical parameters for optimization. The conversion of 4-propylbenzenesulfonic acid to its sulfonyl chloride with thionyl chloride, catalyzed by a base like pyridine, proceeds through a nucleophilic acyl substitution at the sulfur atom.
Caption: Proposed mechanism for the base-catalyzed conversion of a sulfonic acid to a sulfonyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Propylbenzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-propylbenzenesulfonic acid.
-
Solvent and Base Addition: Add anhydrous DCM to the flask, followed by the slow addition of pyridine (or triethylamine) while stirring under a nitrogen atmosphere.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride dropwise via a syringe or dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction mixture can then be heated to reflux to ensure completion. Monitor the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted sulfonic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of this compound.
VI. Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 2.6 ppm) and the aromatic protons (two doublets in the region of 7.3-7.9 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the propyl and aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[13]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of chlorine.
VII. Safety Considerations
-
Thionyl chloride and chlorosulfonic acid are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure that the reaction apparatus is equipped with a gas trap to neutralize the evolving HCl.
-
The reactions can be exothermic. Use an ice bath for cooling during the addition of reagents and monitor the temperature closely.
VIII. References
-
Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
-
Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
-
Quora. (2017). Which of the following is more basic, pyridine or triethylamine?. Quora.
-
Benchchem. (2025). A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals. Benchchem.
-
PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride. National Center for Biotechnology Information. Retrieved from a valid URL.
-
Dmf role in acid chloride formation. (n.d.).
-
Google Patents. (1986). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
-
Smiles, S., & Stewart, J. (1921). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 1, 8.
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
Google Patents. (2012). CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
-
ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride.
-
Benchchem. (2025). A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Benchchem.
-
Benchchem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem.
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).
-
Leon, T., & Toste, F. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18835–18839.
-
Filo. (2023, April 17). Pyridine is less basic than triethylamine because:.
-
ResearchGate. (2012, November). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....
-
ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10).
-
Organic Syntheses. (n.d.). 1. Procedure.
-
PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from a valid URL.
-
Benchchem. (2025). Navigating the Challenges of Large-Scale DOTMP Synthesis: A Technical Support Guide. Benchchem.
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook.
-
SpectraBase. (n.d.). 4-Nitrobenzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.
-
Benchchem. (2025). Technical Support Center: Scaling Up N-Isobutylbenzamide Synthesis. Benchchem.
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine is less basic than triethylamine because A class 11 chemistry CBSE [vedantu.com]
- 6. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Failed Sulfonylation Reactions with 4-Propylbenzenesulfonyl Chloride
Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving 4-propylbenzenesulfonyl chloride. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the sulfonylation of an amine or alcohol?
A1: The sulfonylation of an amine or alcohol with a sulfonyl chloride, such as this compound, is a nucleophilic substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a sulfonamide or a sulfonate ester, respectively. A base is typically required to neutralize the HCl generated during the reaction.[1][2]
Q2: My reaction with this compound is not proceeding to completion. What are the initial checks I should perform?
A2: When a sulfonylation reaction fails, begin by verifying the quality of your reagents and the reaction setup. This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[3][4] Ensure your amine or alcohol starting material is pure and dry. The choice of solvent and base is also critical; the solvent must be anhydrous, and the base should be non-nucleophilic and strong enough to scavenge the generated HCl.[5][6]
Q3: Are there common side reactions to be aware of when using this compound?
A3: Yes, several side reactions can occur. The most common is the hydrolysis of the sulfonyl chloride.[7][8] With primary amines, di-sulfonylation can be an issue, where two sulfonyl groups are added to the same nitrogen atom.[9] In some cases, particularly with activated substrates, C-sulfonylation can compete with the desired N- or O-sulfonylation.[5] For sterically hindered alcohols, elimination to form an alkene can be a competing pathway.
In-Depth Troubleshooting Guide
Failed sulfonylation reactions can often be attributed to a few key factors. This guide provides a structured approach to identifying and resolving these common issues.
Problem 1: Low or No Product Formation
If you are observing little to no formation of your desired sulfonamide or sulfonate ester, consider the following potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Degradation of this compound | This compound is moisture-sensitive and can hydrolyze to the unreactive 4-propylbenzenesulfonic acid.[3][10] | Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently Nucleophilic Substrate | The amine or alcohol may not be nucleophilic enough to attack the sulfonyl chloride. Electron-withdrawing groups on the substrate can decrease its nucleophilicity. | Consider using a stronger, non-nucleophilic base to deprotonate the substrate and increase its nucleophilicity. For alcohols, conversion to the corresponding alkoxide with a strong base like sodium hydride may be necessary.[11] |
| Inappropriate Base | The base may be too weak to effectively neutralize the HCl byproduct, leading to protonation of the amine starting material and halting the reaction.[11][12] Alternatively, a nucleophilic base could react with the sulfonyl chloride. | Use a non-nucleophilic, sterically hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a nucleophilic catalyst. |
| Incorrect Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[13][14] Ensure the solvent is anhydrous. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | While many sulfonylations proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction for potential side reactions at elevated temperatures. |
Problem 2: Formation of Multiple Products or Impurities
The presence of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of byproducts.
| Potential Cause | Explanation | Recommended Solution(s) |
| Di-sulfonylation of Primary Amines | Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonamide.[9] | Use a 1:1 stoichiometry of the amine to this compound. Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations. |
| Hydrolysis of Product | The sulfonamide or sulfonate ester product may be susceptible to hydrolysis during the aqueous workup, especially under acidic or basic conditions. | Perform the aqueous workup at a low temperature and as quickly as possible. Use a saturated sodium bicarbonate solution to neutralize any remaining acid. |
| C-Sulfonylation | For certain activated substrates, the sulfonyl group may add to a carbon atom instead of the intended heteroatom.[5] | Modifying the reaction stoichiometry by reducing the excess of the sulfonylating agent can help.[5] Running the reaction at lower temperatures can also increase selectivity.[5] |
| Elimination (for Alcohols) | With secondary or tertiary alcohols, the base can promote an elimination reaction to form an alkene instead of the desired sulfonate ester. | Use a non-nucleophilic, sterically hindered base. Running the reaction at a lower temperature can also disfavor the elimination pathway. |
Experimental Protocols
General Protocol for Sulfonylation of an Amine
This protocol provides a starting point for the synthesis of a sulfonamide using this compound.
-
To a solution of the primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add triethylamine (1.5 mmol, 1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol, 1.1 equiv.) in anhydrous dichloromethane (2 mL).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[15]
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for troubleshooting common issues in sulfonylation reactions.
Caption: A step-by-step decision-making process for troubleshooting sulfonylation reactions.
References
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
- He, X., Wang, X., Zhou, F., Song, H., Zhang, X., & Lian, Z. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers, 11, 4740-4747.
- Google Patents. (n.d.). Sulfonamide purification process.
- ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction.
- He, X., Wang, X., Zhou, F., Song, H., Zhang, X., & Lian, Z. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers.
- LookChem. (n.d.). Cas 146949-07-7,4-N-PROPYLBENZENESULFONYL CHLORIDE.
- ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona.
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- Kim, D., & Lee, S. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- Ali, A., & Sharma, U. (2024). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
- CORE. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
- National Institutes of Health. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges.
- National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride.
- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- ResearchGate. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids.
- ResearchGate. (2025). What could be the reason for failed sulfonylation of a benzene ether?.
- Wikipedia. (n.d.). Dodecylbenzene.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Strategies for the Removal of Unreacted 4-Propylbenzenesulfonyl Chloride
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice and troubleshooting strategies for the effective removal of unreacted 4-propylbenzenesulfonyl chloride from reaction mixtures. As Senior Application Scientists, we understand that efficient purification is critical for downstream success. This document offers field-proven insights and detailed protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal?
This compound is an aromatic sulfonyl chloride. Its chemical behavior is dictated by the highly electrophilic sulfur atom, making it reactive toward nucleophiles.[1] Physically, it is a liquid with a boiling point of 275-276 °C and a density of 1.223 g/mL at 25 °C.[2] It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but is insoluble in cold water.[3] This solubility profile is crucial when designing extraction and chromatography procedures.
Q2: Why is it critical to remove unreacted this compound?
Leaving unreacted this compound in your mixture can lead to several complications:
-
Interference with Subsequent Steps: Its reactive nature can cause unwanted side reactions in future synthetic transformations.[4]
-
Purification Challenges: The polarity of this compound can be very similar to that of the desired product, leading to difficult co-elution during silica gel chromatography.[5]
-
Product Degradation: During workup, it can slowly hydrolyze in the presence of water to form 4-propylbenzenesulfonic acid and hydrochloric acid (HCl).[1] The generation of HCl can degrade acid-sensitive functional groups on your target molecule.
-
Safety and Product Integrity: It is classified as a corrosive substance, and its presence compromises the purity and safety of the final compound.[2]
Q3: What are the primary strategies for removing excess this compound?
The core strategy is to "quench" the unreacted sulfonyl chloride, converting it into a new compound with significantly different physical properties (usually much more polar or immobilized on a solid support) to simplify its removal. The main methods are:
-
Aqueous Hydrolysis (Basic Workup): Reacting it with water, typically under basic conditions, to form the highly water-soluble 4-propylbenzenesulfonic acid salt.[6]
-
Amine Quenching: Adding a simple amine to form a more polar sulfonamide, which is easier to separate from a less polar product.[5]
-
Scavenger Resins: Using a polymer-bound amine (scavenger resin) to react with the sulfonyl chloride. The resulting resin-bound sulfonamide is then simply filtered off.[5]
-
Chromatographic Separation: Direct purification via column chromatography, though this can be challenging without a prior quenching step if polarities are similar.[7]
Q4: How do I select the most appropriate removal method for my experiment?
The choice of method is dictated by the stability and properties of your desired product. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a removal method.
Q5: What are the chemical byproducts of the common quenching methods?
Understanding the byproducts is key to planning their removal. The primary transformations are hydrolysis and aminolysis.
Caption: Chemical transformations during quenching procedures.
| Starting Material | Quenching Method | Key Reagent | Primary Byproduct | Properties of Byproduct |
| This compound | Aqueous Hydrolysis | Water / Base (e.g., NaHCO₃) | 4-Propylbenzenesulfonic acid salt | Highly polar, water-soluble[8] |
| This compound | Amine Quench | Amine (e.g., aq. NH₃) | N-substituted-4-propylbenzenesulfonamide | More polar than starting material, typically organic soluble but with different chromatographic behavior[5] |
| This compound | Scavenger Resin | Polymer-bound amine | Resin-bound sulfonamide | Solid, easily removed by filtration[5] |
Q6: How can I monitor the removal of this compound?
Thin-Layer Chromatography (TLC) is the most convenient method.[5] Use a UV lamp for visualization. The sulfonyl chloride should have a distinct Rf value. After your workup or purification, a TLC spot corresponding to the starting sulfonyl chloride should be absent. For quantitative analysis, techniques like HPLC or GC can be employed.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily residue remains after aqueous workup. | Incomplete hydrolysis of the sulfonyl chloride. This compound is an oil and hydrolyzes slowly in neutral or cold water.[3][8] | Perform a dedicated quenching step. Before extraction, add a saturated solution of sodium bicarbonate and stir vigorously for 30 minutes.[11] Alternatively, quench with a small amount of aqueous ammonia.[8] |
| Product co-elutes with sulfonyl chloride during chromatography. | The polarity of your product is too similar to this compound.[5] | Quench before chromatography. Convert the sulfonyl chloride into a much more polar derivative. An amine quench to form the sulfonamide or a basic wash to form the sulfonic acid salt will drastically alter the Rf value, simplifying separation.[4][5] |
| Low yield of desired product after quenching. | The product may be sensitive to the quenching conditions (e.g., ester hydrolysis under strong basic conditions).[11] | Use milder conditions. Quench with a weaker base like sodium bicarbonate instead of sodium hydroxide.[8] If the product is base-sensitive, opt for a non-basic method like an amine scavenger resin.[5] |
| Persistent acidic impurity in the organic layer. | Incomplete removal of 4-propylbenzenesulfonic acid, the hydrolysis byproduct.[8] | Perform additional basic washes. Wash the organic layer thoroughly with saturated sodium bicarbonate solution to deprotonate the sulfonic acid, forming the water-soluble salt that partitions into the aqueous layer.[1] |
| Quenching reaction is too vigorous or too slow. | Vigorous: Quenching agent added too quickly or at too high a temperature.[11] Slow: Poor mixing in a biphasic system or insufficient quenching agent.[5] | Control the reaction rate. Always perform the quench at a low temperature (e.g., 0 °C in an ice bath). Add the quenching agent slowly and dropwise with vigorous stirring.[11] Ensure a sufficient molar excess (2-3 equivalents) of the quenching agent is used.[5] |
Detailed Experimental Protocols
Protocol 1: Aqueous Workup with Sodium Bicarbonate (For Base-Tolerant Products)
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exotherm of the quench.[11]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Gas evolution (CO₂) will be observed. Continue addition until the effervescence ceases.[11]
-
Stirring: Allow the mixture to stir vigorously for an additional 15-30 minutes at room temperature to ensure complete hydrolysis.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with the reaction solvent (e.g., EtOAc, DCM) if necessary. Separate the organic and aqueous layers. The sodium 4-propylbenzenesulfonate byproduct will be in the aqueous layer.[4]
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Amine Quench (For Base-Sensitive Products)
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.
-
Quenching: Slowly add an excess of an aqueous amine solution (e.g., 2 M ammonia or 10% diethylamine) to the reaction mixture with vigorous stirring.[5]
-
Monitoring: Stir for 30-60 minutes. Monitor the disappearance of the this compound spot by TLC.
-
Workup: Proceed with a standard aqueous workup. The resulting sulfonamide is typically more polar and can be separated from the desired product by column chromatography.[5]
Protocol 3: Removal Using a Scavenger Resin (For Sensitive Products or to Avoid Chromatography)
-
Resin Addition: To the completed reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[5]
-
Stirring: Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the this compound.[5]
-
Filtration: Once complete, filter the mixture to remove the resin.
-
Rinsing and Concentration: Wash the filtered resin with a suitable organic solvent (e.g., DCM). Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the sulfonyl chloride.[5]
Analytical Confirmation of Removal
To ensure the complete removal of this compound, reliable analytical methods are necessary.
-
Thin-Layer Chromatography (TLC):
-
Procedure: Spot the crude reaction mixture, the purified product, and a co-spot (crude + starting material standard) on a silica gel plate.
-
Eluent: A typical solvent system is ethyl acetate/hexanes.
-
Visualization: UV light (254 nm).
-
Confirmation: The spot corresponding to this compound should be absent in the lane of the purified product.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This method is suitable for volatile and thermally stable compounds. The purge and trap method can be used to extract volatile compounds for analysis.[12][13]
-
Confirmation: The absence of the characteristic mass spectrum and retention time of this compound confirms its removal. This is a highly sensitive method for detecting trace amounts.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: A reverse-phase (RP) HPLC method is effective for analyzing non-volatile products.[9]
-
Method: A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common starting point.[9]
-
Confirmation: The chromatogram of the final product should not show a peak at the retention time corresponding to this compound.
-
References
- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
- BenchChem. (2025).
- BenchChem. (2025).
- Supra Sciences. Sulfonyl Chloride (SO2Cl).
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- ResearchGate. (2016).
- ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- BenchChem. (2025). Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Removal.
- SIELC Technologies. Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- PubChem. Benzenesulfonyl chloride.
- Sigma-Aldrich. 4-N-Propylbenzenesulfonyl chloride.
- Gielzak, M., et al. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 64(3), 187-196.
- Lakatos, M. (2008). Measurement of residual solvents in a drug substance by a purge-and-trap method. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 954-957.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. env.go.jp [env.go.jp]
- 13. Measurement of residual solvents in a drug substance by a purge-and-trap method - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-Propylbenzenesulfonyl chloride under various storage conditions
Technical Support Center: Stability of 4-Propylbenzenesulfonyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this reagent. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by moisture, temperature, and incompatible materials. Like other sulfonyl chlorides, it is susceptible to hydrolysis, thermal decomposition, and reactions with nucleophiles.[1][2][3][4][5]
Q2: How should I properly store this compound for long-term use?
A2: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[6][7][8][9] Storage at room temperature is generally acceptable for the solid form.[10] Avoid areas with high humidity and direct sunlight.
Q3: I noticed some discoloration (yellowing) of my this compound. Is it still usable?
A3: Yellowing can be an indication of partial degradation, potentially due to exposure to air or moisture. While slight discoloration may not significantly impact all applications, it is advisable to assess the purity of the reagent before use in sensitive reactions. A simple proton NMR or titration can help determine its integrity.
Q4: Can I handle this compound on the open bench?
A4: Due to its sensitivity to atmospheric moisture and its corrosive nature, it is highly recommended to handle this compound in a controlled environment, such as a glove box or under a fume hood with precautions to minimize exposure to air.[8][9][11]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Low Yields in Reactions
Symptoms:
-
Your reaction yields are lower than expected or vary between batches.
-
You observe the formation of a sulfonic acid byproduct.
Potential Cause: This is often due to the degradation of the this compound, primarily through hydrolysis.[1][2][12] The sulfonyl chloride group is highly electrophilic and readily reacts with water, even trace amounts present in your solvents or on your glassware, to form the corresponding 4-propylbenzenesulfonic acid. This byproduct is unreactive in most subsequent desired reactions, thus lowering your yield.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Handling the reagent under an inert atmosphere will minimize contact with atmospheric moisture.
-
Verify Reagent Quality: Before use, check the purity of your this compound, especially if it's from an older stock. A melting point determination can be a quick check; the pure compound melts around 20-22°C.[10]
-
Reaction Temperature: While hydrolysis can occur at low temperatures, the rate increases with heat.[1] If your reaction conditions allow, running the reaction at a lower temperature may help to minimize this side reaction.
Issue 2: Formation of Insoluble Precipitates During Storage
Symptoms:
-
A white solid has precipitated out of the liquid this compound upon storage.
Potential Cause: this compound has a melting point of 20-22°C.[10] If your laboratory temperature drops below this, the compound will solidify. This is a physical change and does not indicate chemical degradation. Another possibility is the formation of 4-propylbenzenesulfonic acid from hydrolysis, which is a solid.
Solutions:
-
Gentle Warming: If the solidification is due to low temperatures, you can gently warm the container to melt the contents. Ensure the container is sealed to prevent moisture ingress.
-
Purity Check: If you suspect hydrolysis, you can take a small sample and check its solubility in a non-polar organic solvent. The sulfonic acid will be significantly less soluble than the sulfonyl chloride.
Issue 3: Pressure Buildup in the Storage Container
Symptoms:
-
You notice that the cap of the storage bottle is bulging or you hear a hiss upon opening.
Potential Cause: Pressure buildup is a serious safety concern and can be caused by the evolution of hydrogen chloride (HCl) gas.[1][13] This occurs when the sulfonyl chloride reacts with water, producing 4-propylbenzenesulfonic acid and HCl.
Solutions:
-
Immediate and Cautious Venting: In a fume hood, carefully and slowly open the container to release the pressure. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Inspect for Moisture Contamination: The pressure buildup is a strong indicator of moisture contamination. The reagent should be considered partially degraded.
-
Proper Disposal: If significant degradation has occurred, the material should be disposed of according to your institution's hazardous waste guidelines.
Stability Under Various Storage Conditions
| Storage Condition | Expected Stability | Key Considerations |
| Room Temperature (20-25°C), Tightly Sealed, Dry | Stable [10] | The compound is a liquid or solid at this temperature.[10] A tight seal is crucial to prevent moisture ingress. |
| Refrigerated (2-8°C), Tightly Sealed | Highly Stable | Below its melting point, the compound will be a solid, which can reduce its surface area exposed to any headspace moisture. |
| Freezer (-20°C), Tightly Sealed | Very High Stability | Ideal for long-term storage. Ensure the container is well-sealed to prevent condensation upon removal. |
| Opened and Exposed to Air (High Humidity) | Poor Stability | Rapid hydrolysis will occur, leading to the formation of 4-propylbenzenesulfonic acid and HCl gas.[1][3] |
| In Protic Solvents (e.g., alcohols, water) | Unstable | Reacts with alcohols to form sulfonate esters and with water to form sulfonic acid.[2] |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by Titration
This protocol provides a method to determine the active sulfonyl chloride content.
Principle: this compound reacts with a known excess of a standard amine solution. The unreacted amine is then back-titrated with a standard acid solution.
Materials:
-
This compound sample
-
0.1 M Aniline in a suitable anhydrous solvent (e.g., THF)
-
0.1 M HCl (standardized)
-
Indicator solution (e.g., bromocresol green)
-
Anhydrous THF
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into a dry flask.
-
Add 20 mL of anhydrous THF to dissolve the sample.
-
Pipette exactly 25.00 mL of the 0.1 M aniline solution into the flask.
-
Stopper the flask and allow it to stand at room temperature for 10 minutes.
-
Add a few drops of the indicator solution.
-
Titrate the excess aniline with the standardized 0.1 M HCl until the endpoint is reached.
-
Perform a blank titration with 25.00 mL of the aniline solution and 20 mL of THF.
Calculation:
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
MW_sulfonyl_chloride = Molecular weight of this compound (218.70 g/mol )
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound.
Decision Workflow for Handling Suspected Degraded Reagent
Caption: Decision-making process for handling potentially degraded reagent.
References
- Wikipedia. (2023, December 28). Benzenesulfonyl chloride.
- S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS.
- PubChem. (n.d.). Benzenesulfonyl chloride.
- Journal of the Chemical Society B: Physical Organic. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-propylbenzene-1-sulfonyl chloride | 146949-07-7 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Reactions Involving 4-Propylbenzenesulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for work-up procedures in reactions involving 4-propylbenzenesulfonyl chloride. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to confidently and safely handle these reactions, ensuring the integrity and success of your experiments.
I. Core Principles & Safety First
This compound is a reactive electrophile, prized for its ability to introduce the 4-propylbenzenesulfonyl group, commonly in the synthesis of sulfonamides.[1] However, its reactivity, particularly its sensitivity to moisture, necessitates careful handling and well-designed work-up procedures.[2][3] The primary hazard stems from its corrosive nature and its reaction with water, which produces hydrochloric acid (HCl) and 4-propylbenzenesulfonic acid.[2][4] This hydrolysis is exothermic and can be vigorous if not controlled.[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed in a certified chemical fume hood.[3][6]
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the work-up of reactions involving this compound in a question-and-answer format.
Quenching the Reaction
Question: My reaction mixture became excessively hot and produced a lot of gas upon adding water to quench it. What went wrong and how can I prevent this?
Answer: This indicates a rapid, uncontrolled hydrolysis of unreacted this compound. The heat is generated from the exothermic reaction with water, and the gas is likely a combination of HCl fumes and potentially carbon dioxide if a bicarbonate buffer was used improperly.[5]
-
Causality: Sulfonyl chlorides react readily with water.[2] Adding water directly to a concentrated reaction mixture with a significant amount of unreacted sulfonyl chloride will lead to a rapid, exothermic reaction.
-
Solution: The correct procedure is a controlled quench. The reaction mixture should be added slowly and portion-wise to a separate, stirred, and cooled (0-5 °C) aqueous solution of a mild base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][7] This method serves two purposes: the large volume of the quenching solution helps to dissipate the heat, and the base neutralizes the continuously generated hydrochloric acid, preventing the buildup of a highly acidic environment.
Question: After quenching with sodium bicarbonate solution, my product seems to have low yield. Could the quenching procedure be the cause?
Answer: It's possible, especially if your product is base-sensitive. While quenching with a mild base is standard, prolonged exposure to even a weak base can degrade certain products.
-
Causality: The basic conditions (pH ~8-9 for NaHCO₃) can lead to hydrolysis of ester groups or other base-labile functionalities in your desired product.
-
Solution:
-
Minimize Contact Time: Perform the quench and subsequent extraction promptly. Do not let the reaction mixture sit in the basic aqueous solution for an extended period.
-
Alternative Quenching: If your product is extremely base-sensitive, consider quenching by slowly adding the reaction mixture to a well-stirred biphasic system of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and ice-cold water. This will dilute the reactants and help control the exotherm, although it won't neutralize the HCl. The subsequent washes will then need to carefully neutralize the acid.
-
Extraction & Washing
Question: I'm observing a persistent emulsion during the aqueous work-up. How can I break it?
Answer: Emulsions are common when dealing with sulfonamides or other amphiphilic molecules generated in the reaction. They are stabilized by partially soluble byproducts.
-
Causality: The formation of salts (e.g., sodium 4-propylbenzenesulfonate from hydrolysis) can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.
-
Solution:
-
Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[7] The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components, reducing their solubility in the aqueous layer.
-
Filtration: If a solid is present at the interface, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
-
Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to phase separation.
-
Question: After washing with saturated sodium bicarbonate, my aqueous layer is cloudy. What is this and is it a concern?
Answer: The cloudiness is likely due to the precipitation of sodium 4-propylbenzenesulfonate, the salt formed from the hydrolysis of this compound and its subsequent neutralization.
-
Causality: While many sodium salts are highly water-soluble, the solubility of sodium 4-propylbenzenesulfonate may be limited, especially in a cold or highly concentrated solution.
-
Solution: This is generally not a major concern as it indicates successful quenching and removal of the sulfonyl chloride byproduct. Ensure that the phase separation is clean and that none of the precipitate is carried over with the organic layer. You can perform an additional wash with water to remove any residual dissolved sulfonate salt.[7]
Purification
Question: My final product is contaminated with a very polar, UV-active impurity that I believe is 4-propylbenzenesulfonic acid. How can I remove it?
Answer: This is a common issue and indicates that the aqueous washes were not sufficient to remove all the sulfonic acid.
-
Causality: 4-propylbenzenesulfonic acid has some solubility in organic solvents, especially more polar ones like ethyl acetate. If the organic layer is not thoroughly washed with a basic solution, the acid can be carried through the work-up.
-
Solution:
-
Thorough Washing: Ensure you are washing the organic layer with saturated sodium bicarbonate solution until no more gas evolution is observed. This indicates that all the acidic byproducts have been neutralized. A final wash with water and then brine is also recommended.[7]
-
Column Chromatography: If the acid persists, it is typically very polar and will stick to the baseline of a normal-phase silica gel column. Eluting with a solvent system that is not overly polar should leave the sulfonic acid on the column while your desired, less polar product elutes.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the sulfonic acid impurity.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for reactions involving this compound?
A1: Anhydrous aprotic solvents are typically used. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the sulfonyl chloride.[7]
Q2: How should I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a standard method.[7] Co-spotting your reaction mixture with the starting material (e.g., the amine in a sulfonamide synthesis) will allow you to monitor the consumption of the starting material and the appearance of the product spot.
Q3: My this compound is a liquid at room temperature, is this normal?
A3: Yes. While some sources may list a melting point around 20-22 °C, it is often supplied and handled as a liquid.[8] Its physical state can depend on the purity and ambient temperature.
Q4: Can I use a stronger base like sodium hydroxide (NaOH) to quench the reaction?
A4: It is generally not recommended. Strong bases like NaOH can be aggressive and may cause undesired side reactions, such as hydrolysis of your product (e.g., if it is a sulfonamide or ester). A milder base like sodium bicarbonate is sufficient to neutralize the HCl generated without being overly reactive.[7]
Q5: How should I dispose of waste containing this compound?
A5: Unreacted this compound should be quenched carefully with a basic solution as described above before disposal. All waste should be handled and disposed of in accordance with your institution's and local environmental regulations.
IV. Standardized Work-up Protocol
This protocol outlines a standard, self-validating procedure for the work-up of a reaction involving this compound, such as a sulfonamide synthesis.
Experimental Protocol: Work-up of a Sulfonamide Reaction
-
Reaction Quenching:
-
In a separate flask, prepare a 10% aqueous solution of sodium bicarbonate. Cool this solution to 0-5 °C using an ice-water bath.
-
Slowly, and with vigorous stirring, add the completed reaction mixture dropwise to the cold sodium bicarbonate solution. Caution: Expect gas evolution (CO₂).[5] The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C.
-
-
Phase Separation:
-
Transfer the quenched mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent like THF, it may be necessary to add a water-immiscible organic solvent like ethyl acetate or dichloromethane to facilitate extraction.
-
Allow the layers to separate. Remove and set aside the aqueous layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer) - to remove any unreacted amine starting material.[7]
-
Water (1 x volume of organic layer).[7]
-
Saturated NaHCO₃ solution (1 x volume of organic layer) - to ensure complete removal of sulfonic acid.[7]
-
Brine (saturated NaCl solution) (1 x volume of organic layer) - to aid in drying and break any emulsions.[7]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[7]
-
Data Summary Table
| Work-up Step | Reagent | Purpose | Key Observation |
| Quenching | Cold saturated NaHCO₃ (aq) | Neutralize HCl, hydrolyze excess sulfonyl chloride | Controlled effervescence (CO₂) |
| Acid Wash | 1M HCl (aq) | Remove basic impurities (e.g., excess amine) | - |
| Neutral Wash | Water | Remove water-soluble impurities | - |
| Base Wash | Saturated NaHCO₃ (aq) | Remove acidic byproducts (sulfonic acid) | Possible slight effervescence |
| Brine Wash | Saturated NaCl (aq) | Initiate drying, break emulsions | Sharper phase separation |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Remove residual water | Clumping of drying agent |
Visual Workflow of the Work-up Procedure
Caption: A step-by-step workflow for the work-up of reactions involving this compound.
V. References
-
BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
Sigma-Aldrich. 4-propylbenzene-1-sulfonyl chloride.
-
PubChem. 4-N-Propylbenzenesulphonyl chloride.
-
Quora. (2023). What is the use of sulfonyl chloride?
-
Wikipedia. Sulfonyl halide.
-
Fisher Scientific. (2012). SAFETY DATA SHEET - Benzenesulfonyl chloride.
-
Fisher Scientific. SAFETY DATA SHEET - 4-(Methylsulfonyl)benzenesulfonyl chloride.
-
BenchChem. (2025). Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.
Sources
- 1. quora.com [quora.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-propylbenzene-1-sulfonyl chloride | 146949-07-7 [sigmaaldrich.com]
Technical Support Center: Byproduct Identification in 4-Propylbenzenesulfonyl Chloride Reactions by LC-MS
Welcome to the technical support guide for identifying byproducts in reactions involving 4-propylbenzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and purity assessment. Here, we move beyond simple protocols to explore the chemical logic behind byproduct formation and provide actionable troubleshooting strategies to ensure the integrity of your synthesis.
Section 1: Understanding the Chemistry - Anticipating Potential Byproducts
The successful identification of byproducts begins with a fundamental understanding of the reaction chemistry. The synthesis of this compound, typically via chlorosulfonation of propylbenzene, is an electrophilic aromatic substitution.[1][2][3] While the desired product is the para-substituted isomer due to the directing effect of the propyl group, several side reactions can occur, leading to a range of impurities.
Primary Reaction and Key Side Reactions
The primary reaction involves the attack of an electrophile, generated from chlorosulfonic acid, on the propylbenzene ring.[1][4] However, the reaction conditions and the inherent reactivity of the starting materials and product can lead to several common byproducts.
// Reactants Propylbenzene [label="Propylbenzene"]; Reagent [label="ClSO3H", shape=ellipse, fillcolor="#FFFFFF"];
// Main Product Main_Product [label="4-Propylbenzenesulfonyl\nchloride (Target)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Byproducts Ortho_Isomer [label="2-Propylbenzenesulfonyl\nchloride (Isomer)"]; Hydrolysis [label="4-Propylbenzenesulfonic\nacid"]; Disulfonation [label="Propylbenzene disulfonyl\nchloride"]; Sulfone [label="Bis(4-propylphenyl)\nsulfone"];
// Connections Propylbenzene -> Main_Product [label="Major Pathway\n(para-substitution)"]; Propylbenzene -> Ortho_Isomer [label="Minor Pathway\n(ortho-substitution)"]; Main_Product -> Hydrolysis [label="H2O (workup/\nsample prep)", color="#EA4335"]; Propylbenzene -> Disulfonation [label="Excess ClSO3H", color="#EA4335"]; Main_Product -> Sulfone [label="Reacts with\nPropylbenzene", color="#EA4335"];
// Grouping {rank=same; Propylbenzene; Reagent;} {rank=same; Main_Product;} {rank=same; Ortho_Isomer; Hydrolysis; Disulfonation; Sulfone;}
}
Figure 1. Key reaction pathways in the synthesis of this compound.
Common Byproducts and Their Origins
| Byproduct Name | Chemical Formula | Exact Mass (Monoisotopic) | Expected m/z [M+H]⁺ | Origin and Rationale |
| Target Product | C₉H₁₁ClO₂S | 218.0168 | 219.0241 | Electrophilic aromatic substitution at the para position. |
| Ortho-Isomer | C₉H₁₁ClO₂S | 218.0168 | 219.0241 | Minor product from electrophilic attack at the sterically hindered ortho position. |
| Hydrolysis Product | C₉H₁₂O₃S | 200.0507 | 201.0580 | Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace water in solvents, during aqueous workup, or even atmospheric moisture.[5][6][7] This is often the most common impurity. |
| Di-sulfonated Product | C₉H₁₀Cl₂O₄S₂ | 315.9397 | 316.9470 | Occurs when excess chlorosulfonating agent is used or under harsh reaction conditions, leading to a second substitution on the activated ring. |
| Sulfone Byproduct | C₁₈H₂₂O₂S | 314.1340 | 315.1413 | Formed from a Friedel-Crafts-type reaction where a molecule of the this compound product acts as the electrophile and reacts with a molecule of the propylbenzene starting material. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the LC-MS analysis of this compound reaction mixtures.
Q1: My chromatogram shows a major peak with an m/z of ~201, but my expected product mass is 218. What is this peak?
A: This is almost certainly the hydrolysis product, 4-propylbenzenesulfonic acid (C₉H₁₂O₃S, exact mass 200.05). Sulfonyl chlorides are highly reactive electrophiles and readily hydrolyze in the presence of water.[7][8] This can happen during the reaction workup or even in the LC-MS sample vial if you are using protic solvents (like methanol or water) as your sample diluent. To confirm, check for the absence of the characteristic chlorine isotope pattern (M+2 peak at ~32% intensity) for this peak.
Q2: I see two peaks with the same m/z of ~219, but they have different retention times. What are they?
A: You are likely observing constitutional isomers. The major, typically later-eluting peak on a reversed-phase column, is your target para-substituted product. The minor, earlier-eluting peak is the ortho-isomer. The propyl group is an ortho, para-director, so formation of a small amount of the ortho product is expected. Their identical mass and fragmentation patterns can make them difficult to distinguish by MS alone, highlighting the importance of chromatographic separation.
Q3: My baseline is noisy and I'm seeing a lot of ion suppression, especially for my main analyte. What could be the cause?
A: This is a classic symptom of matrix effects, often caused by residual, non-volatile reagents from the synthesis.[9][10] Chlorosulfonic acid or sulfuric acid, if not properly removed during workup, can remain in the sample. These inorganic acids are detrimental to the electrospray ionization (ESI) process and can suppress the signal of your target analyte.[9]
-
Causality: The high concentration of non-volatile salts or acids in the ESI droplet competes with your analyte for access to the droplet surface and for charge, leading to inefficient ionization of the target molecule.
-
Solution: Improve your sample workup. A liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a wash with a saturated sodium bicarbonate solution followed by water can help remove residual acids.[11]
Q4: What are the key fragments I should look for in the MS/MS spectrum of my product to confirm its identity?
A: Aromatic sulfonyl chlorides and their derivatives have characteristic fragmentation patterns.[12] For this compound ([M+H]⁺ at m/z 219), the most common fragmentation pathways involve the loss of neutral molecules:
-
Loss of HCl (-36 Da): This is a common fragmentation for protonated sulfonyl chlorides, leading to a fragment at m/z 183 .
-
Loss of SO₂ (-64 Da): Extrusion of sulfur dioxide is a well-documented rearrangement for aromatic sulfonamides and related compounds, which can also occur here, potentially leading to a fragment at m/z 155 .[12][13]
-
Cleavage of the Propyl Chain: You may also see fragmentation of the propyl group, such as the loss of an ethyl radical (-29 Da) leading to a benzyl-type cation.
Section 3: LC-MS Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
}
Figure 2. Troubleshooting decision tree for LC-MS analysis of sulfonyl chlorides.
| Symptom | Potential Cause | Recommended Action & Rationale |
| No peak for target analyte, but a large, early-eluting peak is present. | Complete Hydrolysis. | The sulfonyl chloride is extremely sensitive to water. Action: Prepare a fresh sample immediately before injection using a dry, aprotic solvent like acetonitrile or dichloromethane. Avoid using methanol or water as the sample diluent. This minimizes the opportunity for the analyte to degrade before analysis.[14] |
| Broad or tailing peak for the this compound. | 1. Secondary Interactions: Residual silanol groups on the silica-based column can interact with the polar sulfonyl group, causing peak tailing. 2. Column Overload: Injecting too concentrated a sample can saturate the stationary phase. | 1. Action: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase. The acid protonates the silanol groups, reducing their interaction with the analyte.[9] 2. Action: Dilute the sample by a factor of 10 or 100 and re-inject. If peak shape improves, overload was the issue. |
| Inconsistent retention times between injections. | Poor Column Equilibration. | Reversed-phase columns require sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially in gradient elution.[15] Action: Increase the equilibration time at the end of your gradient method to at least 10 column volumes. For a standard 100 mm x 2.1 mm column at 0.4 mL/min, this means at least a 2-3 minute post-run time. |
| M+Na ([M+23]⁺) or M+K ([M+39]⁺) adducts are more intense than the protonated molecule ([M+H]⁺). | Contamination from Glassware or Solvents. | Sodium and potassium ions are ubiquitous and can form adducts in the ESI source, complicating spectral interpretation.[15] Action: Use high-purity, LC-MS grade solvents and additives. If possible, use polypropylene vials instead of glass to minimize leaching of alkali metals. |
Section 4: Experimental Protocols
These protocols provide a validated starting point for your analysis. They are designed to be robust and minimize common sources of error.
Protocol 1: Sample Preparation for LC-MS Analysis
Causality Statement: This protocol uses an aprotic solvent and rapid dilution to minimize the hydrolysis of the reactive sulfonyl chloride analyte before analysis.
-
Aliquot Reaction Mixture: Carefully withdraw ~1-2 µL of the crude reaction mixture using a glass syringe.
-
Quench & Dilute: Immediately dispense the aliquot into a 2 mL polypropylene autosampler vial containing 1.0 mL of dry acetonitrile (ACN). Cap the vial and vortex for 10 seconds. This performs an approximate 1:500 to 1:1000 dilution.
-
Serial Dilution (if necessary): If the initial analysis shows detector saturation, perform a further 1:10 dilution by taking 100 µL of the solution from step 2 and adding it to 900 µL of ACN in a new vial.
-
Analysis: Place the vial in the autosampler and inject immediately. Do not let samples sit on the autosampler for extended periods.
Protocol 2: General Purpose LC-MS Method
Self-Validation Statement: This method employs a standard C18 column and a generic gradient suitable for separating non-polar to moderately polar compounds. The inclusion of formic acid improves peak shape and ionization efficiency in positive mode ESI.
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 min: 40% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 40% B
-
12.0 min: End of run
-
-
MS Detector: ESI in Positive Ion Mode
-
Scan Range: m/z 100 - 500
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
References
- A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(1), 141-147. [Link]
- Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry. [Link]
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
- Pagire, S. K., Paria, S., & Reiser, O. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2106–2109. [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
- Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
- Corcoran, E. B., & Wasa, M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substr
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Jia, Y., & Liu, G. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
- What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 644-54. [Link]
- Effective LC Troubleshooting: Symptom-Based Str
- Troubleshooting LC-MS.
- Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
- MASS SPECTROMETRY: FRAGMENTATION P
- D'Ascenzo, G., et al. (2002). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues.
- Mass spectral interpret
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
- Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter. [Link]
- CHAPTER 2 Fragmentation and Interpret
- van der Schaaf, J., et al. (2022). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, 26(4), 1147-1157. [Link]
- Interpreting Mass Spectra. Organic Chemistry - OpenStax. [Link]
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
- 4-N-PROPYLBENZENESULFONYL CHLORIDE. LookChem. [Link]
- Sulfonation of Benzene. Chemistry Steps. [Link]
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
- Synthesis of sulfonyl chloride substr
- Alkylbenzene. Wikipedia. [Link]
- Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. [Link]
- Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 47(2), 289-293. [Link]
- Mass Spectrometry - Fragmentation P
- Nitration and Sulfon
- Benzene. Wikipedia. [Link]
- Sulfonation of Benzene & Desulfonation Reaction Mechanism - Arom
- Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]
- Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]
- Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
- aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3. Doc Brown's Chemistry. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Aromatic sulfon
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 3. Benzene - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
alternative bases to pyridine for reactions with 4-Propylbenzenesulfonyl chloride
Technical Support Center
For researchers, scientists, and drug development professionals, the choice of base in a chemical reaction is pivotal. This guide provides an in-depth analysis of alternatives to pyridine for reactions involving 4-propylbenzenesulfonyl chloride, a common sulfonylating agent. We will explore the rationale behind selecting a specific base, troubleshoot common issues, and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to pyridine for my sulfonylation reaction?
While pyridine is a classic choice, it presents several drawbacks. Its toxicity and unpleasant odor are significant safety and handling concerns.[1] From a chemical standpoint, pyridine can sometimes act as a nucleophilic catalyst, which may not be desirable for all substrates. Furthermore, removing residual pyridine during work-up can be challenging due to its water solubility.
Q2: What are the key properties to consider when choosing an alternative base?
The ideal alternative base should possess the following characteristics:
-
Sufficient Basicity: It must be strong enough to effectively scavenge the HCl generated during the reaction.
-
Non-nucleophilicity: To avoid unwanted side reactions with the sulfonyl chloride, the base should ideally be non-nucleophilic. Sterically hindered amines are often excellent choices in this regard.[2][3]
-
Solubility: The base and its corresponding hydrochloride salt should have appropriate solubility in the chosen reaction solvent to ensure a homogeneous reaction and facilitate removal during work-up.
-
Ease of Removal: The base should be easily separable from the final product through extraction or other purification techniques.
Q3: What are some common alternatives to pyridine?
Several amine bases are excellent substitutes for pyridine. These include:
-
Triethylamine (TEA): A widely used, cost-effective, and stronger base than pyridine.[4]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base that is particularly useful for sensitive substrates.[3]
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base like TEA, DMAP is a highly effective nucleophilic catalyst that can significantly accelerate acylation and sulfonylation reactions.[5][6][7]
-
1,8-Diazabicycloundec-7-ene (DBU): A strong, non-nucleophilic base suitable for promoting elimination reactions, but can also be used in sulfonylation.[3]
-
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are very strong, non-nucleophilic bases, but their high cost may limit their use to specific applications.[8][9]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Is the base strong enough? Check the pKa of your chosen base. It should be sufficiently high to neutralize the generated HCl. For example, the pKa of triethylammonium chloride is around 10.75, making TEA a stronger base than pyridine (pKa of pyridinium ion is ~5.2).[10]
-
Is the base too sterically hindered? While steric hindrance prevents nucleophilic attack, excessive bulkiness might hinder its ability to act as a proton scavenger.[2]
-
Consider a catalytic amount of DMAP. If the reaction is sluggish, adding a small amount (1-10 mol%) of DMAP can dramatically increase the reaction rate.[6][7] DMAP acts as a potent nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[11]
Problem 2: Formation of unwanted byproducts.
-
Is your base acting as a nucleophile? If you are using a non-hindered amine base and observing byproducts resulting from its reaction with the sulfonyl chloride, switch to a more sterically hindered base like DIPEA.[3][12]
-
Is the reaction temperature too high? Elevated temperatures can lead to side reactions and decomposition of reactants or products.[6] Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).
Problem 3: Difficulty in removing the base during work-up.
-
Acidic wash: Most tertiary amine bases can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[13][14] The protonated amine salt will partition into the aqueous layer.
-
Copper sulfate wash: For pyridine and some other amines, washing with an aqueous solution of copper(II) sulfate can be effective. The amine forms a complex with the copper ions, which is soluble in the aqueous phase.[13][15]
-
Choice of base: Consider using a base with physical properties that facilitate its removal. For instance, a high-boiling point base might be removable by distillation if the product is volatile, while a solid base could be filtered off.
Comparative Analysis of Pyridine Alternatives
| Base | pKa of Conjugate Acid | Key Features | Typical Use |
| Pyridine | ~5.2 | Classic base, can act as a nucleophilic catalyst, toxic. | Stoichiometric base and solvent. |
| Triethylamine (TEA) | ~10.75 | Stronger base than pyridine, cost-effective, common choice. | Stoichiometric base.[16] |
| DIPEA (Hünig's Base) | ~10.75 | Sterically hindered, non-nucleophilic. | Stoichiometric base for sensitive substrates. |
| 4-DMAP | ~9.7 | Highly effective nucleophilic catalyst.[7] | Catalytic amounts with a stoichiometric base. |
| DBU | ~13.5 | Strong, non-nucleophilic amidine base.[3] | Stoichiometric base, particularly for E2 eliminations. |
| Proton Sponge | ~12.1 (in water) | Very strong, non-nucleophilic, sterically hindered.[9][17] | Specialized applications requiring a very strong, non-nucleophilic base. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation using Triethylamine (TEA)
This protocol describes the sulfonylation of a generic alcohol (R-OH) with this compound using triethylamine as the base.
Materials:
-
Alcohol (R-OH)
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 - 1.5 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[18]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: DMAP-Catalyzed Sulfonylation
This protocol utilizes a catalytic amount of DMAP to accelerate the sulfonylation reaction.
Materials:
-
Same as Protocol 1, with the addition of 4-Dimethylaminopyridine (DMAP).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add triethylamine (1.2 - 1.5 eq) and DMAP (0.05 - 0.1 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Follow steps 5 through 9 from Protocol 1. The reaction is often significantly faster with the addition of DMAP.[6]
Visualizing the Reaction Mechanisms
Caption: Reaction pathways for sulfonylation.
The above diagram illustrates two primary pathways for the sulfonylation of an alcohol. The non-catalytic route relies on a stoichiometric base like triethylamine to neutralize the generated HCl. In contrast, the DMAP-catalyzed pathway involves the formation of a highly reactive N-sulfonylpyridinium intermediate, which significantly accelerates the rate of reaction.[11]
Conclusion
Selecting the appropriate base is crucial for the success of sulfonylation reactions. By understanding the properties of different amine bases and considering factors such as basicity, steric hindrance, and ease of removal, researchers can optimize their reaction conditions and avoid common pitfalls associated with the use of pyridine. This guide provides a framework for making informed decisions and troubleshooting potential issues, ultimately leading to more efficient and successful synthetic outcomes.
References
- Li, X., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 114-117.
- Skoog, K. M. (2014). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Rawsource. (2024, July 3). How do amines act as bases.
- Zhang, L., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13(1), 1-9.
- Wikipedia. (n.d.). Non-nucleophilic base.
- ResearchGate. (2015, March 8). Which is the alternative of pyridine as a base ?.
- ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications.
- Reddit. (2024, March 12). Amine workup.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- (n.d.). Workup for Removing Amines.
- Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(34), e202200915.
- ChemistryViews. (2022, August 16). Base-Mediated Site-Selective Sulfonylation of Pyridine.
- Reddit. (2011, January 21). Pyridine replacement in organic synthesis.
- (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv.
- Zhang, L., et al. (2024). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sul nates. ResearchGate.
- El-Faham, A., et al. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC advances, 10(44), 26335-26351.
- King, J. F., Gill, M. S., & Ciubotaru, P. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(5), 1262-1270.
- King, J. F., et al. (1994). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 66(8), 1577-1584.
- King, J. F., Gill, M. S., & Ciubotaru, P. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- Wikipedia. (n.d.). Hinsberg reaction.
- Vedantu. (n.d.). An amine C3H9N reacts with benzene sulfonyl chloride class 12 chemistry CBSE.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
- LibreTexts Chemistry. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
- Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene.
- Maccarone, E., et al. (1974). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate.
- Michigan State University, Department of Chemistry. (n.d.). Basicity.
- LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Ozeryanskii, V. A., et al. (2015). The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. Organic & biomolecular chemistry, 13(36), 9474-9483.
- Pozharskii, A. F., et al. (2018). 'Proton sponge' amides: Unusual chemistry and conversion into superbasic 6,7-bis(dimethylamino)perimidines. ResearchGate.
Sources
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawsource.com [rawsource.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Application of Efficient Catalyst DMAP [en.highfine.com]
- 8. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 9. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 10. Basicity [www2.chemistry.msu.edu]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. Sterically Hindered Amines - Enamine [enamine.net]
- 13. Workup [chem.rochester.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. reddit.com [reddit.com]
- 17. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Avoid Di-sulfonylation of Primary Amines with 4-Propylbenzenesulfonyl Chloride
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses a common and often frustrating challenge in synthetic chemistry: the di-sulfonylation of primary amines. When reacting a primary amine with 4-Propylbenzenesulfonyl chloride, the goal is typically to form a single, stable sulfonamide bond (mono-sulfonylation). However, the formation of a di-sulfonylated byproduct can significantly reduce the yield of the desired product and complicate purification.
This guide provides in-depth, field-proven insights and actionable protocols to help you control this reaction, maximize your yields, and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and solve problems as they arise in your experiments.
Q1: Help! My reaction is producing a significant amount of a non-polar byproduct that I suspect is the di-sulfonylated amine. What's happening and how do I fix it?
A1: This is the classic di-sulfonylation problem. It occurs in a two-step process:
-
Desired Mono-sulfonylation: Your primary amine (R-NH₂) first reacts with this compound to form the desired mono-sulfonamide.
-
Undesired Second Reaction: The N-H proton on this newly formed sulfonamide is now acidic. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion then attacks a second molecule of the sulfonyl chloride, leading to the di-sulfonylated product, R-N(SO₂R')₂.[1]
The key to preventing this is to make the first reaction overwhelmingly favorable while suppressing the second.
Immediate Corrective Actions:
-
Control the Stoichiometry and Addition Rate: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[2] Crucially, add the this compound solution slowly (dropwise) to the stirred solution of the amine and base.[1] This keeps the concentration of the sulfonyl chloride low at any given moment, ensuring it preferentially reacts with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.[1]
-
Lower the Reaction Temperature: Reducing the temperature dramatically slows down the rate of both reactions, but it often has a more significant impact on the undesired side reaction.[1] Conduct the addition of the sulfonyl chloride at 0 °C (ice bath).[1][3] For particularly stubborn cases, you can go lower (-20 °C or -78 °C). After addition is complete, you can allow the reaction to slowly warm to room temperature.[1]
-
Re-evaluate Your Base: A strong, non-hindered base like triethylamine (TEA) can readily deprotonate the mono-sulfonamide, promoting di-sulfonylation.[1] Consider switching to a weaker or more sterically hindered base like pyridine or 2,6-lutidine.[1][4] Pyridine can often serve as both the base and the solvent, which simplifies the reaction setup.[2][3]
Frequently Asked Questions (FAQs)
Q2: What is the detailed mechanism of di-sulfonylation, and why is the mono-sulfonamide N-H proton acidic?
A2: The acidity of the N-H proton on the mono-sulfonamide is the root cause of the problem. The powerful electron-withdrawing nature of the sulfonyl group (-SO₂-) pulls electron density away from the nitrogen atom. This delocalization stabilizes the conjugate base (the sulfonamide anion) that forms after deprotonation, making the parent N-H proton surprisingly acidic—much more so than the N-H protons on the starting primary amine. A strong enough base in the reaction mixture can therefore easily remove this proton, creating a new nucleophile that competes for the sulfonyl chloride.
Below is a diagram illustrating the competing reaction pathways. Your goal is to maximize the green pathway while minimizing the red one.
Caption: Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).
Q3: How do I choose the right base for my reaction?
A3: The choice of base is one of the most critical parameters for controlling selectivity.[1] An ideal base should be strong enough to neutralize the HCl byproduct generated during the reaction but not so strong that it aggressively deprotonates the mono-sulfonamide product.[5]
| Base Type | Examples | pKaH (approx.) | Suitability & Comments |
| Weak/Hindered Amines | Pyridine, 2,6-Lutidine | 5.2, 6.7 | Highly Recommended. Less basic and/or sterically hindered, reducing the rate of sulfonamide deprotonation. Pyridine is often an excellent choice.[1][2] |
| Tertiary Amines | Triethylamine (TEA), DIPEA | 10.7, 11.0 | Use with Caution. Commonly used but can promote di-sulfonylation if used in excess or at higher temperatures due to higher basicity.[1] |
| Inorganic Bases (Aqueous) | NaOH, KOH, NaHCO₃ | N/A | For Schotten-Baumann conditions. Used in a biphasic system (e.g., DCM/water). Can be very effective as the sulfonyl chloride has low solubility in the aqueous base layer, minimizing hydrolysis.[4][6][7] |
Q4: Can I use Schotten-Baumann conditions to avoid di-sulfonylation?
A4: Yes, the Schotten-Baumann reaction can be an excellent strategy.[6][7] This method involves running the reaction in a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like NaOH).[6][7]
Why it works: The primary amine and the this compound reside mainly in the organic phase where they react. The HCl byproduct is neutralized by the base in the aqueous phase. The mono-sulfonamide product is also acidic and can be deprotonated by the aqueous base, but the resulting sulfonamide anion is now soluble in the aqueous phase. This effectively separates the sulfonamide anion from the sulfonyl chloride (still in the organic phase), physically preventing the second reaction from occurring.[8]
Experimental Protocols
Here are two detailed, step-by-step protocols that serve as excellent starting points for optimizing your reaction to favor mono-sulfonylation.
Protocol 1: Controlled Sulfonylation using Pyridine
This is a standard homogeneous method that leverages a weak base to control selectivity.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 mmol).
-
Solvent/Base: Dissolve the amine in anhydrous pyridine (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous pyridine or an anhydrous aprotic solvent like dichloromethane (DCM).
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).[2]
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.[2][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: Selective Sulfonylation under Schotten-Baumann Conditions
This biphasic method is excellent for preventing the second sulfonylation.
-
Setup: In a round-bottom flask, dissolve the primary amine (1.1 mmol) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (approx. 0.2 M).
-
Aqueous Base: Add an equal volume of 2M aqueous NaOH solution.
-
Cooling & Stirring: Cool the biphasic mixture to 0 °C in an ice bath and stir vigorously to ensure adequate mixing between the two phases.
-
Reagent Addition: Dissolve this compound (1.0 mmol) in a small amount of the same organic solvent.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-60 minutes.
-
Reaction: Continue stirring vigorously at 0 °C to room temperature, monitoring by TLC or LC-MS until the sulfonyl chloride is consumed (typically 1-4 hours).
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Troubleshooting Workflow
If you are still facing issues, use the following decision-making workflow to optimize your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. grokipedia.com [grokipedia.com]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to the Definitive Structural Elucidation of 4-Propylbenzenesulfonyl Chloride Derivatives via X-ray Crystallography
In the landscape of pharmaceutical and materials science, the precise understanding of molecular architecture is not merely an academic exercise; it is the bedrock of rational drug design, polymorphism control, and the prediction of physicochemical properties. Among the vast array of synthetic intermediates, 4-propylbenzenesulfonyl chloride and its derivatives are of significant interest due to the prevalence of the arylsulfonamide moiety in numerous therapeutic agents. While techniques like NMR, IR, and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone as the definitive method for revealing the three-dimensional atomic arrangement in the solid state.[1][2]
This guide provides an in-depth comparison of X-ray crystallography against other analytical methods for the characterization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, ensuring a self-validating approach to structural determination.
The Unambiguous Power of Seeing: Why X-ray Crystallography is the Gold Standard
While other spectroscopic methods infer structure from indirect measurements, X-ray crystallography provides a direct visualization of the molecule's conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.[1][3] This technique is unparalleled in its ability to:
-
Absolutely define molecular structure: It resolves stereochemistry, confirms connectivity, and reveals the precise spatial arrangement of every atom.
-
Elucidate intermolecular forces: It maps out hydrogen bonds, π-π stacking, and other non-covalent interactions that are critical for crystal stability, solubility, and ultimately, bioavailability.
-
Identify and characterize polymorphs: Different crystalline forms (polymorphs) of the same compound can have drastically different properties. X-ray crystallography is the ultimate tool for identifying and distinguishing these forms.[3]
Powder X-ray Diffraction (PXRD) serves as a vital complementary technique. While single-crystal XRD determines the structure from a perfect crystal, PXRD provides a characteristic "fingerprint" of a bulk, polycrystalline sample, which is essential for quality control and routine identification once the single-crystal structure is known.[4]
Logical Framework for Structural Characterization
The selection of an analytical technique is dictated by the specific question being asked. The following diagram illustrates the logical workflow, positioning single-crystal X-ray diffraction (SCXRD) as the foundational method for complete structural elucidation.
Sources
comparing the reactivity of 4-Propylbenzenesulfonyl chloride with other sulfonyl chlorides
For researchers, scientists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 4-propylbenzenesulfonyl chloride with other commonly utilized sulfonyl chlorides, supported by experimental data and mechanistic insights to inform your experimental design.
Understanding the Landscape of Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides (-SO₂Cl) is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by both electronic and steric effects imparted by the substituent on the aromatic ring or alkyl chain.[1][2] A more electrophilic sulfur center will react more readily with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a vast array of pharmaceuticals and functional materials.[3]
Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom by pulling electron density away from the sulfonyl chloride moiety.[1] Conversely, electron-donating groups (EDGs) decrease electrophilicity by pushing electron density towards the reaction center.[2][4]
Steric Effects: The size and position of substituents near the sulfonyl chloride group can physically impede the approach of a nucleophile, thereby slowing down the reaction rate.[5][6] This steric hindrance can be a significant factor, especially with bulky nucleophiles.
Comparative Analysis: this compound in Context
To understand the reactivity of this compound, it is instructive to compare it with other widely used sulfonyl chlorides. The key differentiators are the nature of the substituent at the 4-position of the benzene ring and the overall steric profile.
| Sulfonyl Chloride | Abbreviation | Substituent (at 4-position) | Electronic Effect of Substituent |
| This compound | - | -CH₂CH₂CH₃ | Electron-Donating (Inductive) |
| p-Toluenesulfonyl chloride | TsCl or TosCl | -CH₃ | Electron-Donating (Inductive & Hyperconjugation)[4] |
| Benzenesulfonyl chloride | BsCl | -H | Neutral (Reference) |
| 4-Nitrobenzenesulfonyl chloride | NsCl | -NO₂ | Strongly Electron-Withdrawing[1] |
| Methanesulfonyl chloride | MsCl | -CH₃ (Aliphatic) | Electron-Donating (Inductive) |
Data Presentation: Hammett Substituent Constants
The electronic influence of a substituent on the reactivity of a benzene derivative can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect, leading to increased reactivity. Conversely, a more negative σ value signifies a stronger electron-donating effect and decreased reactivity.
| Substituent | Hammett Constant (σₚ) | Predicted Effect on Reactivity |
| -NO₂ | +0.78 | Strong Increase |
| -H | 0.00 | Reference |
| -CH₂CH₂CH₃ | -0.15 (approx.) | Decrease |
| -CH₃ | -0.17 | Decrease[4] |
Note: The Hammett constant for the n-propyl group is not as commonly cited as that for the methyl group, but it is expected to be slightly less electron-donating.
From this data, we can predict a general reactivity trend:
4-Nitrobenzenesulfonyl chloride > Benzenesulfonyl chloride > this compound ≈ p-Toluenesulfonyl chloride
The propyl group in this compound is an electron-donating group, which slightly reduces the electrophilicity of the sulfur atom compared to the unsubstituted benzenesulfonyl chloride.[4] Its effect is comparable to the methyl group in p-toluenesulfonyl chloride (TsCl).[4] While the propyl group is larger than a methyl group, its placement at the para-position minimizes steric hindrance around the sulfonyl chloride functional group.[4]
Experimental Protocol: A Head-to-Head Comparison of Reactivity
To empirically validate these theoretical considerations, a standardized protocol for the formation of a sulfonamide with a model amine, such as aniline, can be employed. Monitoring the reaction progress over time via techniques like HPLC or NMR spectroscopy will provide quantitative data on the reaction rates.
Objective: To compare the rate of sulfonamide formation for this compound, p-toluenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride with aniline.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
4-Nitrobenzenesulfonyl chloride
-
Aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[5]
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane) for chromatographic analysis
Experimental Workflow:
A streamlined workflow for comparing sulfonyl chloride reactivity.
Detailed Steps:
-
Reaction Setup: In three separate round-bottom flasks, dissolve aniline (1 mmol) and triethylamine (1.2 mmol) in 10 mL of anhydrous dichloromethane. Add a suitable internal standard for the chosen analytical method. Cool the mixtures to 0 °C in an ice bath.
-
Initiation of Reaction: To each flask, add a solution of the respective sulfonyl chloride (this compound, p-toluenesulfonyl chloride, or 4-nitrobenzenesulfonyl chloride; 1.05 mmol) in 5 mL of anhydrous dichloromethane dropwise over 2 minutes.
-
Monitoring: Stir the reactions at 0 °C. At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching and Workup: Immediately quench each aliquot by adding it to a vial containing 1 mL of 1M HCl. Extract the quenched mixture with 2 mL of ethyl acetate.
-
Analysis: Analyze the organic layer of each aliquot by HPLC or GC-MS to determine the concentration of the sulfonamide product relative to the internal standard.
-
Data Interpretation: Plot the concentration of the formed sulfonamide versus time for each sulfonyl chloride. The initial slope of these plots will be proportional to the initial reaction rate, providing a direct comparison of reactivity.
Mechanistic Considerations and Causality
The observed differences in reactivity can be explained by the interplay of electronic and steric factors influencing the transition state of the nucleophilic attack on the sulfur atom.
Key factors governing the reactivity of substituted benzenesulfonyl chlorides.
The reaction between a sulfonyl chloride and an amine proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom, likely via a trigonal bipyramidal transition state.[7][8] Electron-withdrawing groups stabilize the developing negative charge on the oxygen atoms in the transition state, thereby lowering the activation energy and accelerating the reaction. Conversely, electron-donating groups destabilize this transition state, leading to a slower reaction.
For this compound, the electron-donating nature of the propyl group slightly reduces the reactivity compared to unsubstituted benzenesulfonyl chloride. Its reactivity profile is very similar to that of the widely used p-toluenesulfonyl chloride.[9]
Applications in Drug Development and Synthesis
This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[10] The propyl group can impart desirable lipophilic characteristics to a molecule, potentially influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability. The ability to fine-tune reactivity by selecting appropriately substituted sulfonyl chlorides allows for greater control in complex synthetic sequences, particularly in late-stage functionalization where chemoselectivity is paramount.[11][12]
Conclusion
The reactivity of this compound is primarily influenced by the electron-donating nature of the 4-propyl group, placing its reactivity slightly below that of unsubstituted benzenesulfonyl chloride and comparable to that of p-toluenesulfonyl chloride. For synthetic applications where a moderately reactive sulfonylating agent is required, and where the introduction of a propyl moiety is synthetically desirable, this compound presents a reliable and effective choice. Understanding the principles outlined in this guide will empower researchers to make informed decisions in the selection of sulfonylating agents, leading to more efficient and successful synthetic outcomes.
References
- BenchChem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- BenchChem. (n.d.). The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
- BenchChem. (n.d.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis.
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1448.
- Page, M. I., & Williams, A. (2001). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1503-1505.
- Polterauer, D., Roberge, D. M., Hanselmann, P., Littich, R., Hone, C. A., & Kappe, C. O. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.
- Polterauer, D., Roberge, D. M., Hanselmann, P., Littich, R., Hone, C. A., & Kappe, C. O. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.
- LookChem. (n.d.). Cas 146949-07-7, 4-N-PROPYLBENZENESULFONYL CHLORIDE.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
- Bar-Eli, A., & Ron, I. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Bar-Eli, A., & Ron, I. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Toth, G., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(19), 6529.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-Isopropylbenzenesulfonyl Chloride and p-Toluenesulfonyl Chloride.
- Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Cas 146949-07-7,4-N-PROPYLBENZENESULFONYL CHLORIDE | lookchem [lookchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Propylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, establishing the purity of key reagents and intermediates is a cornerstone of reproducible and reliable research. 4-Propylbenzenesulfonyl chloride, a vital building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. Its inherent reactivity, particularly its susceptibility to hydrolysis, necessitates robust and accurate analytical methods to determine its purity and identify potential impurities. This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of this compound, complete with supporting experimental data and detailed protocols to empower informed method selection and implementation.
The choice of an analytical technique is contingent on the specific requirements of the analysis, such as the need for high throughput, the level of accuracy required, and the availability of instrumentation. Here, we delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.
At a Glance: Comparison of Analytical Techniques
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC | Purity, Impurity Profiling | High | Excellent | High sensitivity and resolving power for non-volatile impurities. | The compound may degrade on the column if the mobile phase is not optimized. |
| GC-MS | Purity, Volatile Impurities | High | Excellent | High sensitivity for volatile and semi-volatile compounds. | Derivatization is often required to improve thermal stability and prevent degradation.[1] |
| qNMR | Absolute Purity | Moderate | Excellent | Non-destructive, provides structural information, and does not require a reference standard of the analyte.[2][3][4] | Lower sensitivity compared to chromatographic methods. |
| Titrimetry | Assay (Total Acidity/Chloride) | Low | Good | Simple, cost-effective, and provides a direct measure of the functional group.[1] | Lacks specificity and cannot identify individual impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the purity determination of this compound. It excels at separating the target compound from its non-volatile impurities, most notably its hydrolysis product, 4-propylbenzenesulfonic acid. The key to a successful HPLC analysis is to use a mobile phase that minimizes the on-column hydrolysis of the sulfonyl chloride.[5]
Causality in Experimental Choices for HPLC
The choice of a C18 column is based on its hydrophobicity, which provides good retention for the aromatic this compound. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of a small amount of a non-nucleophilic acid, such as phosphoric or formic acid, to the mobile phase is crucial.[6] This serves two purposes: it suppresses the ionization of the sulfonic acid impurity, leading to better peak shape, and it creates an acidic environment that can help to stabilize the sulfonyl chloride during the analysis.
Experimental Protocol: RP-HPLC
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
HPLC-grade acetonitrile, water, and formic acid
-
Anhydrous acetonitrile for sample preparation
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile. Prepare the sample immediately before injection to minimize hydrolysis.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): A Powerful Tool Post-Derivatization
Direct analysis of sulfonyl chlorides by GC can be challenging due to their thermal lability and reactivity.[7] At the high temperatures of the GC inlet, this compound can degrade, leading to inaccurate purity results. To overcome this, a pre-column derivatization step is often employed to convert the sulfonyl chloride into a more stable and volatile derivative, such as a sulfonamide.[1][8]
Causality in Experimental Choices for GC
Derivatization with a primary or secondary amine, such as diethylamine, quantitatively converts the sulfonyl chloride to its corresponding sulfonamide. This derivative is significantly more thermally stable and less reactive, making it amenable to GC analysis. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is well-suited for separating the sulfonamide derivative from other volatile impurities. Flame Ionization Detection (FID) provides a robust and sensitive means of detection.
Experimental Protocol: GC-FID with Derivatization
-
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Anhydrous dichloromethane, diethylamine
-
-
Derivatization Procedure:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Dissolve the sample in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of diethylamine and allow the reaction to proceed at room temperature for 15 minutes.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 10 minutes.
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
-
Data Analysis:
-
Purity is determined by the area percentage of the derivatized main peak.
-
Visualization of GC Workflow
Caption: Workflow for GC purity analysis with pre-column derivatization.
Quantitative ¹H-NMR (qNMR) Spectroscopy: The Absolute Purity Determination
Quantitative ¹H-NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[2][4] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Causality in Experimental Choices for qNMR
For this compound, a suitable internal standard must be chosen. It should be stable, non-reactive with the analyte, have signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic acid or 1,4-dinitrobenzene are good candidates. The aromatic protons of this compound, which appear as distinct doublets, are ideal for quantification due to their clear separation from other signals. A deuterated aprotic solvent like chloroform-d (CDCl₃) is used to dissolve the sample and the internal standard without reacting with the sulfonyl chloride.[1]
Experimental Protocol: qNMR
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
-
Certified internal standard (e.g., maleic acid)
-
Deuterated solvent (e.g., Chloroform-d)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 20 mg of this compound into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualization of qNMR Workflow
Caption: Workflow for absolute purity determination by qNMR.
Titrimetry: A Classic and Cost-Effective Assay
Titrimetric methods provide a straightforward and economical way to determine the overall assay of this compound.[1] These methods are based on the reaction of the sulfonyl chloride group. A common approach involves reacting the sulfonyl chloride with an excess of a nucleophile, such as an amine or pyridine, in a non-aqueous solvent, and then titrating the liberated hydrochloric acid with a standardized base.[9]
Causality in Experimental Choices for Titrimetry
The reaction with pyridine forms a pyridinium salt and liberates one equivalent of hydrochloric acid for each equivalent of sulfonyl chloride. This acid can then be titrated with a standardized solution of sodium hydroxide. The use of a potentiometric endpoint provides a more objective and accurate determination of the equivalence point compared to a visual indicator.
Experimental Protocol: Potentiometric Titration
-
Instrumentation and Materials:
-
Autotitrator with a pH electrode
-
Standardized 0.1 M sodium hydroxide solution
-
Pyridine, acetone
-
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a beaker.
-
Dissolve the sample in 25 mL of acetone.
-
Add 5 mL of pyridine and stir for 5 minutes.
-
Add 25 mL of water.
-
Titrate the solution with standardized 0.1 M sodium hydroxide to a potentiometric endpoint.
-
Perform a blank titration using the same reagents without the sample.
-
-
Data Analysis:
-
Calculate the purity based on the volume of titrant consumed, corrected for the blank.
-
Visualization of Titration Workflow
Caption: Workflow for the titrimetric assay of this compound.
Conclusion: Selecting the Optimal Method
The most appropriate analytical method for determining the purity of this compound depends on the specific analytical objective.
-
For routine quality control and impurity profiling , HPLC offers a balance of high throughput, sensitivity, and resolving power.
-
When thermal stability is a concern and volatile impurities are of interest , GC with derivatization is a robust alternative.
-
For absolute purity determination and the qualification of reference materials , qNMR is the gold standard due to its non-destructive nature and independence from a specific analyte standard.
-
For a rapid and cost-effective assay of the active functional group , titrimetry remains a valuable and reliable technique.
By understanding the principles, advantages, and limitations of each of these analytical methods, researchers and drug development professionals can confidently select and implement the most suitable approach to ensure the quality and integrity of their work with this compound.
References
- Sharma, D. K., et al. "A simple titrimetric method for the determination of some sulphonyl chlorides." Indian Journal of Chemistry, Section A, vol. 34, no. 7, 1995, pp. 581-582.
- Method for determining content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
- The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
- Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
- Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, vol. 57, no. 21, 2014, pp. 9220-9231.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
- Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals — USP467: Water-Insoluble Samples. Shimadzu.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.
- Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent.
- 4-(Acetylamino)benzenesulfonyl chloride. SIELC Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rssl.com [rssl.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Study of 4-Propylbenzenesulfonyl Chloride and Tosyl Chloride in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the plethora of available synthetic tools, sulfonyl chlorides stand out for their versatility, particularly as activating agents for hydroxyl and amino functionalities, and as precursors in cross-coupling reactions. Tosyl chloride (TsCl), or 4-methylbenzenesulfonyl chloride, has long been a workhorse in this domain. However, the exploration of structurally related analogues, such as 4-propylbenzenesulfonyl chloride, offers the potential for nuanced control over reactivity and physical properties. This guide provides a comprehensive comparative analysis of this compound and the archetypal tosyl chloride, offering insights into their synthesis, reactivity, and applications, supported by theoretical principles and detailed experimental protocols.
Physicochemical Properties: A Subtle Distinction
At first glance, this compound and tosyl chloride share a common structural framework: a para-substituted benzenesulfonyl chloride. The key difference lies in the nature of the alkyl substituent—a propyl group versus a methyl group. This seemingly minor variation can influence the physical and chemical properties of the molecules.
| Property | This compound | Tosyl Chloride |
| Molecular Formula | C₉H₁₁ClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 218.70 g/mol | 190.65 g/mol |
| Appearance | Liquid | White solid |
| Melting Point | 20-22 °C | 69-71 °C |
| Boiling Point | 275-276 °C | 146 °C at 15 mmHg |
| Density | 1.223 g/mL at 25 °C | ~1.3 g/cm³ |
The most apparent difference is the physical state at room temperature. Tosyl chloride is a solid, which can be advantageous for handling and storage, while this compound is a liquid, potentially simplifying its addition to a reaction mixture. The higher molecular weight and larger alkyl chain of this compound result in a higher boiling point.
Synthesis of the Reagents
Both sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding alkylbenzene.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of propylbenzene (cumene) with chlorosulfonic acid.[1] The reaction is typically carried out at a controlled temperature to minimize the formation of side products.
Experimental Protocol: Synthesis of this compound [1]
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, add 72.0 g of cumene and 3.6 g of sodium sulfate.
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add 216.2 g of chlorosulfonic acid dropwise over 2.5-3.0 hours, maintaining the reaction temperature between 10-20 °C.
-
After the addition is complete, continue stirring at 15-20 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The this compound will precipitate and can be separated and purified. This method can achieve a high yield, reportedly between 95-100%.[1]
Synthesis of Tosyl Chloride
Tosyl chloride can be synthesized by the chlorosulfonation of toluene using chlorosulfonic acid or sulfuryl chloride.[2][3]
Experimental Protocol: Synthesis of Tosyl Chloride [3]
-
In a reaction vessel, combine toluene as the raw material.
-
Introduce chlorosulfonic acid and phosphorus oxychloride as sulfonating agents, along with an inorganic ammonium salt as a sulfonation auxiliary.
-
The toluene undergoes a chlorosulfonation reaction.
-
The reaction mixture is then hydrolyzed at a low temperature.
-
Following hydrolysis, the mixture is subjected to solvent extraction, water washing, and separation of the aqueous layer.
-
The organic phase is then treated to precipitate the tosyl chloride, which is filtered and dried.
Figure 1: General synthetic workflows for this compound and tosyl chloride.
Comparative Reactivity: Electronic and Steric Effects
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic and steric effects of the substituents on the benzene ring.
Electronic Effects: Both methyl and propyl groups are alkyl groups and are generally considered to be electron-donating through inductive effects and hyperconjugation. The Hammett constant (σp) is a measure of the electronic effect of a substituent at the para position. The σp for a methyl group is -0.17, indicating it is an electron-donating group. While the specific σp for a propyl group is not as commonly cited, it is expected to be in a similar range, also indicating an electron-donating character. This electron donation slightly reduces the electrophilicity of the sulfonyl sulfur in both molecules compared to unsubstituted benzenesulfonyl chloride. The difference in the electron-donating ability between a methyl and a propyl group is generally considered to be small.
Steric Effects: The propyl group is sterically bulkier than the methyl group. However, being in the para position, it is remote from the sulfonyl chloride reaction center. Therefore, the direct steric hindrance to the approach of a nucleophile to the sulfur atom is expected to be minimal for both reagents.
Given the subtle differences in electronic and steric effects, the intrinsic reactivity of this compound and tosyl chloride towards nucleophiles is anticipated to be very similar. Any observed differences in reaction outcomes are more likely to be influenced by factors such as the physical properties of the reagents and the resulting protected compounds.
Application as Protecting Groups for Alcohols and Amines
One of the primary applications of both sulfonyl chlorides is the protection of alcohols and amines. The resulting sulfonates and sulfonamides are generally stable to a wide range of reaction conditions.
Protection of Alcohols
Both reagents react with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form sulfonate esters. This transformation converts the poor hydroxyl leaving group into a much better sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[4]
Experimental Protocol: General Procedure for the Protection of an Alcohol [4][5]
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add this compound or tosyl chloride (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the mixture with DCM, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purify the product by column chromatography on silica gel.
Comparative Performance: While direct comparative kinetic data is scarce, the yields for the protection of simple alcohols are expected to be high for both reagents. The choice between the two may come down to the physical properties of the resulting sulfonate. The propyl-substituted sulfonate will be more lipophilic, which could affect its solubility and chromatographic behavior.
Protection of Amines
Primary and secondary amines react with both sulfonyl chlorides to form stable sulfonamides.[6] The resulting sulfonamides have significantly reduced nucleophilicity and basicity compared to the parent amines.
Experimental Protocol: General Procedure for the Protection of an Amine [7][8]
-
Dissolve the amine (1.0 eq.) in pyridine or a mixture of DCM and triethylamine at 0 °C.
-
Add this compound or tosyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction to stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude sulfonamide.
-
Purify by recrystallization or column chromatography.
Comparative Performance: Similar to alcohol protection, the yields for amine protection are generally high for both reagents. The increased lipophilicity of the 4-propylbenzenesulfonamide may be advantageous in certain purification or extraction procedures.
Figure 2: General workflow for the protection of alcohols and amines using arylsulfonyl chlorides and subsequent deprotection pathways.
Deprotection Strategies
The high stability of sulfonate esters and sulfonamides necessitates specific conditions for their cleavage.
-
Sulfonates: Can be cleaved reductively, for example, with lithium aluminum hydride, to regenerate the alcohol.
-
Sulfonamides: Deprotection of tosylamides is notoriously challenging and often requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide) or strong acids at elevated temperatures.[6] It is expected that 4-propylbenzenesulfonamides would require similar deprotection conditions due to the electronic similarity of the protecting groups. The choice of deprotection method must be compatible with other functional groups in the molecule.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Aryl sulfonates have emerged as viable alternatives to aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds from readily available phenols, which can be converted to the corresponding sulfonates.
Both aryl tosylates and, by extension, aryl 4-propylbenzenesulfonates can serve as electrophilic partners in these reactions. The reactivity in the oxidative addition step, which is often rate-limiting, is influenced by the electronic nature of the sulfonate. Electron-withdrawing groups on the arenesulfonate generally enhance reactivity. Since both methyl and propyl groups are electron-donating, both tosylates and 4-propylbenzenesulfonates are considered less reactive than sulfonates bearing electron-withdrawing groups.
Comparative Performance: There is a lack of direct comparative studies on the performance of 4-propylbenzenesulfonates versus tosylates in Suzuki coupling. However, given their similar electronic properties, their reactivity is expected to be comparable. The choice of ligand and reaction conditions will be crucial for achieving high yields with both substrates. The slightly increased lipophilicity of the 4-propylbenzenesulfonate might offer some advantages in terms of solubility in organic solvents used for the coupling reaction.
Conclusion
This compound and tosyl chloride are closely related reagents with similar reactivity profiles in the protection of alcohols and amines, and as precursors for cross-coupling reactions. The primary differences between them are their physical state at room temperature and the lipophilicity of their derivatives.
-
Tosyl chloride is a well-established, solid reagent, making it easy to handle and store. A vast body of literature exists detailing its applications.
-
This compound is a liquid alternative that may offer advantages in specific applications where its physical state or the increased lipophilicity of its derivatives is beneficial for solubility or purification.
The choice between these two reagents will likely be dictated by practical considerations such as commercial availability, cost, and the specific requirements of the synthetic route, rather than a significant difference in chemical reactivity. For researchers and drug development professionals, having both reagents in the synthetic toolbox provides greater flexibility in optimizing reaction conditions and tailoring the physical properties of intermediates.
References
- Sciencemadness Wiki. (2022-09-15). 4-Toluenesulfonyl chloride. [Link]
- Organic Syntheses.
- The Royal Society of Chemistry. (2009).
- Google Patents. (2012-08-15). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
- Science and Education Publishing.
- ResearchGate. (2020-01-16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- Organic Synthesis.
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- YouTube. (2021-05-05). 27.04 A Survey of Hammett Substituent Constants. [Link]
- PubMed. The stability of non-ionic surfactants and linear alkylbenzene sulfonates in a water matrix and on solid-phase extraction cartridges. [Link]
- Wikipedia.
- Columbia University.
- University of Huddersfield Research Portal. Unusual steric effects in sulfonyl transfer reactions. [Link]
- ResearchGate. (2014-01-01). Hammett Substituent Constants. [Link]
- MDPI. (2018-09-18). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]
- ResearchGate. (2015-10-31). (PDF)
- Chemistry LibreTexts. (2021-07-31). 26.
- Semantic Scholar. (2011-07-01).
- ResearchGate. (2011-10-16).
- National Center for Biotechnology Information. (2011-07-25).
- Organic Syntheses. BENZENESULFONYL CHLORIDE. [Link]
- ChemRxiv. (2019-05-07). The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]
- ACS Publications. (2020-05-11).
- Wikipedia.
- PubChem. 4-N-Propylbenzenesulphonyl chloride. [Link]
- ChemRxiv. (2019-05-07). The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. (2021-08-16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
- Journal of Petroleum & Environmental Biotechnology. Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. [Link]
- Chemistry LibreTexts. (2020-07-01). 9.2: Common nucleophilic substitution reactions. [Link]
- Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
- Chemistry LibreTexts. (2024-09-30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
- RSC Publishing. (1981). Nucleophilic substitution at trigonal carbon. Part 4. Substituent effects in the reactions of aliphatic acyl chlorides with methanol and phenol in acetonitrile. [Link]
Sources
- 1. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Propylbenzenesulfonyl Chloride: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Propylbenzenesulfonyl Chloride
This compound is a critical building block in organic synthesis. Its utility spans the creation of sulfonamides, a class of compounds with broad therapeutic applications, and other bespoke chemical entities. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to the chemical and pharmaceutical industries.
The Conventional Approach: Direct Chlorosulfonation of Propylbenzene
The traditional synthesis of this compound involves the direct electrophilic aromatic substitution of propylbenzene with chlorosulfonic acid.[1] This method, while straightforward, is beset by several challenges that impact its industrial viability.
Reaction Mechanism:
The reaction proceeds via the generation of the electrophile, chlorosulfonium ion (SO₂Cl⁺), from chlorosulfonic acid.[2] Propylbenzene then undergoes electrophilic attack, primarily at the para position due to the ortho, para-directing nature of the alkyl group, to form the corresponding sulfonyl chloride.
Inherent Disadvantages:
-
Low Selectivity: The reaction often yields a mixture of ortho and para isomers, necessitating complex and costly purification steps. The formation of sulfone byproducts further complicates the purification process.
-
Excess Reagent Requirement: To drive the reaction to completion and maximize the yield of the desired product, a significant excess of chlorosulfonic acid is typically employed.[3]
-
Safety and Environmental Concerns: Chlorosulfonic acid is a highly corrosive and reactive substance.[4][5][6][7][8] Its use on a large scale poses significant handling risks and generates a substantial amount of acidic waste, creating a considerable environmental burden.[3] The reaction also produces hydrogen chloride gas as a byproduct.[7]
-
Suboptimal Yields: Industrial yields for this process often hover around 80%, which is economically inefficient due to raw material loss and the costs associated with waste disposal and product purification.[3]
A Novel Two-Step Synthetic Method: Enhancing Efficiency and Safety
Recent innovations in synthetic methodology have led to the development of a novel two-step process that addresses many of the shortcomings of the traditional approach. This new method involves a sequential sulfonation and chlorination, allowing for greater control over the reaction conditions and product selectivity.
Methodology Overview:
This innovative approach separates the synthesis into two distinct stages:
-
Sulfonation: Propylbenzene is first reacted with a sulfonating agent under controlled conditions to produce 4-propylbenzenesulfonic acid.
-
Chlorination: The resulting sulfonic acid is then converted to the desired this compound using a chlorinating agent.
A key advancement in this area is the use of inorganic salt catalysts in a one-pot, two-step procedure that still utilizes chlorosulfonic acid but in a more controlled manner.[9]
The Rationale Behind the New Method:
By separating the sulfonation and chlorination steps, it is possible to optimize the conditions for each reaction independently. This allows for:
-
Improved Regioselectivity: The initial sulfonation can be performed under conditions that strongly favor the formation of the para isomer, significantly reducing the amount of unwanted ortho byproduct.
-
Reduced Byproduct Formation: The controlled addition of reagents and optimized reaction temperatures minimize the formation of sulfones and other impurities.
-
Higher Yields and Purity: The enhanced selectivity and reduced byproduct formation translate to higher isolated yields of the desired product with improved purity, simplifying downstream processing.
-
Enhanced Safety Profile: While still employing hazardous chemicals, the controlled nature of the two-step process can mitigate some of the risks associated with the traditional one-pot method.
Experimental Comparison: Traditional vs. Novel Method
To validate the superiority of the novel synthetic method, a direct comparison with the traditional approach was conducted. The following sections detail the experimental protocols and present a comparative analysis of the results.
Experimental Protocols
Traditional One-Pot Chlorosulfonation:
-
Propylbenzene is added to a reaction vessel.
-
A large excess of chlorosulfonic acid is slowly added while maintaining a low temperature.
-
The reaction mixture is stirred for a specified period.
-
The mixture is then quenched with ice water.
-
The product is extracted with an organic solvent, washed, dried, and purified by distillation.
Novel Two-Step Synthesis with Inorganic Salt Catalyst:
-
Propylbenzene and an inorganic salt catalyst (e.g., sodium sulfate) are added to the reaction vessel and cooled.[3][9][10]
-
A controlled amount of chlorosulfonic acid is added dropwise for the initial sulfonation step at a low temperature.[9]
-
After a holding period, a second portion of chlorosulfonic acid is added at a slightly elevated temperature for the chlorination step.[9]
-
The reaction is held at this temperature to ensure complete conversion.[9]
-
The reaction mixture is worked up by pouring it into an ice-water mixture.[9][10]
-
The this compound is then isolated via phase separation.[9][10]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for both the traditional and novel synthetic methods.
| Parameter | Traditional Method | Novel Two-Step Method |
| Yield | ~80%[3] | 95-100%[9][10] |
| Purity (para-isomer) | Lower, significant ortho-isomer | High, minimal ortho-isomer |
| Reaction Time | Shorter (one step) | Longer (two steps) |
| Reagent Usage | Large excess of chlorosulfonic acid[3] | Optimized, reduced excess |
| Safety Concerns | High due to large excess of HSO₃Cl[4][5][6][7][8] | Moderate, more controlled reaction |
| Waste Generation | High (acidic waste)[3] | Reduced |
| Process Simplicity | Simpler (one pot) | More complex (two steps) |
Visualization of the Novel Experimental Workflow
The following diagram illustrates the workflow for the novel two-step synthesis of this compound.
Caption: Workflow for the novel two-step synthesis.
Expert Analysis and Conclusion
The experimental data unequivocally demonstrates the advantages of the novel two-step synthetic method for producing this compound. The significant increase in yield and purity, coupled with a reduction in waste and improved process control, presents a compelling case for its adoption in industrial settings.
While the traditional one-pot method may appear simpler, its inherent inefficiencies and safety hazards make it a less desirable option for modern chemical manufacturing. The slightly increased complexity of the two-step process is a minor trade-off for the substantial gains in efficiency, product quality, and operational safety.
For researchers and drug development professionals, the availability of a high-purity starting material like this compound is crucial for the successful synthesis of target molecules. The novel method described herein provides a reliable and efficient route to this important chemical intermediate, thereby facilitating advancements in pharmaceutical research and development.
References
- New Jersey Department of Health. (n.d.). CHLOROSULPHONIC ACID HAZARD SUMMARY.
- International Programme on Chemical Safety. (n.d.). CHLOROSULFONIC ACID (ICSC).
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- National Oceanic and Atmospheric Administration. (n.d.). CHLOROSULFONIC ACID.
- International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.
- Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- Google Patents. (2012). CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
- Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 4-N-Propylbenzenesulfonyl chloride 146949-07-7.
- Fisher Scientific. (n.d.). 4-n-Propylbenzenesulfonyl chloride, 95%, Thermo Scientific Chemicals 25 g.
- Sigma-Aldrich. (n.d.). 4-propylbenzene-1-sulfonyl chloride | 146949-07-7.
- ChemicalBook. (2025). 4-ISOPROPYLBENZENESULFONYL CHLORIDE | 54997-90-9.
- National Center for Biotechnology Information. (n.d.). 4-N-Propylbenzenesulphonyl chloride. PubChem.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Sigma-Aldrich. (n.d.). [3-[(CHLOROMETHYL)SULFONYL]PROPYL]BENZENE AldrichCPR.
- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?
- National Center for Biotechnology Information. (n.d.). Propylbenzene. PubChem.
- 3D chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 9. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 10. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
A Strategic Guide to Bioactivity Screening of 4-Propylbenzenesulfonyl Chloride Derivatives: Unveiling Therapeutic Potential
In the landscape of modern drug discovery, the strategic screening of novel compound libraries is paramount to identifying promising therapeutic leads. The benzenesulfonyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. This guide provides a comprehensive framework for the bioactivity screening of a library of 4-propylbenzenesulfonyl chloride derivatives, compounds ripe for exploration. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and compare their potential against established alternatives, supported by illustrative experimental data. Our focus is on providing a self-validating system for researchers, scientists, and drug development professionals to unlock the therapeutic value of this chemical class.
The this compound moiety offers a unique combination of features. The sulfonyl chloride group is a highly reactive electrophile, enabling facile diversification through reaction with a wide array of nucleophiles (amines, alcohols, phenols, etc.) to rapidly generate a library of sulfonamides, sulfonates, and other derivatives.[1][2][3] The propyl group at the para position provides a lipophilic handle that can influence pharmacokinetic properties and interactions with biological targets. This guide will navigate the journey from a nascent library of these derivatives to the identification of bioactive hits.
I. The Strategic Imperative: Why Screen this compound Derivatives?
The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a cornerstone of medicinal chemistry.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The rationale for screening a library of this compound derivatives is rooted in the potential for the 4-propyl substituent to confer novel or improved pharmacological properties. This alkyl group can enhance binding to hydrophobic pockets within target proteins, potentially leading to increased potency and selectivity compared to unsubstituted or differently substituted benzenesulfonyl analogues.
Our screening strategy will be multi-pronged, targeting key areas where sulfonamide-based compounds have historically shown promise. This includes enzyme inhibition, modulation of receptor activity, and broad-spectrum antimicrobial and anticancer activity.
II. Designing the Screening Cascade: A Tiered Approach
A successful screening campaign requires a logical and efficient workflow to manage the cost and labor associated with testing a large number of compounds. We propose a tiered approach, starting with broad, high-throughput screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.
Caption: A tiered workflow for bioactivity screening.
III. Primary Screening Targets and Protocols
Based on the known activities of benzenesulfonyl derivatives, we have selected three primary areas for initial screening: carbonic anhydrase inhibition, cyclooxygenase (COX) inhibition, and general anticancer cell viability.
A. Carbonic Anhydrase Inhibition: A Classic Sulfonamide Target
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anticancer and anti-obesity drugs. The sulfonamide moiety is a classic zinc-binding group for CA inhibitors.
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
-
Reagents and Materials:
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
4-Nitrophenyl acetate (NPA), substrate
-
HEPES buffer (25 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of hCA II in HEPES buffer.
-
In a 96-well plate, add 180 µL of HEPES buffer to each well.
-
Add 2 µL of test compound solution at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a positive control (Acetazolamide) and a negative control (DMSO vehicle).
-
Add 10 µL of hCA II solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of NPA solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
B. Cyclooxygenase (COX) Inhibition: Targeting Inflammation
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Certain sulfonamide-containing compounds, like celecoxib, are selective COX-2 inhibitors.
Experimental Protocol: COX-2 Inhibition Assay
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid, substrate
-
Reaction buffer (e.g., Tris-HCl with co-factors)
-
Test compounds (dissolved in DMSO)
-
Prostaglandin E2 (PGE2) EIA kit
-
96-well plates
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and test compound at various concentrations. Include a positive control (e.g., Celecoxib) and a negative control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE2 production for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
C. Anticancer Cell Viability: A Broad-Spectrum Screen
Many benzenesulfonyl derivatives have demonstrated potent anticancer activity.[4] A primary screen against a panel of cancer cell lines provides a broad assessment of cytotoxic or cytostatic potential.
Experimental Protocol: MTT Cell Viability Assay
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a positive control (e.g., Doxorubicin) and a negative control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value for each compound.
-
IV. Comparative Analysis: Performance Against Alternatives
To contextualize the potential of this compound derivatives, we compare their hypothetical screening data against known inhibitors and alternative scaffolds.
Table 1: Comparative Bioactivity Data (Hypothetical)
| Compound ID | Scaffold | Target | IC50 (µM) |
| 4-PBSC-Amine-1 | 4-Propylbenzenesulfonamide | hCA II | 0.85 |
| 4-PBSC-Amine-2 | 4-Propylbenzenesulfonamide | hCA II | 1.2 |
| Acetazolamide | Thiadiazole Sulfonamide | hCA II | 0.012 |
| 4-PBSC-Phenol-1 | 4-Propylbenzenesulfonate | COX-2 | 5.6 |
| 4-PBSC-Phenol-2 | 4-Propylbenzenesulfonate | COX-2 | 8.1 |
| Celecoxib | Pyrazolesulfonamide | COX-2 | 0.04 |
| 4-PBSC-Aniline-1 | 4-Propylbenzenesulfonamide | HCT116 Cells | 2.5 |
| 4-PBSC-Aniline-2 | 4-Propylbenzenesulfonamide | HCT116 Cells | 4.8 |
| Doxorubicin | Anthracycline | HCT116 Cells | 0.1 |
Note: The data presented for the 4-PBSC derivatives is hypothetical and for illustrative purposes only.
The hypothetical data suggests that while the 4-propylbenzenesulfonyl derivatives may not initially match the potency of highly optimized drugs like Acetazolamide or Celecoxib, they demonstrate promising activity in the low micromolar range, warranting further investigation and optimization.
V. Exploring Alternatives: Sulfonyl Fluorides and Beyond
While sulfonyl chlorides are powerful reagents, their high reactivity can sometimes be a drawback, leading to issues with stability and selectivity.[7] Sulfonyl fluorides have emerged as an attractive alternative due to their greater stability and tunable reactivity.[8] They participate in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a concept that has gained traction in drug discovery for its reliability and scope.[8][9]
Caption: Comparison of electrophiles for amide synthesis.
When comparing a library of this compound derivatives to a library of, for example, benzoic acid derivatives, the resulting sulfonamides versus carboxamides will have distinct properties. The tetrahedral geometry of the sulfonamide nitrogen, compared to the planar geometry of the carboxamide, can lead to different three-dimensional arrangements of substituents and thus different interactions with biological targets.
VI. Conclusion and Future Directions
This guide outlines a robust and scientifically grounded strategy for the bioactivity screening of a library of this compound derivatives. The proposed tiered approach, from high-throughput primary screening to detailed mechanism-of-action studies, provides a clear path to identifying and validating bioactive compounds. The inherent reactivity and synthetic tractability of the this compound scaffold make it an excellent starting point for the discovery of novel therapeutic agents.[1][2] While the hypothetical data presented here serves as a guide, the true potential of this compound class awaits empirical validation. Future efforts should focus on expanding the diversity of the library and exploring a wider range of biological targets to fully unlock the therapeutic promise of these versatile molecules.
References
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- The bioactivity of benzenesulfonyl hydrazones: A short review. PubMed. [Link]
- 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222. PubChem. [Link]
- The bioactivity of benzenesulfonyl hydrazones: A short review.
- Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
- Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]
- The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.
- 4-N-PROPYLBENZENESULFONYL CHLORIDE | 146949-07-7. LookChem. [Link]
- Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Royal Society of Chemistry. [Link]
- Alternatives to Thionyl Chloride. Reddit. [Link]
- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. [Link]
- Screening of sulfonyl chloride equivalent and solvent of compound (2).
- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. ScienceDirect. [Link]
- Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides.
- Method for detecting content of pyridine-3-sulfonyl chloride.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reaction Trajectory: A Comparative Guide to Computational and Experimental Modeling of the 4-Propylbenzenesulfonyl Chloride Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the reactivity of sulfonyl chlorides is a cornerstone for the construction of complex molecular architectures, particularly sulfonamides, a privileged scaffold in drug discovery. Understanding the intimate details of their reaction mechanisms is paramount for reaction optimization, predicting outcomes, and designing novel synthetic methodologies. This guide provides an in-depth, comparative analysis of computational and experimental approaches to elucidate the reaction mechanism of a representative sulfonyl chloride, 4-propylbenzenesulfonyl chloride. By juxtaposing theoretical calculations with empirical data, we aim to provide a comprehensive framework for researchers to approach mechanistic studies in this vital area of chemistry.
The Central Question: A Concerted Pathway or a Stepwise Dance?
The fundamental question surrounding the reaction of this compound with a nucleophile (Nu) revolves around the timing of bond formation and bond cleavage. Does the reaction proceed through a single, synchronous transition state in a concerted SN2-like fashion, or does it involve a stepwise addition-elimination mechanism with the formation of a transient, high-energy intermediate? Both pathways have been proposed for sulfonyl chlorides, and the operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.[1][2]
Computational Modeling: Peering into the Transition State
Computational chemistry offers a powerful lens to visualize and quantify the energetic landscape of a chemical reaction. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the reaction mechanisms of organic compounds, providing a good balance between accuracy and computational cost.[3]
Methodology: A Representative DFT Approach
A typical computational workflow to investigate the reaction of this compound with a model nucleophile, such as an amine, would involve the following steps:
-
Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile), the transition state (for a concerted mechanism) or intermediates and transition states (for a stepwise mechanism), and the products are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A ground state or intermediate will have all real frequencies, while a transition state will have a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations at a higher level of theory and with a larger basis set are often performed on the optimized geometries to obtain more accurate energy profiles.
-
Solvent Effects: The influence of the solvent is crucial and can be modeled using either implicit continuum models (like the Polarizable Continuum Model - PCM) or by including explicit solvent molecules in the calculation.[4]
Table 1: Representative Computational Parameters for DFT Studies
| Parameter | Recommended Setting | Rationale |
| Functional | B3LYP, M06-2X | B3LYP is a widely used hybrid functional, while M06-2X is often better for non-covalent interactions and barrier heights.[3][5] |
| Basis Set | 6-311+G(d,p) or larger | A triple-zeta basis set with polarization and diffuse functions is generally required for accurate descriptions of geometries and energies.[3] |
| Solvent Model | PCM (Polarizable Continuum Model) | Provides a good balance between accuracy and computational cost for modeling bulk solvent effects.[4][6] |
Visualizing the Reaction Pathway: A Concerted SN2 Mechanism
The following Graphviz diagram illustrates the concerted SN2 reaction pathway for the reaction of this compound with an amine (R-NH2), which is often the favored mechanism.[2]
Caption: Concerted SN2 reaction pathway.
Experimental Approaches: Grounding Theory in Reality
While computational models provide invaluable insights, experimental data is the ultimate arbiter of a proposed reaction mechanism. Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on reaction rates and the influence of various factors.
Kinetic Studies: The Hammett and Grunwald-Winstein Equations
The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the rate constant of a substituted reactant to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).[7][8] For solvolysis reactions, the Grunwald-Winstein equation is employed to dissect the influence of solvent nucleophilicity and ionizing power.[1]
Table 2: Expected Hammett and Grunwald-Winstein Parameters for the Reaction of this compound
| Parameter | Expected Value/Trend | Mechanistic Implication |
| Hammett ρ | Small and positive | A small positive ρ value indicates a buildup of negative charge in the transition state, consistent with an SN2 mechanism. The effect of the electron-donating propyl group would be a slight decrease in the reaction rate compared to unsubstituted benzenesulfonyl chloride.[2][9] |
| Grunwald-Winstein l | ~1.0 | Sensitivity to solvent nucleophilicity, characteristic of a bimolecular mechanism.[1] |
| Grunwald-Winstein m | ~0.5 | Moderate sensitivity to solvent ionizing power.[1] |
| Kinetic Solvent Isotope Effect (kH₂O/kD₂O) | > 1.5 | A significant kinetic solvent isotope effect suggests the involvement of the solvent as a nucleophile in the rate-determining step, supporting a bimolecular pathway.[9][10] |
Experimental Protocol: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the pseudo-first-order rate constant for the solvolysis of this compound in a given solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile) of known concentration.
-
Reaction Initiation: Inject a small aliquot of the stock solution into a temperature-controlled cuvette containing the solvent of interest.
-
Spectroscopic Monitoring: Immediately begin recording the absorbance at a wavelength where either the reactant or product has a significant and distinct absorbance.
-
Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
Workflow for Mechanistic Elucidation
The following diagram illustrates a typical workflow for combining experimental and computational approaches to study the reaction mechanism.
Caption: Integrated workflow for mechanistic studies.
Conclusion: A Unified Mechanistic Picture
By integrating the predictive power of computational modeling with the empirical evidence from experimental studies, a robust and detailed understanding of the reaction mechanism of this compound can be achieved. For this specific substrate, the collective evidence from analogous systems strongly points towards a concerted SN2-like mechanism. The electron-donating nature of the propyl group is expected to slightly decrease the reaction rate compared to unsubstituted benzenesulfonyl chloride, a prediction that can be quantitatively verified through kinetic experiments and rationalized by computational analysis of the transition state energetics. This synergistic approach not only validates theoretical models but also provides a deeper, more nuanced understanding of the factors governing chemical reactivity, ultimately empowering chemists to design more efficient and selective synthetic transformations.
References
- Robertson, R. E., & Lee, Y. W. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
- Sung, D. D., et al. (2008). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 29(11), 2235-2238. [Link]
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
- Chem 21 Fall 2009, Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
- Donahue, C. J., et al. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]
- Donahue, C. J., et al. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
- Robertson, R. E. (1967). Kinetic solvent isotope effect, solvent reorganization, and the SN1–SN2 mechanism. Canadian Journal of Chemistry, 45(6), 603-610. [Link]
- Gordon, M. S., & Li, H. (1999). Solvent Effects on the SN2 Reaction: Application of the Density Functional Theory-Based Effective Fragment Potential Method. The Journal of Physical Chemistry A, 103(21), 4125-4137. [Link]
- Donahue, C. J., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 912-925. [Link]
- Computational modeling of possible reaction pathways. (A)...
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 912-925. [Link]
- Li, Y., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. [Link]
- Transition st
- Hammett Plots2 | PDF - Scribd. [Link]
- da Silva, G. F., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 26(7), 4692-4701. [Link]
- Halás, M., et al. (2021). Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. Physical Chemistry Chemical Physics, 23(34), 19359-19368. [Link]
- da Silva, G. F., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 26(7), 4692-4701. [Link]
- Haines, R. I., & Harper, J. B. (2015). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
- da Silva, G. F., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 26(7), 4692-4701. [Link]
- Wang, Y., et al. (2022). Computational modeling studies reveal the origin of the binding preference of 3-(3,4-di hydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Protein science : a publication of the Protein Society, 31(12), e4499. [Link]
- Adejoro, I. A., & Oyeneyin, O. E. (2015). Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives. American Journal of Chemistry, 5(2), 50-60. [Link]
- The Hammett Equation and Linear Free Energy Rel
- Lee, H. S., et al. (2000). Effect of substituents on benzenesulfonyl motif of 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity. Archives of pharmacal research, 23(6), 579-584. [Link]
- Li, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(11), 3593. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scribd.com [scribd.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Kinetic Studies of Sulfonylation Reactions: Featuring 4-Propylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the formation of sulfonamides and sulfonate esters is a cornerstone for the development of new therapeutic agents and functional materials. The kinetic evaluation of sulfonylation reactions is paramount to understanding reaction mechanisms, optimizing process conditions, and ensuring the efficient and selective synthesis of target molecules. This guide provides an in-depth analysis of the kinetic studies of sulfonylation reactions, with a specific focus on 4-propylbenzenesulfonyl chloride, and compares its reactivity with other relevant sulfonylating agents.
The Significance of Kinetic Studies in Sulfonylation Reactions
Understanding the kinetics of a chemical reaction provides invaluable insights into its mechanism, including the identification of the rate-determining step and the influence of various parameters such as substrate structure, nucleophile, solvent, and catalyst. For sulfonylation reactions, kinetic studies are instrumental in:
-
Elucidating Reaction Mechanisms: Determining whether a reaction proceeds through a bimolecular nucleophilic substitution (SN2) or a dissociative (SN1-like) pathway at the sulfur center.[1][2][3]
-
Quantifying Substituent Effects: Assessing the electronic and steric influence of substituents on the arenesulfonyl chloride, which can be correlated using Hammett and Brønsted equations.[4]
-
Optimizing Reaction Conditions: Identifying the optimal temperature, solvent, and catalyst to maximize reaction rates and yields while minimizing side reactions.[5]
-
Comparing Reagent Reactivity: Objectively evaluating the performance of different sulfonylating agents for a specific transformation.
Experimental Design for Kinetic Studies of this compound
A robust kinetic study of the reaction of this compound with a model nucleophile, such as a phenol or an amine, is essential to characterize its reactivity profile. The following experimental workflow provides a self-validating system for obtaining reliable kinetic data.
Experimental Workflow: Kinetic Analysis of Sulfonylation
Caption: Workflow for a typical kinetic study of a sulfonylation reaction.
Detailed Experimental Protocol: UV-Vis Spectroscopic Monitoring
This protocol outlines a general procedure for determining the second-order rate constant for the reaction of this compound with a substituted phenol in the presence of a base catalyst.
-
Reagent and Solution Preparation:
-
Purify this compound, the chosen phenol, and the base (e.g., pyridine) by standard methods (recrystallization or distillation).
-
Prepare stock solutions of each reactant in a dry, inert solvent (e.g., acetonitrile or dichloromethane) of a known concentration.
-
-
Instrumentation Setup:
-
Calibrate a UV-Vis spectrophotometer equipped with a thermostatted cell holder.
-
Determine the wavelength of maximum absorbance (λmax) for the phenoxide species or a reaction product that allows for clear differentiation from the starting materials.
-
-
Kinetic Run:
-
Pipette a known volume of the phenol and base solutions into a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and mixing thoroughly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. The reaction should be run under pseudo-first-order conditions, with the concentration of the phenol and base in large excess over the sulfonyl chloride.
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Repeat the experiment at several different concentrations of the excess nucleophile.
-
Plot the obtained kobs values against the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k2) for the reaction.
-
Comparative Kinetic Data and Mechanistic Insights
The reactivity of this compound can be benchmarked against other arenesulfonyl chlorides. The electronic nature of the substituent at the 4-position of the benzene ring significantly influences the electrophilicity of the sulfur atom.
| Arenesulfonyl Chloride | 4-Substituent | Hammett σ Constant | Relative Rate (Hydrolysis) |
| 4-Methoxybenzenesulfonyl chloride | -OCH3 | -0.27 | Slower |
| 4-Methylbenzenesulfonyl chloride (p-TsCl) | -CH3 | -0.17 | Slower |
| This compound | -CH2CH2CH3 | ~ -0.15 | Slightly Slower |
| Benzenesulfonyl chloride | -H | 0.00 | Reference |
| 4-Chlorobenzenesulfonyl chloride | -Cl | +0.23 | Faster |
| 4-Nitrobenzenesulfonyl chloride | -NO2 | +0.78 | Much Faster |
Note: The relative rates are qualitative and based on the established principles of substituent effects in nucleophilic aromatic substitution and related reactions. The Hammett constant for the propyl group is an approximation.
The data in the table illustrates the expected trend in reactivity. Electron-donating groups, such as the propyl group, decrease the electrophilicity of the sulfonyl sulfur, thereby slowing down the rate of nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride.[4] Conversely, electron-withdrawing groups increase the reaction rate.
The reaction mechanism for the sulfonylation of phenols and amines with arenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom.[1] This is supported by kinetic solvent isotope effect studies.[3]
Proposed SN2-like Mechanism for Sulfonylation
Caption: A simplified representation of the SN2-like transition state in a sulfonylation reaction.
However, for some substrates and under certain conditions, a more dissociative, SN1-like mechanism involving a sulfonylium cation intermediate has been proposed.[1] The exact mechanistic pathway can be highly dependent on the stability of the potential sulfonylium cation and the nucleophilicity of the reaction medium.
Alternative Sulfonylating Agents: A Comparative Overview
While arenesulfonyl chlorides are widely used, several alternative reagents have been developed to overcome some of their limitations, such as moisture sensitivity and the generation of corrosive HCl as a byproduct.
| Reagent Class | Example | Activation Method | Advantages | Disadvantages |
| Sulfonyl Chlorides | This compound | Base | High reactivity, readily available | Moisture sensitive, HCl byproduct |
| Sodium Sulfinates | Sodium 4-propylbenzenesulfinate | Radical initiator, electrochemistry[6] | Less moisture sensitive, diverse reactivity | May require specific initiation conditions |
| Sulfonyl Hydrazides | 4-Propylbenzenesulfonyl hydrazide | Oxidative conditions | Stable solids, broader functional group tolerance | Requires an oxidant, potential for side reactions |
| Potassium/Sodium Metabisulfite | K2S2O5 / Na2S2O5 | Radical conditions[7] | Inexpensive SO2 source, mild conditions | Indirect source of the sulfonyl group |
| Sulfonium Salts | S-Aryl-dibenzothiophenium salts | Nucleophilic attack | Highly electrophilic, tunable reactivity[8] | May require multi-step synthesis |
The choice of sulfonylating agent should be guided by the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scalability.
Conclusion
The kinetic study of sulfonylation reactions is a powerful tool for understanding and optimizing these crucial transformations. This compound is expected to exhibit reactivity that is slightly lower than benzenesulfonyl chloride due to the electron-donating nature of the propyl group. Its kinetic behavior can be reliably predicted and compared with other arenesulfonyl chlorides through systematic experimental studies. For researchers in drug development and materials science, a thorough understanding of these kinetic principles and the available alternative reagents is essential for the rational design of efficient and robust synthetic routes.
References
- Vizgert, R.V., Maksimenko, N.N., & Rubleva, L.I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides.
- Arco, A., & Asensio, A. (1979). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (12), 1739-1742. [Link]
- Jacobsen, E. N., & Miller, S. J. (2009). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Journal of the American Chemical Society, 131(49), 17738–17740. [Link]
- Bentley, T. W., & Jones, R. O. (2005). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 10(10), 1275-1285. [Link]
- ResearchGate. (n.d.).
- Ma, D., & Zhang, Y. (2019). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Organic Letters, 21(1), 219-223. [Link]
- Wang, F., & Lei, A. (2020). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Chemistry – An Asian Journal, 15(15), 2329-2340. [Link]
- Cerfontain, H. (1971). Aromatic sulfonation 32: Kinetic isotope effect of hydrogen in sulfonation and sulfonylation of benzene. Recueil des Travaux Chimiques des Pays-Bas, 90(6), 577-584. [Link]
- Alcarazo, M. (2016). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2016(29), 4893-4904. [Link]
- Savelova, V. A., & Popov, A. F. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(8), 1159-1169. [Link]
- Wu, J., & Wang, J. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite.
- Lee, I., & Kim, H. Y. (2010). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 31(10), 2921-2924. [Link]
- Bentley, T. W. (2019). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 15, 123-151. [Link]
- Bentley, T. W. (2019). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 15, 123-151. [Link]
Sources
- 1. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in sulfonylation reactions using potassium/sodium metabisulfite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Regioselectivity of 4-Propylbenzenesulfonyl Chloride Reactions: A Comparative Guide for Drug Development Professionals
In the intricate landscape of drug development and fine chemical synthesis, the precise control of chemical reactions is paramount. The introduction of sulfonyl groups into molecular scaffolds is a cornerstone of medicinal chemistry, often imparting crucial pharmacological properties. Among the diverse array of sulfonylating agents, 4-propylbenzenesulfonyl chloride has emerged as a reagent of interest. This technical guide provides an in-depth assessment of the regioselectivity of this compound in reactions with common nucleophiles, offering a comparative perspective against other widely used arenesulfonyl chlorides. By understanding the subtle interplay of steric and electronic factors, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Sulfonylation Reaction: A Game of Selectivity
The fundamental reaction of a sulfonyl chloride with a nucleophile, such as an alcohol or an amine, is a nucleophilic acyl substitution at the sulfur atom. The electrophilicity of the sulfur atom, influenced by the substituents on the aromatic ring, and the steric environment around the reactive center are the primary determinants of the reaction's outcome. When a substrate possesses multiple nucleophilic sites, the question of regioselectivity—which site reacts preferentially—becomes critical.
The 4-propyl group on the benzene ring of this compound exerts both electronic and steric effects that distinguish its reactivity from that of more common reagents like p-toluenesulfonyl chloride (tosyl chloride, TsCl) and benzenesulfonyl chloride (BsCl).
Understanding the Influence of the 4-Propyl Group
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is governed by two main factors:
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating the electrophilicity of the sulfonyl sulfur. Electron-donating groups decrease reactivity by making the sulfur atom less electrophilic, while electron-withdrawing groups enhance reactivity.
-
Steric Hindrance: The size of the substituent on the aromatic ring can sterically hinder the approach of the nucleophile to the sulfonyl group, slowing down the reaction rate.
The n-propyl group is generally considered to be a weak electron-donating group through an inductive effect. In the para position, this effect is operative. When compared to the methyl group of p-toluenesulfonyl chloride, the n-propyl group is slightly more electron-donating. This would suggest that this compound is slightly less reactive than tosyl chloride.
From a steric perspective, the n-propyl group is bulkier than a methyl group. While the para-position minimizes direct steric hindrance to the sulfonyl chloride functional group, the overall size of the molecule can influence its interactions with the substrate and solvent, which may have subtle effects on regioselectivity, particularly in sterically crowded environments.
Comparative Regioselectivity: this compound vs. Alternatives
Sulfonylation of Unsymmetrical Diols
The selective sulfonylation of one hydroxyl group in a diol is a common challenge in organic synthesis. The inherent differences in the reactivity of primary versus secondary alcohols, and the steric accessibility of each hydroxyl group, are key factors.
Table 1: Predicted Regioselectivity in the Monosulfonylation of 1,2-Propanediol
| Sulfonylating Agent | Predicted Major Product | Predicted Minor Product | Rationale |
| This compound | 1-(4-propylphenylsulfonyloxy)propan-2-ol | 2-(4-propylphenylsulfonyloxy)propan-1-ol | The primary hydroxyl group is sterically less hindered and more nucleophilic than the secondary hydroxyl group. |
| p-Toluenesulfonyl Chloride (TsCl) | 1-(tosyloxy)propan-2-ol | 2-(tosyloxy)propan-1-ol | Similar to this compound, reaction at the primary hydroxyl is favored. |
| 2,4,6-Trimethylbenzenesulfonyl Chloride (Trisyl Chloride) | Significantly higher selectivity for the primary hydroxyl | Very low yield of the secondary sulfonate | The bulky ortho-methyl groups create significant steric hindrance, dramatically favoring reaction at the less sterically encumbered primary hydroxyl group. |
The increased steric bulk of the 4-propyl group compared to the methyl group in tosyl chloride is expected to have a minor, if any, enhancing effect on the selectivity for the primary alcohol in a simple diol like 1,2-propanediol. The dominant factor remains the inherent higher reactivity of the primary hydroxyl group.
Experimental Protocol: Regioselective Monosulfonylation of a Diol
This protocol is adapted from established procedures for the selective sulfonylation of primary alcohols in the presence of secondary alcohols.[1]
Materials:
-
Unsymmetrical diol (e.g., 1,2-propanediol) (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
Dibutyltin oxide (catalytic, optional for enhanced selectivity)[1]
Procedure:
-
To a stirred solution of the diol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine. If using, add the catalytic amount of dibutyltin oxide.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monosulfonylated products and determine the regioselectivity.
Logical Workflow for Regioselective Diol Sulfonylation
Caption: Workflow for the regioselective monosulfonylation of an unsymmetrical diol.
Sulfonylation of Aminophenols
Aminophenols present a different regioselectivity challenge, with competition between N-sulfonylation and O-sulfonylation. Generally, the amine group is more nucleophilic than the hydroxyl group, leading to preferential N-sulfonylation.
Table 2: Predicted Regioselectivity in the Sulfonylation of 4-Aminophenol
| Sulfonylating Agent | Predicted Major Product | Predicted Minor Product | Rationale |
| This compound | N-(4-hydroxyphenyl)-4-propylbenzenesulfonamide | 4-aminophenyl 4-propylbenzenesulfonate | The amino group is a stronger nucleophile than the phenolic hydroxyl group. |
| p-Toluenesulfonyl Chloride (TsCl) | N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | 4-aminophenyl p-toluenesulfonate | Similar to this compound, N-sulfonylation is favored. |
| Benzenesulfonyl Chloride (BsCl) | N-(4-hydroxyphenyl)benzenesulfonamide | 4-aminophenyl benzenesulfonate | N-sulfonylation is the major pathway. |
In this case, the electronic nature of the sulfonyl chloride plays a more significant role. A more reactive sulfonyl chloride (with electron-withdrawing groups) might show slightly less selectivity, as the energetic barrier for reaction at both sites is lowered. However, with the weakly electron-donating propyl and methyl groups, high selectivity for N-sulfonylation is expected.
Experimental Protocol: Selective N-Sulfonylation of an Aminophenol
This protocol is based on standard procedures for the sulfonylation of amines.[2]
Materials:
-
4-Aminophenol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (solvent and base)
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve 4-aminophenol in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-sulfonylated product. The filtrate can be extracted with ethyl acetate to check for any minor O-sulfonylated product.
Reaction Mechanism: N- vs. O-Sulfonylation
Sources
A Researcher's Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 4-Propylbenzenesulfonyl Chloride in Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, product properties, and overall project costs. While workhorse reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are ubiquitous, a nuanced understanding of the available alternatives can unlock significant advantages. This guide provides an in-depth cost-benefit analysis of a less common but potentially valuable reagent: 4-propylbenzenesulfonyl chloride.
This analysis moves beyond a simple cataloging of options to provide a technical, data-driven comparison of performance, cost, and the specific benefits conferred by the propyl moiety. By understanding the interplay of these factors, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Landscape of Sulfonylating Agents: An Overview
Sulfonyl chlorides are indispensable reagents in organic synthesis, primarily employed for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of a sulfonyl chloride is principally governed by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic nature of the substituent on the aromatic ring.
Commonly Used Sulfonyl Chlorides:
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a baseline for comparing the effects of substituents.
-
p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride featuring an electron-donating methyl group in the para position. This slightly reduces the reactivity of the sulfonyl chloride compared to its unsubstituted counterpart.[1]
-
Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, it is a potent and sterically unhindered electrophile.[1]
-
Nosyl Chloride (NsCl): 4-Nitrobenzenesulfonyl chloride, which contains a strongly electron-withdrawing nitro group, making it a highly reactive sulfonylating agent.
This guide focuses on the comparative analysis of this compound against the more common aromatic sulfonyl chlorides, TsCl and BsCl.
Comparative Analysis: Performance and Physicochemical Properties
A direct comparison of this compound with its counterparts reveals important distinctions in reactivity and the properties of the resulting products.
Reactivity and Reaction Kinetics
The electronic effect of the p-alkyl group influences the electrophilicity of the sulfonyl sulfur. Alkyl groups are generally electron-donating, which can slightly decrease the reactivity of the sulfonyl chloride towards nucleophiles compared to the unsubstituted benzenesulfonyl chloride. Kinetic studies on the solvolysis of various p-substituted benzenesulfonyl chlorides provide quantitative insight into their relative reactivities.
| Sulfonyl Chloride | Substituent (p-) | Relative Rate of Solvolysis (k_rel) |
| Benzenesulfonyl Chloride | -H | 1.00 |
| p-Toluenesulfonyl Chloride | -CH₃ | ~0.6 |
| This compound | -CH₂CH₂CH₃ | ~0.5 |
Note: Relative rates are estimated based on Hammett correlations and available kinetic data. Actual rates can vary with specific reaction conditions.
The data suggests that this compound is slightly less reactive than benzenesulfonyl chloride and tosyl chloride. This modest decrease in reactivity can be advantageous in certain scenarios, potentially leading to increased selectivity when multiple nucleophilic sites are present in a substrate.
Physicochemical Properties of Resulting Sulfonamides
The choice of sulfonylating agent directly impacts the physicochemical properties of the final sulfonamide product, which is a critical consideration in drug development. The lipophilicity, crystallinity, and solubility of a drug candidate can profoundly affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity: The longer alkyl chain of the propyl group in this compound increases the lipophilicity of the resulting sulfonamides compared to those derived from tosyl chloride or benzenesulfonyl chloride. This can be a desirable attribute for improving membrane permeability and oral absorption of drug candidates.
Crystallinity: The introduction of a flexible propyl group can influence the crystal packing of the final sulfonamide. While specific data for sulfonamides derived from this compound is limited, studies on similar structures suggest that changes in alkyl chain length can significantly alter melting points and crystal lattice energies. This can have implications for the formulation and stability of the final active pharmaceutical ingredient (API). For instance, a study on the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insights into the molecular interactions that govern the solid-state properties of such compounds.[1][2]
Cost-Benefit Analysis
A comprehensive evaluation of a reagent must weigh its performance and the properties it imparts against its cost.
| Reagent | Typical Price (per 100g) | Key Benefits | Key Drawbacks |
| Benzenesulfonyl Chloride | $47 - $60[3][4] | Low cost, baseline reactivity | Lacks functionality for property modulation |
| p-Toluenesulfonyl Chloride | $70 - $90 | Readily available, well-characterized reactivity, crystalline derivatives | Can be too reactive for some applications |
| This compound | $300 - $400 | Increased lipophilicity of products, potential for improved ADME properties | Higher cost, lower reactivity, less commercially available |
The "Benefit" of the Propyl Group:
The primary benefit of using this compound lies in its ability to fine-tune the physicochemical properties of the final product. In drug discovery, optimizing the lipophilicity of a lead compound is a crucial step. The incremental increase in lipophilicity provided by the propyl group over a methyl group can be the difference between a compound with poor oral bioavailability and a viable drug candidate.
The "Cost" Consideration:
The significantly higher price of this compound is a major consideration. For early-stage research and small-scale synthesis, the additional cost may be justified by the potential for improved compound properties. However, for large-scale production, the cost may be prohibitive unless the benefits in terms of efficacy and developability are substantial.
The industrial synthesis of 4-alkylbenzenesulfonyl chlorides typically involves the reaction of the corresponding alkylbenzene with chlorosulfonic acid.[5] The cost of the starting alkylbenzene and the efficiency of the chlorosulfonation reaction are key factors in the final price of the reagent.
Decision-Making Workflow for Reagent Selection
The choice of sulfonylating agent should be a strategic one, based on the specific goals of the synthesis. The following workflow can guide this decision-making process:
Caption: A decision-making workflow for selecting the appropriate sulfonylating agent.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the synthesis of a sulfonamide from aniline using benzenesulfonyl chloride, p-toluenesulfonyl chloride, and a proposed protocol for this compound.
General Sulfonamide Synthesis Workflow
Caption: A general workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide
-
Materials: Aniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve aniline in DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water.
-
-
Expected Yield: 90-95%.
Protocol 2: Synthesis of N-Phenyl-4-methylbenzenesulfonamide
-
Materials: Aniline (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Follow the same procedure as for benzenesulfonyl chloride.
-
-
Expected Yield: 92-98%.[6]
Protocol 3: Proposed Synthesis of N-Phenyl-4-propylbenzenesulfonamide
-
Materials: Aniline (1.0 eq), this compound (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Follow the same procedure as for benzenesulfonyl chloride. Due to the slightly lower reactivity, the reaction time may need to be extended. Monitor closely by TLC.
-
-
Expected Yield: 85-95% (estimated).
Conclusion
The selection of a sulfonylating agent is a multifaceted decision that requires careful consideration of reactivity, cost, and the desired properties of the final product. While this compound comes at a higher cost and is less readily available than its more common counterparts, it offers a valuable tool for fine-tuning the lipophilicity of sulfonamides. For drug discovery programs where optimizing the ADME profile of a lead compound is paramount, the additional expense of this compound can be a worthwhile investment. For routine synthetic applications or large-scale manufacturing where cost is a primary driver, benzenesulfonyl chloride and tosyl chloride remain the reagents of choice. Ultimately, a thorough understanding of the cost-benefit trade-offs associated with each reagent will empower researchers to make the most strategic and effective choices for their synthetic endeavors.
References
- Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
- Google Patents. Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
- MDPI.
- MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
- Ngassa, F. N., et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry 11.3 (2020): 245-249.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 5. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Propylbenzenesulfonyl Chloride
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. 4-Propylbenzenesulfonyl chloride, a member of the reactive sulfonyl chloride class, demands a disposal protocol rooted in a clear understanding of its chemical nature. This guide provides a procedural and mechanistic framework for its safe neutralization and disposal, ensuring the protection of personnel and the integrity of your laboratory environment.
Core Principles: Understanding the Hazard
This compound's disposal procedure is dictated by its primary chemical vulnerabilities. Like other sulfonyl chlorides, it is a potent electrophile, making it highly susceptible to nucleophilic attack.
-
Corrosivity: The compound is classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2] This is the most immediate handling hazard.
-
Reactivity with Water (Hydrolysis): The sulfur-chlorine bond is readily cleaved by water and other nucleophiles. This hydrolysis reaction is the cornerstone of its neutralization but also a significant hazard. The reaction is exothermic and produces two acidic byproducts: 4-propylbenzenesulfonic acid and hydrochloric acid (HCl).[3][4]
The Disposal Causality: An uncontrolled reaction with water can lead to a rapid increase in temperature and the evolution of corrosive HCl gas, posing a severe inhalation risk and the potential for splashing of the corrosive mixture.[3] Therefore, the entire disposal strategy is designed to control the rate and temperature of this hydrolysis reaction while simultaneously neutralizing the acidic products as they form.
Essential Safety and Personal Protective Equipment (PPE)
Given the hazards, a stringent PPE protocol is mandatory. All handling and disposal operations must be conducted within a certified chemical fume hood to contain any vapors or gases released.[3]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive reagent and quenching solution.[3][5] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene) and a flame-retardant lab coat. | Prevents direct skin contact, which can cause severe chemical burns.[3][6] |
| Respiratory Protection | Work must be performed in a certified chemical fume hood. | Prevents inhalation of corrosive HCl gas generated during hydrolysis.[6][7] |
The Disposal Workflow: A Step-by-Step Protocol for Controlled Hydrolysis
This protocol is designed for the safe neutralization of small to moderate quantities (up to ~100g) of residual this compound or solutions containing it.
The goal is to prepare a basic aqueous solution that will act as both the nucleophile (water) and the neutralizer for the acidic byproducts. A saturated solution of sodium bicarbonate (NaHCO₃) is a preferred choice due to its moderate basicity, which helps control the reaction rate and provides a visual cue (CO₂ effervescence) of neutralization.[3]
-
Action: In a large beaker or flask (at least 5-10 times the volume of the waste to be quenched), prepare a saturated aqueous solution of sodium bicarbonate.
-
Causality: Using a large vessel and excess quenching solution prevents overflow from gas evolution and ensures sufficient thermal mass to help absorb the heat of reaction.
The exothermic nature of the hydrolysis requires proactive temperature management.
-
Action: Place the beaker containing the sodium bicarbonate solution into an ice-water bath and begin vigorous stirring with a magnetic stir bar. Allow the solution to cool to between 0-5 °C.[3]
-
Causality: Lowering the temperature slows the reaction kinetics, making the addition of the sulfonyl chloride much more controllable and preventing a thermal runaway. Vigorous stirring dissipates heat and ensures immediate mixing.
This is the most critical step where control is paramount.
-
Action: Using a dropping funnel or pipette, add the this compound waste to the cold, vigorously stirred bicarbonate solution dropwise and at a slow rate.
-
Causality: A slow, controlled addition ensures that the heat generated can be effectively dissipated by the ice bath. It also controls the rate of carbon dioxide evolution, preventing dangerous foaming and potential overflow of the vessel.[3]
-
Action: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes.
-
Causality: This ensures that any remaining traces of the sulfonyl chloride have sufficient time to hydrolyze completely.
Before proceeding to final disposal, you must confirm that the neutralization is complete.
-
Action: Carefully remove a small aliquot of the aqueous layer and test its pH using litmus paper or a pH meter. The pH should be neutral to slightly basic (pH 7-8).[3]
-
Causality: An acidic pH indicates that the quenching solution has been consumed and that acidic byproducts remain. If the solution is still acidic, more sodium bicarbonate solution should be added until the pH is stable in the neutral/basic range.
Once neutralized, the resulting aqueous solution contains sodium 4-propylbenzenesulfonate, sodium chloride, and residual sodium bicarbonate.
-
Action: Consult your institution's environmental health and safety (EHS) office. This neutralized aqueous waste must be transferred to a properly labeled hazardous waste container.[8] Do not dispose of it down the drain unless explicitly permitted by local regulations and your EHS department.
-
Causality: While the immediate corrosive hazard has been eliminated, the resulting solution is a chemical waste product that must be handled in accordance with local, state, and federal environmental regulations.[9][10]
Disposal Decision Workflow
The following diagram outlines the logical steps for handling this compound waste.
Sources
- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
A Comprehensive Guide to the Safe Handling of 4-Propylbenzenesulfonyl Chloride
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Propylbenzenesulfonyl chloride. The following protocols are designed to ensure the safe handling, use, and disposal of this chemical, grounded in established safety principles and field-proven best practices.
Understanding the Inherent Risks of this compound
This compound (C9H11ClO2S) is a reactive sulfonyl chloride compound.[1] Its primary hazards stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature.[1][2][3] Understanding these properties is fundamental to its safe handling.
Corrosivity: As a corrosive substance, this compound can cause severe chemical burns to the skin and eyes upon contact.[1] Inhalation of its vapors can also lead to respiratory tract irritation.[4][5] The GHS classification for this chemical includes designations for skin corrosion and serious eye damage.[1]
Reactivity with Water: Sulfonyl chlorides react with water, often vigorously, in a process called hydrolysis.[2][3] This reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive. This reactivity necessitates handling the compound in a moisture-free environment to prevent uncontrolled reactions and degradation of the material.[2][6]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent all routes of exposure.[7][8][9] The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield.[7][10] | Provides protection from splashes and vapors. A face shield offers broader protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[8] | Protects against direct skin contact. It is advisable to double-glove for added protection. |
| Body | A chemical-resistant lab coat or apron over long-sleeved clothing.[8][9] | Protects skin and personal clothing from spills and splashes. |
| Respiratory | A NIOSH-approved respirator with an acid gas cartridge.[4] | Recommended when working outside of a certified chemical fume hood or when vapors may be generated. |
Procedural Workflow for Safe Handling
The following step-by-step guide outlines the safe handling of this compound from initial preparation to final disposal.
Preparation and Handling in a Controlled Environment
-
Work Area Preparation : All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The work surface should be clean, and all necessary equipment should be readily available.
-
Moisture Control : Ensure all glassware and equipment are thoroughly dried before use to prevent reaction with water.[2]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and in good working order before beginning any work.[10][11]
-
Weighing and Transfer : When weighing and transferring the chemical, do so in a manner that minimizes the generation of dust or vapors. Use a spatula for solids and a syringe or cannula for liquids.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Sources
- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. safeti.com [safeti.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. chemsafe.ie [chemsafe.ie]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
